molecular formula C49H65N11O16S3 B15605460 Sincalide ammonium

Sincalide ammonium

Numéro de catalogue: B15605460
Poids moléculaire: 1160.3 g/mol
Clé InChI: SKHSHPLUIPFDPM-ITZXPNBCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sincalide ammonium is a useful research compound. Its molecular formula is C49H65N11O16S3 and its molecular weight is 1160.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid;azane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H62N10O16S3.H3N/c1-76-18-16-34(55-47(69)37(58-44(66)32(50)23-41(61)62)21-28-12-14-30(15-13-28)75-78(72,73)74)45(67)53-26-40(60)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(70)56-35(17-19-77-2)46(68)59-39(24-42(63)64)49(71)57-36(43(51)65)20-27-8-4-3-5-9-27;/h3-15,25,32,34-39,52H,16-24,26,50H2,1-2H3,(H2,51,65)(H,53,67)(H,54,60)(H,55,69)(H,56,70)(H,57,71)(H,58,66)(H,59,68)(H,61,62)(H,63,64)(H,72,73,74);1H3/t32-,34-,35-,36-,37-,38-,39-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHSHPLUIPFDPM-ITZXPNBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H65N11O16S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1160.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Sincalide on Gallbladder Contraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sincalide (B1681796), a synthetic C-terminal octapeptide of cholecystokinin (B1591339) (CCK-8), is a potent pharmacological agent utilized in diagnostic imaging to assess gallbladder function.[1][2] Its primary mechanism of action involves mimicking the physiological effects of endogenous cholecystokinin, a key gastrointestinal hormone responsible for stimulating gallbladder contraction and the secretion of pancreatic enzymes.[3][4] This technical guide provides a comprehensive overview of the molecular and cellular mechanisms through which sincalide induces gallbladder contraction, detailing the signaling pathways, quantitative pharmacological data, and key experimental methodologies.

Molecular Interaction with the Cholecystokinin-A (CCK-A) Receptor

Sincalide exerts its effects by acting as a selective agonist at the cholecystokinin-A (CCK-A) receptor, a G protein-coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of the gallbladder.[3][5] The binding of sincalide to the CCK-A receptor initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The CCK-A receptor exhibits a significantly higher affinity for CCK and its analogues like sincalide compared to gastrin, which preferentially binds to the CCK-B receptor.[2]

Receptor Binding Affinity

The affinity of sincalide for the CCK-A receptor has been characterized in various studies. The following table summarizes key binding affinity parameters.

ParameterValueSpecies/TissueReference
Kd (nM) 1.9Human[2]
IC50 (nM) 0.11Not Specified[2]
EC50 (nM) 0.04Not Specified[2]
Kd1 (nM) 0.48 ± 0.04Bovine Gallbladder[6]
Kd2 (nM) 56.5 ± 7.4Bovine Gallbladder[6]

Kd: Dissociation constant; IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration. Kd1 and Kd2 represent two affinity states of the receptor.

Intracellular Signaling Pathways

The activation of the CCK-A receptor by sincalide triggers a cascade of intracellular events that ultimately lead to the contraction of gallbladder smooth muscle. This process is primarily mediated by the activation of heterotrimeric G proteins and the subsequent generation of second messengers.

G Protein Coupling and Phospholipase C Activation

Upon sincalide binding, the CCK-A receptor couples to G proteins of the Gq/11 and Gi families. This activation leads to the stimulation of phospholipase C-β (PLC-β).[1][7] PLC-β then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][7] Studies in feline gallbladder muscle have shown that CCK stimulation results in a significant increase in both IP3 and DAG generation.[1]

Calcium Mobilization and Calmodulin Activation

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum, the primary intracellular calcium store.[8] This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.[8][9] The elevated cytosolic Ca2+ then binds to the protein calmodulin, forming a Ca2+-calmodulin complex.[8] This complex is a crucial activator of myosin light chain kinase (MLCK).[8]

Protein Kinase C Activation

Simultaneously, DAG, the other second messenger produced from PIP2 hydrolysis, activates protein kinase C (PKC).[9][10] Studies have indicated a dose-dependent dual signaling pathway. At lower concentrations of CCK, the PKC-dependent pathway appears to be predominant in mediating gallbladder contraction.[1][9]

Myosin Light Chain Phosphorylation and Muscle Contraction

The activation of MLCK by the Ca2+-calmodulin complex is the final common pathway leading to smooth muscle contraction.[11] MLCK phosphorylates the regulatory light chain of myosin, which enables the interaction between myosin heads and actin filaments, resulting in cross-bridge cycling and muscle contraction.[11][12] The PKC pathway can also contribute to the sustained phase of contraction through various mechanisms, including the phosphorylation of proteins that sensitize the contractile apparatus to calcium.

The following diagram illustrates the signaling cascade initiated by sincalide binding to the CCK-A receptor.

Sincalide_Signaling_Pathway Sincalide Sincalide CCKAR CCK-A Receptor (GPCR) Sincalide->CCKAR Binds to G_protein Gq/11 / Gi CCKAR->G_protein Activates PLC Phospholipase C-β (PLC-β) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC_inactive PKC (inactive) DAG->PKC_inactive Activates Ca2_release SR->Ca2_release Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 Calmodulin Calmodulin Ca2->Calmodulin Binds to CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK_inactive MLCK (inactive) CaM_Complex->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MLC Myosin Light Chain MLCK_active->MLC Phosphorylates pMLC Phosphorylated Myosin Light Chain MLC->pMLC Contraction Gallbladder Contraction pMLC->Contraction Leads to PKC_active PKC (active) PKC_inactive->PKC_active PKC_active->Contraction Contributes to Radioligand_Binding_Assay_Workflow Start Start Tissue Gallbladder Tissue Start->Tissue Homogenize Homogenization & Centrifugation Tissue->Homogenize Membranes Membrane Preparation Homogenize->Membranes Incubation Incubation with Radioligand & Sincalide Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis End End Analysis->End Cholescintigraphy_Workflow Start Patient Preparation (Fasting) Radiotracer Administer 99mTc-HIDA Start->Radiotracer GB_Filling Monitor Gallbladder Filling Radiotracer->GB_Filling Sincalide_Infusion Infuse Sincalide GB_Filling->Sincalide_Infusion Dynamic_Imaging Acquire Dynamic Images Sincalide_Infusion->Dynamic_Imaging Data_Processing Data Processing & GBEF Calculation Dynamic_Imaging->Data_Processing Result GBEF Result Data_Processing->Result

References

Physiological Effects of Sincalide on Pancreatic Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sincalide (B1681796), the synthetic C-terminal octapeptide of cholecystokinin (B1591339) (CCK-8), is a potent cholecystopancreatic-gastrointestinal hormone analog.[1] It functions as a diagnostic agent to assess gallbladder and pancreatic exocrine function and is a critical tool in gastroenterological research.[2] Sincalide mimics the physiological actions of endogenous cholecystokinin, primarily stimulating gallbladder contraction and the secretion of pancreatic enzymes.[3][4] This guide provides an in-depth technical overview of the physiological effects of sincalide on the exocrine pancreas, detailing its mechanism of action, the quantitative effects on secretion, and the experimental protocols used for its evaluation.

Mechanism of Action and Intracellular Signaling

Sincalide exerts its effects by binding with high affinity to cholecystokinin type A (CCK-A) receptors, which are G protein-coupled receptors located on the basolateral membrane of pancreatic acinar cells.[3] This ligand-receptor interaction initiates a complex cascade of intracellular signaling events, primarily through the Gq/11 protein pathway, which is essential for stimulating enzyme secretion.[5]

The Gq/11-PLC-Ca²⁺ Signaling Pathway

The canonical pathway activated by sincalide in pancreatic acinar cells is the Phospholipase C (PLC) pathway.[3][6]

  • G Protein Activation: Binding of sincalide to the CCK-A receptor induces a conformational change, activating the associated heterotrimeric G protein of the Gq/11 family.[5][7]

  • PLC Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C-β (PLCβ).[8]

  • Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5]

  • Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[6][8]

  • PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC) isoforms, which then phosphorylate various target proteins involved in the secretory process.[7]

The elevation of intracellular Ca²⁺ and activation of PKC are the pivotal events that drive the downstream cellular machinery, leading to the fusion of zymogen granules with the apical membrane and the release of digestive enzymes into the pancreatic ducts (exocytosis).[6]

Ancillary Signaling Pathways

Beyond the primary PLC pathway, CCK-A receptor activation also engages other signaling networks that regulate non-secretory functions such as protein synthesis and gene expression, including:

  • MAPK Cascades: Activation of ERK, JNK, and p38 MAPK pathways.[3][6]

  • PI3K-Akt-mTOR Pathway: Crucial for regulating protein synthesis at the translational level.[3][6]

  • Calcineurin Activation: A Ca²⁺-regulated phosphatase that mediates some of the effects of calcium signaling.[7]

Sincalide_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol sincalide Sincalide (CCK-8) cckar CCK-A Receptor sincalide->cckar Binds g_protein Gq/11 cckar->g_protein Activates plc PLCβ g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc PKC dag->pkc Activates ca2 Ca²⁺ (intracellular) er->ca2 Releases ca2->pkc Co-activates exocytosis Zymogen Granule Exocytosis ca2->exocytosis Stimulates pkc->exocytosis Stimulates

Caption: Sincalide signaling cascade in pancreatic acinar cells.

Quantitative Effects on Pancreatic Secretion

Sincalide administration stimulates the secretion of a low-volume, enzyme-rich fluid from pancreatic acinar cells. When used in conjunction with secretin, which primarily acts on ductal cells to produce a large volume of bicarbonate-rich fluid, sincalide potentiates the overall pancreatic response.[9][10]

Dose-Response Characteristics

The secretory response of pancreatic acini to sincalide follows a biphasic dose-response curve.[2] Amylase release increases with rising concentrations of sincalide, reaching a peak at physiological concentrations, and then paradoxically decreases at supramaximal concentrations. This inhibition at high doses is a well-documented phenomenon in exocrine secretion studies.

Table 1: Representative Dose-Response of Amylase Secretion from Isolated Pancreatic Acini

Sincalide Concentration Amylase Release (% of Total) Effect Description
Basal (0 M) ~5% Unstimulated baseline secretion.
1 pM - 100 pM Increasing to ~20-25% Stimulatory phase; dose-dependent increase.
~1 nM ~25% (Peak) Maximal physiological stimulation.
> 10 nM Decreasing Supramaximal inhibition phase.

Note: Values are illustrative based on typical findings in rodent models. The exact concentrations for peak response can vary.

Effects in Combination with Secretin (Pancreatic Function Test)

In clinical diagnostics, sincalide is typically administered following secretin to assess the full capacity of the exocrine pancreas.[9][11] The parameters measured from duodenal aspirates provide a comprehensive picture of ductal (bicarbonate, volume) and acinar (enzyme) function.

Table 2: Typical Pancreatic Secretory Response to the Secretin-Sincalide Test

Parameter Baseline (Fasting) Post-Secretin Post-Secretin + Sincalide
Volume Low High High
Bicarbonate Conc. Low High (≥80 mEq/L) High
Amylase/Lipase Output Low Slightly Increased Markedly Increased

Note: A normal response is characterized by a significant increase in both bicarbonate (post-secretin) and enzyme output (post-sincalide).

Experimental Protocols

Evaluating the effects of sincalide on pancreatic secretion involves a range of methodologies from in vitro cell-based assays to clinical function tests.

Protocol 1: In Vitro Amylase Secretion Assay from Isolated Pancreatic Acini

This ex vivo protocol is a cornerstone for studying the direct effects of secretagogues on pancreatic acinar cells.[2][12]

Objective: To quantify amylase secretion from isolated pancreatic acini in response to sincalide stimulation.

Methodology:

  • Acinar Isolation:

    • Euthanize a rodent model (e.g., mouse, rat) and surgically excise the pancreas.

    • Digest the pancreas with a collagenase solution in a shaking water bath at 37°C to dissociate the tissue into acinar clusters.

    • Terminate digestion by adding a medium containing a protease inhibitor and BSA.

    • Filter the cell suspension through a nylon mesh to remove undigested tissue.

    • Purify the acini from other cell types and debris through repeated low-speed centrifugation, resuspending the pellet in a fresh buffer (e.g., Krebs-Ringer Bicarbonate HEPES).

  • Stimulation:

    • Aliquot the acinar suspension into microfuge tubes for each experimental condition (e.g., basal, varying concentrations of sincalide).

    • Incubate the tubes in a shaking water bath at 37°C for a defined period (e.g., 30 minutes).

  • Sample Collection and Analysis:

    • Pellet the acini by centrifugation.

    • Collect the supernatant, which contains the secreted amylase.

    • Lyse the acini in the pellet to determine the remaining intracellular amylase.

    • Measure amylase activity in both the supernatant and the cell lysate using a commercial amylase assay kit.

  • Data Presentation:

    • Calculate the percentage of amylase secreted relative to the total initial amylase content (supernatant + lysate).

    • Plot the percentage of amylase release against the sincalide concentration to generate a dose-response curve.

Protocol 2: Clinical Secretin-Sincalide Pancreatic Function Test (PFT)

This protocol is the clinical standard for assessing exocrine pancreatic insufficiency.[13][14]

Objective: To measure pancreatic ductal and acinar secretory capacity in a clinical setting.

Methodology:

  • Patient Preparation: The patient fasts overnight. A multilumen tube is passed through the nose or mouth into the duodenum for aspiration of pancreatic secretions, while a separate port allows for gastric decompression to prevent contamination.

  • Baseline Collection: Collect duodenal fluid for a baseline period to measure fasting secretion.

  • Secretin Stimulation: Administer synthetic human secretin (e.g., 0.2 mcg/kg) as an intravenous bolus. Collect duodenal aspirates continuously in timed intervals (e.g., every 15 minutes for 60 minutes). This phase primarily assesses ductal cell function (volume and bicarbonate output).

  • Sincalide Stimulation: Following the secretin phase, administer sincalide (e.g., 0.02 mcg/kg) as a continuous intravenous infusion over 30-60 minutes.[10][14]

  • Sample Collection and Analysis: Continue to collect duodenal aspirates throughout and after the sincalide infusion. Analyze all collected samples for:

    • Volume (mL/min).

    • Bicarbonate concentration (mEq/L).

    • Enzyme activity/output (e.g., Amylase, Lipase, Trypsin in U/min).

  • Interpretation: Compare the peak bicarbonate concentration and enzyme output to established normal values to diagnose or rule out pancreatic exocrine insufficiency.

Acinar_Cell_Assay_Workflow cluster_prep 1. Acini Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis p1 Pancreas Excision (Rodent Model) p2 Collagenase Digestion (37°C) p1->p2 p3 Filtration & Purification (Centrifugation) p2->p3 p4 Resuspend in Buffer p3->p4 e1 Aliquot Acini into Test Conditions p4->e1 e2 Add Sincalide (Dose-Response) e1->e2 e3 Incubate (30 min, 37°C) e2->e3 a1 Separate Supernatant & Cell Pellet e3->a1 a2 Measure Amylase Activity (Supernatant & Lysate) a1->a2 a3 Calculate % Amylase Release a2->a3

Caption: Experimental workflow for an in vitro pancreatic acini secretion assay.

Conclusion

Sincalide is an indispensable pharmacological tool for both clinical diagnostics and basic research into pancreatic physiology. Its action is mediated by the CCK-A receptor, triggering a well-defined Gq/11-PLC-Ca²⁺ signaling cascade in acinar cells to stimulate digestive enzyme secretion. Quantitative assessment reveals a characteristic biphasic dose-response, and its use in standardized protocols like the Secretin-Sincalide test allows for a robust evaluation of exocrine pancreatic function. The detailed methodologies provided herein serve as a guide for researchers and drug development professionals aiming to investigate pancreatic secretory mechanisms or assess the impact of novel therapeutics on pancreatic function.

References

An In-depth Technical Guide to the Molecular Structure and Properties of Sincalide Ammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sincalide (B1681796), a synthetic C-terminal octapeptide analogue of cholecystokinin (B1591339) (CCK), and its ammonium (B1175870) salt are potent agonists of the cholecystokinin-A (CCK-A) receptor. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological characteristics of sincalide ammonium. Detailed experimental protocols for its synthesis and key in-vivo functional assays are presented. The underlying mechanism of action, involving the Gq protein-coupled receptor signaling pathway, is elucidated with a corresponding signaling diagram. Quantitative data on its binding affinity, potency, and pharmacodynamic effects are summarized for ease of reference. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of gastroenterology, pharmacology, and drug development.

Molecular Structure and Properties

Sincalide is a synthetic octapeptide that corresponds to the C-terminal eight amino acids of the hormone cholecystokinin.[1][2] The presence of a sulfated tyrosine residue is crucial for its biological activity.[3] It is often supplied as an ammonium salt for pharmaceutical use.

Chemical Structure and Formula

The amino acid sequence of sincalide is H-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2.[3][4] The stereochemistry, as defined by its IUPAC name, indicates L-configurations for all amino acid residues.[5]

Table 1: Molecular Details of Sincalide and this compound

PropertySincalideThis compound
Chemical Formula C49H62N10O16S3[1][2][5]C49H65N11O16S3[6][7]
Molecular Weight 1143.27 g/mol [2][8][9]1160.3 g/mol [6][7]
IUPAC Name (3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid[5]Not explicitly found
CAS Number 25126-32-3[1][2]70706-98-8[6]
Physicochemical Properties

Table 2: Physicochemical Properties of Sincalide

PropertyValue
Appearance White to off-white, fluffy powder[9]
Solubility Soluble in water (1 g/L at 10°C), PBS (0.5 mg/mL), and DMSO (100 mg/mL).[7][10][11]
Melting Point >193°C (with decomposition)[10]
Storage Lyophilized powder should be stored at -20°C. Reconstituted solutions can be stored at room temperature for up to 8 hours.[4]

Mechanism of Action and Signaling Pathway

Sincalide exerts its physiological effects by acting as a potent agonist of the cholecystokinin-A (CCK-A) receptor, which is a G protein-coupled receptor (GPCR).[9][10] These receptors are primarily located on the smooth muscle cells of the gallbladder and pancreatic acinar cells.[9]

Upon binding to the CCK-A receptor, sincalide induces a conformational change in the receptor, which in turn activates the associated heterotrimeric Gq protein.[12] The activated Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[1][8] The Gαq-GTP complex then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][12]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.[8] The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[12][13] This cascade of events ultimately leads to the contraction of gallbladder smooth muscle and the secretion of digestive enzymes from pancreatic acinar cells.[9][13]

Sincalide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Sincalide Sincalide CCKAR CCK-A Receptor (GPCR) Sincalide->CCKAR Binds to Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ Ca->PKC Activates Response Cellular Response (e.g., Gallbladder Contraction, Pancreatic Enzyme Secretion) PKC->Response Leads to ER->Ca Releases

Caption: Sincalide-induced CCK-A receptor signaling pathway.

Experimental Protocols

Solid-Phase Peptide Synthesis of Sincalide

Sincalide is synthesized using solid-phase peptide synthesis (SPPS), typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[5][6]

SPPS_Workflow start Start: Amino-functionalized Resin deprotection1 Fmoc Deprotection (e.g., Piperidine) start->deprotection1 coupling1 Couple Fmoc-Phe-OH deprotection1->coupling1 wash1 Wash coupling1->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling2 Couple Fmoc-Asp(OtBu)-OH deprotection2->coupling2 wash2 Wash coupling2->wash2 repeat Repeat coupling/wash/deprotection for Met, Trp(Boc), Gly, Met, Tyr(SO3H)-OH, Asp(OtBu)-OH wash2->repeat cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) repeat->cleavage purification Purification (Reversed-Phase HPLC) cleavage->purification lyophilization Lyophilization purification->lyophilization end Final Product: Sincalide lyophilization->end

Caption: General workflow for the solid-phase synthesis of sincalide.

Methodology:

  • Resin Preparation: An appropriate solid support, such as a Rink amide resin, is swelled in a suitable solvent like dimethylformamide (DMF).[5]

  • Amino Acid Coupling: The C-terminal amino acid, Fmoc-Phe-OH, is activated and coupled to the resin.[5]

  • Deprotection: The Fmoc protecting group is removed from the N-terminus of the attached amino acid using a base, typically piperidine (B6355638) in DMF.[5]

  • Sequential Coupling: The subsequent amino acids are coupled sequentially according to the peptide sequence. Side-chain protecting groups (e.g., tBu for Asp, Boc for Trp) are used to prevent side reactions.[5]

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly trifluoroacetic acid (TFA) with scavengers.[5]

  • Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[4]

  • Lyophilization: The purified sincalide is lyophilized to obtain a stable powder.[4]

Cholescintigraphy for Gallbladder Ejection Fraction (GBEF) Measurement

This diagnostic procedure assesses gallbladder function by measuring its response to sincalide.

GBEF_Protocol patient_prep Patient Preparation (Fasting for at least 4 hours) radiotracer Administer Radiotracer (e.g., 99mTc-mebrofenin) patient_prep->radiotracer imaging1 Acquire baseline images until gallbladder visualization radiotracer->imaging1 sincalide_admin Administer Sincalide (0.02 µg/kg IV infusion over 60 min) imaging1->sincalide_admin imaging2 Acquire dynamic images during and after infusion sincalide_admin->imaging2 calculation Calculate GBEF: [(Pre-sincalide counts - Post-sincalide counts) / Pre-sincalide counts] x 100 imaging2->calculation result Result: Gallbladder Ejection Fraction (%) calculation->result

Caption: Experimental workflow for GBEF measurement using sincalide.

Methodology:

  • Patient Preparation: The patient is required to fast for a minimum of 4 hours prior to the procedure to ensure a filled gallbladder.[14]

  • Radiotracer Administration: A hepatobiliary imaging agent, such as Technetium-99m mebrofenin, is administered intravenously.[14][15]

  • Baseline Imaging: Gamma camera images are acquired until the gallbladder is visualized, which typically occurs within 60 minutes.[15]

  • Sincalide Infusion: A dose of 0.02 µg/kg of sincalide is administered as a slow intravenous infusion over 60 minutes.[15][16]

  • Post-infusion Imaging: Dynamic images of the gallbladder are acquired during and after the sincalide infusion to monitor its contraction.[15]

  • GBEF Calculation: The gallbladder ejection fraction is calculated by measuring the radioactivity counts over the gallbladder before and after sincalide administration.[14]

Quantitative Data

Receptor Binding and Potency

Table 3: In Vitro Binding Affinity and Potency of Sincalide

ParameterReceptorCell LineValue
EC50 CCK-BCHO0.63 nM[17]
IC50 CCK-BCHO0.12 nM[17]
Kd CCK-AHuman1.9 nM[2]

Note: While some data is available for the CCK-B receptor, sincalide's primary therapeutic and diagnostic actions are mediated through the CCK-A receptor.

Pharmacokinetics and Pharmacodynamics

Sincalide exhibits a rapid onset of action and a short duration of effect due to its rapid clearance from circulation.

Table 4: Pharmacokinetic and Pharmacodynamic Parameters of Sincalide

ParameterValue
Route of Administration Intravenous (bolus or infusion)[1][2]
Onset of Action Maximal gallbladder contraction occurs within 5 to 15 minutes after a bolus injection.[1][2]
Serum Half-life Less than 2 minutes[18]
Metabolism Rapidly hydrolyzed by peptidases in the liver and kidney.[18]
Recommended Dose (for GBEF) 0.02 µg/kg as an intravenous infusion over 60 minutes.[16]
Effect on Gallbladder A reduction in gallbladder radiographic size by at least 40% is considered a satisfactory contraction.[2]

Conclusion

This compound is a well-characterized synthetic octapeptide that functions as a potent CCK-A receptor agonist. Its defined molecular structure and physicochemical properties allow for its formulation as a pharmaceutical agent. The mechanism of action through the Gq-PLC-IP3/DAG signaling pathway is well-understood and leads to predictable physiological responses, namely gallbladder contraction and pancreatic enzyme secretion. The detailed experimental protocols for its synthesis and diagnostic use provide a solid foundation for its application in research and clinical settings. The quantitative data on its potency and pharmacodynamics underscore its rapid and potent effects. This technical guide consolidates key information on this compound, making it a valuable resource for professionals in the field.

References

Sincalide Ammonium and Its Impact on Cellular Apoptosis Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sincalide (B1681796) ammonium (B1175870), a synthetic C-terminal octapeptide analog of cholecystokinin (B1591339) (CCK), is a valuable tool in diagnostic imaging of the gallbladder and pancreas. Beyond its established clinical use, emerging research indicates that the broader family of cholecystokinins, including CCK-8 (chemically analogous to sincalide), plays a significant role in the intricate signaling cascades that govern cellular apoptosis. This technical guide provides an in-depth exploration of the known and potential impacts of sincalide ammonium on apoptotic pathways, offering a valuable resource for researchers in oncology, neurobiology, and metabolic diseases.

The effect of cholecystokinin on apoptosis is highly context-dependent, exhibiting both pro-apoptotic and anti-apoptotic properties in different cellular environments. In some cancer cell lines and pancreatic acinar cells, CCK receptor activation can trigger apoptotic cell death, suggesting a potential therapeutic avenue. Conversely, in pancreatic β-cells and certain neuronal populations, CCK has demonstrated protective, anti-apoptotic effects.[1][2] This dual nature underscores the importance of understanding the specific cellular context and signaling pathways involved.

This guide summarizes the available data, details relevant experimental protocols, and visualizes the complex signaling networks to facilitate further investigation into the apoptotic effects of this compound.

Data Presentation

While specific quantitative dose-response data for this compound's direct impact on apoptosis is limited in publicly available literature, studies on the closely related cholecystokinin octapeptide (CCK-8) provide valuable insights. The following tables summarize key qualitative and semi-quantitative findings from preclinical studies.

Table 1: Qualitative Effects of CCK-8 on Apoptotic Markers in Hippocampal Neurons of Morphine-Relapsed Rats

Apoptotic MarkerEffect of CCK-8 TreatmentDirection of RegulationReference
Bcl-2Increased expressionAnti-apoptotic[1][3]
BaxDecreased expressionAnti-apoptotic[1][3]
Caspase-3Decreased expressionAnti-apoptotic[1][3]
Bax/Bcl-2 RatioReducedAnti-apoptotic[1][3]

Table 2: Effects of Continuous CCK-8 Administration on Apoptosis in Rat Pancreas

ParameterEffect of Dose-Dependent CCK-8Reference
Apoptotic IndexIncreased[2]
Caspase-3 ActivityIncreased[2]

Signaling Pathways

The apoptotic effects of this compound are mediated primarily through the cholecystokinin A (CCK-A) and cholecystokinin B (CCK-B) receptors, which are G-protein coupled receptors. Activation of these receptors initiates a cascade of intracellular events that can converge on the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

CCK Receptor-Mediated Pro-Apoptotic Signaling

In certain cancer cells, activation of CCK receptors can lead to the induction of apoptosis. This is often mediated through the mitochondrial pathway, involving the regulation of the Bcl-2 family of proteins and the subsequent release of cytochrome c.

CCK_Pro_Apoptosis cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Sincalide This compound CCKAR CCK-A Receptor Sincalide->CCKAR CCKBR CCK-B Receptor Sincalide->CCKBR Gq Gq CCKAR->Gq CCKBR->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ IP3->Ca2 release PKC PKC Ca2->PKC p53 p53 PKC->p53 activation Bax Bax p53->Bax upregulation Bcl2_pro Bcl-2 p53->Bcl2_pro downregulation Mito Mitochondrion Bax->Mito pore formation Bcl2_pro->Mito | inhibition CytC Cytochrome c Mito->CytC release Apoptosome Apoptosome CytC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activation Caspase3 Caspase-3 Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: CCK Receptor-Mediated Pro-Apoptotic Signaling Pathway.

CCK Receptor-Mediated Anti-Apoptotic Signaling

In contrast, in cell types such as pancreatic β-cells and neurons, CCK receptor activation can promote cell survival by inhibiting apoptotic pathways. This is often achieved through the activation of pro-survival kinases like Akt.

CCK_Anti_Apoptosis cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Sincalide This compound CCKAR CCK-A Receptor Sincalide->CCKAR CCKBR CCK-B Receptor Sincalide->CCKBR PI3K PI3K CCKAR->PI3K CCKBR->PI3K Akt Akt PI3K->Akt activation Bad Bad Akt->Bad | phosphorylation (inactivation) Bcl2_anti Bcl-2 Bad->Bcl2_anti | inhibition Mito Mitochondrion Bcl2_anti->Mito | stabilization Apoptosis Apoptosis Mito->Apoptosis Experimental_Workflow cluster_initial_screening Initial Screening cluster_confirmation Confirmation of Apoptosis cluster_mechanism Mechanism of Action cluster_pathway Pathway Analysis CellViability Cell Viability Assay (CCK-8) Dose-response and time-course AnnexinV Annexin V/PI Staining (Flow Cytometry) CellViability->AnnexinV TUNEL TUNEL Assay (DNA Fragmentation) CellViability->TUNEL Caspase Caspase Activity Assays (Caspase-3, -8, -9) AnnexinV->Caspase TUNEL->Caspase WesternBlot Western Blot Analysis (Bax, Bcl-2, Cytochrome c) Caspase->WesternBlot ReceptorBlockade CCK Receptor Antagonist Studies WesternBlot->ReceptorBlockade Downstream Analysis of Downstream Kinases (e.g., Akt, p53 phosphorylation) ReceptorBlockade->Downstream

References

Investigating the Anti-inflammatory Properties of Sincalide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sincalide (B1681796), the C-terminal octapeptide of cholecystokinin (B1591339) (CCK-8), is a well-established diagnostic agent primarily used for assessing gallbladder and pancreatic function. Beyond its classical role in gastrointestinal physiology, a growing body of evidence suggests that sincalide possesses significant anti-inflammatory and immunomodulatory properties. This technical guide provides an in-depth overview of the current understanding of sincalide's anti-inflammatory effects, detailing the experimental evidence, underlying molecular mechanisms, and relevant research methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, immunology, and drug development who are interested in exploring the therapeutic potential of sincalide in inflammatory diseases.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of sincalide (CCK-8) have been quantified in various preclinical models. The following tables summarize the key findings from studies investigating its impact on inflammatory mediators and cellular responses.

Table 1: Effect of Sincalide (CCK-8) on Inflammatory Mediators in a Rat Model of Endotoxic Shock

Inflammatory MediatorTreatment GroupConcentration/DosageChange from LPS ControlStatistical Significance
Nitric Oxide (NO) in SerumCCK-8 + LPS40 µg/kg, IVSignificant InhibitionP < 0.01
Nitric Oxide (NO) in LungCCK-8 + LPS40 µg/kg, IVSignificant InhibitionP < 0.01
Nitric Oxide (NO) in SpleenCCK-8 + LPS40 µg/kg, IVSignificant InhibitionP < 0.01

Data extracted from a study on lipopolysaccharide (LPS)-induced endotoxic shock in rats.[1][2][3]

Table 2: Effect of Sincalide (CCK-8) on Immune Cell Responses

Cell TypeParameter MeasuredTreatment ConditionSincalide (CCK-8) ConcentrationObservationReceptor Involvement
LPS-activated B CellsIgG1 ProductionIn vitroNot specifiedInhibitionPrimarily CCK2R
LPS-activated B CellsCD80 & CD86 ExpressionIn vitroNot specifiedInhibitionCCK1R and CCK2R
LPS-activated B CellsIFN-γ SecretionIn vitroNot specifiedReductionCCK1R and CCK2R
LPS-activated B CellsIL-4 SecretionIn vitroNot specifiedEnhancementCCK1R and CCK2R
CD4+ T CellsTh1 DevelopmentIn vitroNot specifiedSuppressionPrimarily CCK2R
CD4+ T CellsTh2 DevelopmentIn vitroNot specifiedSlight EnhancementPrimarily CCK2R
CD4+ T CellsTh17 DifferentiationIn vitroNot specifiedInhibitionPrimarily CCK2R
Colonic Lamina Propria LymphocytesProliferation (Con A-stimulated)In vitro10⁻¹³ M to 10⁻⁷ MInhibition (up to 40%)CCK Receptor (reversed by L-364718)

Data synthesized from studies on the immunomodulatory effects of CCK-8 on B and T lymphocytes.[2][4][5][6]

Table 3: Effect of Sincalide (CCK-8) on Neutrophil Infiltration and Macrophage Function in a Rat Model of Endotoxic Shock

Cell TypeParameter MeasuredTreatment GroupChange from LPS ControlStatistical Significance
Neutrophils in Bronchoalveolar Lavage FluidCell CountCCK-8 + LPS(18±4) x 10⁶ cells/L vs. (52±10) x 10⁶ cells/LP < 0.01
Alveolar MacrophagesPhagocytosis RateCCK-8 + LPS(59.33±3.14)% vs. (85.14±4.64)%P < 0.01

Data from a study on lipopolysaccharide (LPS)-induced endotoxic shock in rats, with CCK-8 administered at 40 µg/kg.[1][2][3]

Signaling Pathways

Sincalide exerts its anti-inflammatory effects through the modulation of key intracellular signaling pathways. The primary mechanisms identified to date involve the p38 MAPK and NF-κB pathways.

p38 MAPK and NF-κB Signaling Pathway in Macrophages

In response to inflammatory stimuli such as LPS, the activation of p38 MAPK and the subsequent activation of the transcription factor NF-κB are crucial for the production of pro-inflammatory mediators. Sincalide has been shown to interfere with this cascade.

G LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK IKK IKK TLR4->IKK IkappaB_alpha IκB-α p38_MAPK->IkappaB_alpha prevents degradation IKK->IkappaB_alpha phosphorylates NF_kappaB NF-κB IkappaB_alpha->NF_kappaB degradation releases Nucleus Nucleus NF_kappaB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes activates Sincalide Sincalide CCK_R CCK Receptor Sincalide->CCK_R CCK_R->p38_MAPK activates

Caption: Sincalide's modulation of the p38 MAPK and NF-κB pathway.

Immunomodulatory Signaling in Lymphocytes

Sincalide directly influences lymphocyte function by binding to cholecystokinin receptors (CCK1R and CCK2R) on these cells, leading to a shift in cytokine production and regulation of co-stimulatory molecules.

G cluster_B_Cell_Effects B Cell Modulation cluster_T_Cell_Effects T Cell Differentiation Sincalide Sincalide CCK1R CCK1R Sincalide->CCK1R CCK2R CCK2R Sincalide->CCK2R B_Cell B Cell CCK1R->B_Cell CCK2R->B_Cell T_Cell T Cell CCK2R->T_Cell IgG1 IgG1 Production B_Cell->IgG1 inhibits CD80_86 CD80/CD86 Expression B_Cell->CD80_86 inhibits IFN_gamma_B IFN-γ Secretion B_Cell->IFN_gamma_B reduces IL_4_B IL-4 Secretion B_Cell->IL_4_B enhances Th1 Th1 Development T_Cell->Th1 suppresses Th2 Th2 Development T_Cell->Th2 enhances Th17 Th17 Differentiation T_Cell->Th17 inhibits

Caption: Immunomodulatory effects of sincalide on B and T lymphocytes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of sincalide.

Animal Model of Endotoxic Shock

This protocol describes the induction of endotoxic shock in rats to study the in vivo anti-inflammatory effects of sincalide.

G Start Acclimatize Male Sprague-Dawley Rats Grouping Randomly Divide into 4 Groups: 1. Control (Saline) 2. CCK-8 (40 µg/kg, IV) 3. LPS (8 mg/kg, IV) 4. CCK-8 + LPS Start->Grouping Treatment Administer CCK-8 or Saline IV 10 minutes prior to LPS Grouping->Treatment Induction Induce Endotoxic Shock with LPS (IV) Treatment->Induction Monitoring Monitor Vital Signs and Collect Samples at 2h, 6h, and 12h post-LPS Induction->Monitoring Analysis Analyze Samples: - Histopathology (Lung & Spleen) - BALF Cell Count - Serum & Tissue NO (Griess Assay) - Western Blot (p38, IκB-α) Monitoring->Analysis End Data Analysis and Interpretation Analysis->End

Caption: Workflow for the in vivo endotoxic shock model.

Detailed Protocol:

  • Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed under standard laboratory conditions with free access to food and water and are acclimatized for at least one week before the experiment.

  • Grouping and Treatment: Rats are randomly divided into four groups:

    • Control group: receives normal saline.

    • CCK-8 group: receives sincalide (40 µg/kg, IV).

    • LPS group: receives lipopolysaccharide (8 mg/kg, IV).

    • CCK-8 + LPS group: receives sincalide (40 µg/kg, IV) 10 minutes before LPS administration (8 mg/kg, IV).

  • Induction of Endotoxic Shock: Endotoxic shock is induced by a single intravenous injection of LPS from E. coli.

  • Sample Collection: At 2, 6, and 12 hours post-LPS injection, animals are euthanized. Blood is collected for serum preparation. Bronchoalveolar lavage fluid (BALF) is collected to determine inflammatory cell infiltration. Lung and spleen tissues are harvested for histopathology and Western blot analysis.

  • Analysis:

    • Histopathology: Lung and spleen tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammatory changes.

    • Cell Count: Total and differential cell counts in BALF are performed using a hemocytometer.

    • Nitric Oxide Measurement: NO levels in serum and tissue homogenates are quantified using the Griess reaction assay.

    • Western Blot: Protein expression of phosphorylated p38 MAPK and IκB-α in lung and spleen tissue lysates is determined by Western blotting.

In Vitro B Cell Activation and IgG1 Production Assay

This protocol details the in vitro assessment of sincalide's effect on LPS-activated B cell proliferation and antibody production.

Detailed Protocol:

  • B Cell Isolation: Splenic B cells are isolated from C57BL/6 mice using magnetic-activated cell sorting (MACS) with CD19 MicroBeads.

  • Cell Culture: Isolated B cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Stimulation and Treatment: B cells are seeded in 96-well plates and stimulated with LPS (10 µg/mL). Concurrently, cells are treated with varying concentrations of sincalide.

  • Proliferation Assay: Cell proliferation is assessed at 48 hours using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.

  • IgG1 Measurement: After 72 hours of culture, the supernatant is collected, and the concentration of IgG1 is measured by an enzyme-linked immunosorbent assay (ELISA) using a commercially available kit.

  • Gene Expression Analysis: At various time points, total RNA is extracted from the B cells, and the mRNA expression of IgG1 and transcription factors (Blimp1, Pax5, Xbp1, Bcl6) is quantified by real-time quantitative PCR (RT-qPCR).

Western Blot Analysis for p65 and IκBα Phosphorylation

This protocol outlines the steps for detecting the activation of the NF-κB pathway in cell lysates.

Detailed Protocol:

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-p65, total p65, phospho-IκBα, and total IκBα.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion

The evidence presented in this technical guide demonstrates that sincalide exhibits promising anti-inflammatory and immunomodulatory properties. Its ability to modulate key signaling pathways, such as the p38 MAPK and NF-κB pathways, and to influence the function of various immune cells, including macrophages, neutrophils, B cells, and T cells, suggests a therapeutic potential beyond its current diagnostic applications. Further research is warranted to fully elucidate the molecular mechanisms underlying these effects and to explore the efficacy of sincalide in a broader range of inflammatory and autoimmune disease models. The detailed protocols and quantitative data provided herein offer a solid foundation for future investigations in this exciting area of research.

References

An In-depth Technical Guide to Sincalide (CCK-8) Receptor Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sincalide (B1681796) (CCK-8) receptor binding affinity studies. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge and methodologies required to investigate the interaction of sincalide with its cognate cholecystokinin (B1591339) (CCK) receptors. This document details quantitative binding data, experimental protocols for receptor binding assays, and the intricate signaling pathways activated by receptor engagement.

Introduction to Sincalide and Cholecystokinin Receptors

Sincalide, the C-terminal octapeptide of cholecystokinin (CCK-8), is a potent and biologically active fragment of the gastrointestinal hormone cholecystokinin. It exerts its physiological effects by binding to two distinct G protein-coupled receptors (GPCRs): the cholecystokinin type 1 receptor (CCK1R) and the cholecystokinin type 2 receptor (CCK2R).[1] These receptors are distributed throughout the gastrointestinal system and the central nervous system, where they mediate a variety of physiological processes, including gallbladder contraction, pancreatic enzyme secretion, satiety, and anxiety.[2][3] The affinity and selectivity of sincalide for these receptors are critical determinants of its pharmacological profile. Sulfation of the tyrosine residue in CCK-8 is a key factor influencing its binding affinity, particularly for the CCK1R.[1][4]

Quantitative Receptor Binding Affinity Data

The binding affinity of sincalide and related peptides to CCK1 and CCK2 receptors is typically quantified using parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the dissociation constant (Kd). The following tables summarize key quantitative data from various studies.

LigandReceptorAssay TypeRadioligandPreparationKi (nM)IC50 (nM)Kd (nM)Reference
Sincalide (Sulfated CCK-8) Human CCK1RCompetition[125I]CCK-8Transfected HEK293 cells0.281.32[5]
Sincalide (Sulfated CCK-8) Human CCK2RCompetition[125I]CCK-8Transfected HEK293 cells--[6]
Sulfated CCK-8 Rat CCK1RCompetition[125I]Bolton-Hunter labeled CCK-8Rat pancreas--[1]
Sulfated CCK-8 Guinea Pig CCK ReceptorCompetition[125I]Bolton-Hunter labeled CCK-8Guinea pig pancreatic acini--0.4[1]
Non-sulfated CCK-8 Human CCK1RCompetition[125I]CCK-8Transfected HEK293 cells--[6]
Non-sulfated CCK-8 Human CCK2RCompetition[125I]CCK-8Transfected HEK293 cells--[6]
Non-sulfated CCK-8 Guinea Pig Gastrin ReceptorCompetition[125I]gastrinGuinea pig pancreatic acini--28[1]

Note: Ki values are a measure of the affinity of a ligand for a receptor, with lower values indicating higher affinity. IC50 values represent the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. Kd is the equilibrium dissociation constant, representing the concentration of radioligand at which 50% of the receptors are occupied at equilibrium.

Experimental Protocols

A fundamental technique for determining the binding affinity of sincalide is the competitive radioligand binding assay. This method measures the ability of an unlabeled compound (sincalide) to compete with a radiolabeled ligand for binding to the target receptor.

Detailed Protocol: Competitive Radioligand Binding Assay for Sincalide (CCK-8)

This protocol outlines a typical procedure for a competitive binding assay using a radiolabeled CCK-8 analog (e.g., [¹²⁵I]Bolton-Hunter labeled CCK-8) and cell membranes expressing either CCK1R or CCK2R.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cells stably expressing human or rodent CCK1R or CCK2R.

  • Radioligand: High-purity radiolabeled CCK-8 (e.g., [¹²⁵I]Bolton-Hunter-CCK-8) with high specific activity.

  • Unlabeled Ligand (Competitor): Sincalide (sulfated CCK-8) of high purity.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of unlabeled CCK-8 (e.g., 1 µM).

  • 96-well Filter Plates: With glass fiber filters (e.g., GF/C).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

  • Plate Shaker.

  • Vacuum Filtration Manifold.

2. Experimental Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membrane aliquots on ice.

    • Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer.

    • Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA assay).

    • Dilute the membrane suspension to the desired final concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the range of 10-50 µg of protein per well.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand at a fixed concentration (typically at or below its Kd value), and the membrane suspension.

    • Non-specific Binding: Add assay buffer, radioligand, a saturating concentration of unlabeled CCK-8 (e.g., 1 µM), and the membrane suspension.

    • Competitive Binding: Add assay buffer, radioligand, varying concentrations of sincalide (typically spanning several orders of magnitude, e.g., 10⁻¹² M to 10⁻⁶ M), and the membrane suspension.

    • The final assay volume is typically 200-250 µL per well.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes). The plate should be gently agitated during incubation.

  • Termination of Binding and Filtration:

    • Terminate the incubation by rapid filtration of the assay mixture through the 96-well filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement:

    • Dry the filter mats.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

3. Data Analysis:

  • Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Competition Curve: Plot the percentage of specific binding against the logarithm of the sincalide concentration.

  • IC50 Determination: Determine the IC50 value from the competition curve using non-linear regression analysis (sigmoidal dose-response curve).

  • Ki Calculation: Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways

Upon binding of sincalide, both CCK1 and CCK2 receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the coupling to heterotrimeric G proteins, particularly of the Gq/11 family.

CCK1R and CCK2R Signaling

Activation of Gq/11 by CCK receptors stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, in conjunction with Ca²⁺, activates protein kinase C (PKC).[7] These events lead to various cellular responses, including enzyme secretion and smooth muscle contraction.

In addition to the canonical Gq/PLC pathway, CCK receptors can also couple to other G proteins and activate alternative signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, and p38), the phosphoinositide 3-kinase (PI3K)/Akt pathway, and RhoA activation.[7][8]

CCK_Signaling_Pathway Sincalide Sincalide (CCK-8) CCKR CCK1R / CCK2R (GPCR) Sincalide->CCKR Binds Gq Gq/11 CCKR->Gq Activates MAPK_pathway MAPK Pathways (ERK, JNK, p38) CCKR->MAPK_pathway Alternative PI3K_pathway PI3K/Akt Pathway CCKR->PI3K_pathway Alternative RhoA_pathway RhoA Activation CCKR->RhoA_pathway Alternative PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Physiological Responses (Enzyme Secretion, Muscle Contraction) PKC->Cellular_Response Leads to MAPK_pathway->Cellular_Response Modulates PI3K_pathway->Cellular_Response Modulates RhoA_pathway->Cellular_Response Modulates

Canonical and alternative signaling pathways of CCK receptors.
Experimental Workflow for a Competitive Radioligand Binding Assay

The following diagram illustrates the logical flow of a typical competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing CCK Receptor) start->prep_membranes setup_assay Set up 96-well Plate prep_membranes->setup_assay total_binding Total Binding: Membranes + Radioligand setup_assay->total_binding nonspecific_binding Nonspecific Binding: Membranes + Radioligand + Excess Unlabeled Ligand setup_assay->nonspecific_binding competition Competition: Membranes + Radioligand + Varying [Sincalide] setup_assay->competition incubate Incubate to Equilibrium total_binding->incubate nonspecific_binding->incubate competition->incubate filtrate Rapid Filtration (Separate Bound from Free) incubate->filtrate wash Wash Filters filtrate->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis count->analyze calc_specific Calculate Specific Binding analyze->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki (Cheng-Prusoff) determine_ic50->calc_ki end End calc_ki->end

Workflow for a competitive radioligand binding assay.

Conclusion

This technical guide provides a foundational understanding of sincalide receptor binding affinity studies. The quantitative data presented in the tables offer a comparative look at the binding characteristics of sincalide and related peptides. The detailed experimental protocol for the competitive radioligand binding assay serves as a practical starting point for researchers aiming to characterize the interaction of novel compounds with CCK receptors. Furthermore, the elucidation of the signaling pathways provides a framework for understanding the downstream cellular consequences of receptor activation. A thorough grasp of these principles and methodologies is paramount for the successful design and execution of research in this area and for the development of novel therapeutics targeting the cholecystokinin system.

References

Methodological & Application

Standard Operating Procedure for Sincalide-Stimulated Bile Collection: An Application Note and Protocol for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sincalide (B1681796), a synthetic C-terminal octapeptide of cholecystokinin (B1591339) (CCK), is a potent stimulator of gallbladder contraction and pancreatic enzyme secretion.[1][2][3] Its mechanism of action involves binding to cholecystokinin-A (CCK-A) receptors, which are predominantly found on gallbladder smooth muscle cells and pancreatic acinar cells.[1][2] This interaction initiates a signal transduction cascade leading to the release of bile from the gallbladder and digestive enzymes from the pancreas. In the context of preclinical research and drug development, the controlled collection of bile following sincalide administration is a critical methodology for studying hepatobiliary function, pharmacokinetics (PK), and the biliary excretion of xenobiotics and their metabolites. This document provides a detailed standard operating procedure for sincalide-stimulated bile collection in common preclinical models.

Signaling Pathway of Sincalide (CCK-8) in Gallbladder Contraction

Sincalide mimics the physiological action of endogenous cholecystokinin (CCK) to induce gallbladder contraction. The binding of sincalide to the CCK-A receptor on gallbladder smooth muscle cells triggers a G-protein-coupled signaling cascade. This results in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, ultimately leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction, forcing the expulsion of bile.

Sincalide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sincalide Sincalide (CCK-8) CCKAR CCK-A Receptor Sincalide->CCKAR Gq Gq Protein CCKAR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ SR->Ca2 releases Contraction Smooth Muscle Contraction Ca2->Contraction induces PKC->Contraction potentiates

Caption: Sincalide-induced signaling pathway in gallbladder smooth muscle cells.

Experimental Protocols

Animal Models and Surgical Preparation

The most common animal models for bile collection studies are the rat and the dog. Due to the absence of a gallbladder in rats, bile is continuously secreted into the duodenum, making them a suitable model for studying hepatic bile production. Dogs, possessing a gallbladder, are often used for studies investigating gallbladder emptying and the composition of both hepatic and gallbladder bile.

Protocol 1: Bile Duct Cannulation in Rats

This protocol is adapted from established methods for bile duct cannulation in rats for pharmacokinetic and metabolism studies.

Materials:

  • Male Sprague-Dawley or Wistar rats (225-275 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • Polyethylene (B3416737) tubing (e.g., PE-50) for cannulation

  • Suture material

  • Warming pad

Procedure:

  • Anesthetize the rat using an appropriate anesthetic regimen. Anesthesia can affect bile flow, so consistency is key.

  • Shave and disinfect the abdominal area.

  • Make a midline abdominal incision to expose the gastrointestinal tract.

  • Gently locate the common bile duct.

  • Carefully ligate the bile duct distal to the point of cannulation.

  • Make a small incision in the bile duct and insert the polyethylene cannula, securing it with sutures.

  • Exteriorize the cannula through a subcutaneous tunnel to the dorsal neck region.

  • Close the abdominal incision in layers.

  • Allow the animal to recover from surgery for at least 4-5 days before the experiment to ensure stable bile flow. During recovery, the exteriorized cannula can be connected to a duodenal cannula to allow for the recirculation of bile and prevent dehydration and malabsorption.

Protocol 2: Bile Duct Cannulation in Dogs

This procedure is more complex and typically reserved for chronic studies.

Materials:

  • Beagle dogs

  • General anesthesia

  • Surgical instruments

  • Silastic or other biocompatible cannula (e.g., T-tube)

  • Suture material

Procedure:

  • Anesthetize the dog and prepare the surgical site.

  • Perform a laparotomy to expose the common bile duct.

  • Carefully insert a T-tube or other appropriate cannula into the common bile duct and secure it.

  • Exteriorize the cannula through the abdominal wall.

  • Close the incision.

  • Post-operative care and recovery should be in accordance with veterinary guidelines. Chronic cannulation models in dogs allow for repeated sampling over extended periods.

Sincalide Administration and Bile Collection Workflow

The following workflow outlines the steps for sincalide administration and subsequent bile collection in cannulated animals.

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_collection Collection cluster_processing Sample Processing cluster_analysis Analysis Animal_Prep Fasted, Cannulated Animal (Rat or Dog) Baseline Baseline Bile Collection (Pre-dose Fractions) Animal_Prep->Baseline Sincalide_Admin Administer Sincalide (IV Bolus or Infusion) Baseline->Sincalide_Admin Time = 0 Stimulated_Collection Stimulated Bile Collection (Timed Fractions) Sincalide_Admin->Stimulated_Collection Measure_Volume Measure Volume of Each Fraction Stimulated_Collection->Measure_Volume Aliquoting Aliquot Samples Measure_Volume->Aliquoting Storage Store at -80°C Aliquoting->Storage Analysis Biochemical Analysis (e.g., Bile Acids, Lipids, Drug Metabolites) Storage->Analysis

Caption: Experimental workflow for sincalide-stimulated bile collection.

Procedure:

  • Fasting: Fast the animals overnight (approximately 12-16 hours) with free access to water to ensure a consistent baseline state.

  • Baseline Bile Collection: Prior to sincalide administration, collect baseline bile samples for a defined period (e.g., 30-60 minutes) to establish the basal flow rate and composition.

  • Sincalide Administration: Prepare a fresh solution of sincalide in sterile saline. Administer the sincalide intravenously (IV). The dosage and administration method (bolus vs. infusion) should be optimized for the specific research question.

  • Stimulated Bile Collection: Immediately following sincalide administration, begin collecting bile in timed fractions (e.g., every 15-30 minutes) for a duration of 1-2 hours, or until the bile flow rate returns to baseline.

  • Sample Handling:

    • Record the volume of each bile fraction.

    • Keep samples on ice during collection.

    • Aliquot samples into cryovials.

    • Store samples at -80°C until analysis to ensure stability.

Quantitative Data

The following tables provide representative data for sincalide administration and expected bile flow rates in preclinical models. It is important to note that these values can vary depending on the animal strain, age, anesthetic used, and specific experimental conditions. Researchers should establish their own baseline and dose-response data.

Table 1: Recommended Sincalide Dosages for Preclinical Studies

Animal ModelRoute of AdministrationRecommended Dose RangeAdministration
RatIntravenous (IV)0.02 - 0.1 µg/kgBolus or short infusion
DogIntravenous (IV)0.02 - 0.04 µg/kgBolus or infusion (up to 60 min)[4][5]

Table 2: Expected Bile Flow Rates in Cannulated Rats

ConditionAnestheticExpected Bile Flow Rate (µL/min/100g)
Baseline (Conscious)None7.9 - 9.4[6]
Baseline (Anesthetized)Pentobarbital~7.3[7]
Baseline (Anesthetized)Propofol~14.1[7]
Post-Sincalide (Anesthetized)VariesExpected to increase significantly

Table 3: Potential Changes in Bile Composition Post-Sincalide Stimulation

AnalyteExpected ChangeRationale
Bile Acids Increase in concentrationGallbladder contraction (in dogs) releases concentrated bile.
Cholesterol Increase in concentrationConcentrated in gallbladder bile.
Phospholipids Increase in concentrationConcentrated in gallbladder bile.
Bilirubin Increase in concentrationConcentrated in gallbladder bile.
Bicarbonate May increaseSincalide can have a secretin-like effect at higher doses.

Conclusion

The use of sincalide to stimulate bile flow in preclinical models is a valuable tool for a wide range of research applications in drug development and physiological studies. The protocols and data presented in this application note provide a framework for conducting these studies in a standardized and reproducible manner. Adherence to best practices in surgical technique, animal welfare, and sample handling is paramount to obtaining high-quality, reliable data. Researchers are encouraged to optimize these protocols for their specific experimental needs and to establish their own dose-response relationships for sincalide in their chosen animal model.

References

Application Notes and Protocols for Sincalide in Small Animal Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sincalide (B1681796), a synthetic C-terminal octapeptide of cholecystokinin (B1591339) (CCK), is a potent stimulator of gallbladder contraction and pancreatic secretion. In the field of small animal imaging, sincalide is a valuable tool for the functional assessment of the hepatobiliary system. These application notes provide detailed information on the dosage calculation, administration protocols, and imaging procedures for the use of sincalide in preclinical research involving small animals, such as mice and rats. The protocols outlined below are intended to serve as a guide and may require optimization based on specific experimental needs and animal models.

Mechanism of Action

Sincalide exerts its physiological effects by binding to cholecystokinin-A (CCK-A) receptors, which are primarily located on the smooth muscle cells of the gallbladder and pancreatic acinar cells.[1] Activation of the CCK-A receptor, a G-protein coupled receptor, initiates a downstream signaling cascade that leads to gallbladder contraction and the release of bile.

Signaling Pathway of Sincalide-Induced Gallbladder Contraction

Sincalide_Signaling_Pathway cluster_cell Gallbladder Smooth Muscle Cell Sincalide Sincalide CCKAR CCK-A Receptor Sincalide->CCKAR Binds to Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto ER->Ca2_cyto Releases Ca²⁺ Ca2_ER Ca2_cyto->PKC Activates Contraction Muscle Contraction Ca2_cyto->Contraction Mediates PKC->Contraction Leads to

Caption: Sincalide signaling pathway in gallbladder smooth muscle cells.

Dosage Calculation and Administration

The optimal dosage of sincalide for small animal imaging can vary depending on the species, the specific imaging modality, and the desired level of gallbladder contraction. While extensive data exists for human clinical use, specific dosages for mice and rats are less well-established. The following tables provide a summary of recommended dosages from the literature, including extrapolated starting doses for rodents.

Table 1: Sincalide Dosage Recommendations

SpeciesApplicationDosage RangeAdministration RouteReference
HumanGallbladder Contraction (Bolus)0.02 - 0.04 µg/kgIntravenous (IV)[1][2]
HumanGallbladder Contraction (Infusion)0.12 µg/kg over 50 minIntravenous (IV)[1]
HumanPancreatic Secretion Stimulation0.02 µg/kg over 30 minIntravenous (IV)[2]
DogEvaluation of Biliary Obstruction0.04 µg/kgIntravenous (IV)
RatGastric & Sphincter Motility (CCK-8)0.3 - 3.0 µg/kgIntravenous (IV)[3][4]
Mouse (extrapolated) Gallbladder Contraction 0.1 - 1.0 µg/kg Intravenous (IV) or Intraperitoneal (IP) N/A

Note: The dosage for mice is an extrapolated starting range based on data from other species and should be optimized for specific experimental conditions. It is recommended to perform a dose-response study to determine the optimal dose for your animal model and imaging setup.

Experimental Protocols

Preparation of Sincalide Solution
  • Reconstitution: Sincalide is typically supplied as a lyophilized powder. Reconstitute the vial with Sterile Water for Injection, USP. For example, add 5 mL to a 5 µg vial to yield a concentration of 1 µg/mL.

  • Dilution: For accurate dosing in small animals, further dilution with 0.9% Sodium Chloride Injection, USP (saline) is necessary. The final injection volume should be appropriate for the animal's size (e.g., 100-200 µL for a mouse).

Protocol for Ultrasound Imaging of Gallbladder Contraction in Mice

This protocol is adapted from methodologies used in guinea pigs and can be applied to mice and rats with appropriate adjustments.[5][6]

Materials:

  • Sincalide solution (prepared as described above)

  • High-frequency ultrasound system with a linear array transducer (e.g., 30-50 MHz)

  • Anesthesia (e.g., isoflurane)

  • Animal handling and monitoring equipment

  • Image analysis software

Procedure:

  • Animal Preparation: Fast the mouse for 4-6 hours with free access to water to ensure gallbladder filling.

  • Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-1.5% for maintenance). Monitor the animal's vital signs throughout the procedure.

  • Imaging Setup: Place the anesthetized mouse in a supine position on a heated platform. Apply ultrasound gel to the abdominal area overlying the gallbladder.

  • Baseline Imaging: Acquire baseline 2D and 3D ultrasound images of the gallbladder. Measure the length, width, and height of the gallbladder to calculate the baseline volume. The ellipsoid formula (Volume = 0.523 x length x width x height) is commonly used.[7]

  • Sincalide Administration: Administer the prepared sincalide solution via intravenous (tail vein) or intraperitoneal injection.

  • Post-Injection Imaging: Acquire serial ultrasound images at regular intervals (e.g., 1, 5, 10, 15, 20, and 30 minutes) post-injection to monitor gallbladder contraction.

  • Data Analysis:

    • Measure the gallbladder volume at each time point.

    • Calculate the Gallbladder Ejection Fraction (GBEF) using the following formula: GBEF (%) = [(Baseline Volume - Minimum Post-injection Volume) / Baseline Volume] x 100 [8]

Table 2: Example Ultrasound Imaging Protocol Timeline

Time PointEvent
T = -10 minAnesthetize mouse
T = 0 minAcquire baseline ultrasound images
T = 1 minAdminister sincalide
T = 2, 6, 11, 16, 21, 31 minAcquire post-injection ultrasound images

Experimental Workflow for Ultrasound Imaging

Experimental_Workflow A Animal Preparation (Fasting 4-6h) B Anesthesia (Isoflurane) A->B C Baseline Ultrasound Imaging (2D/3D Volume Measurement) B->C D Sincalide Administration (IV or IP) C->D E Serial Post-Injection Imaging (e.g., 1-30 min) D->E F Data Analysis (Volume Measurement, GBEF Calculation) E->F

Caption: Experimental workflow for sincalide-induced gallbladder contraction imaging.

Quantitative Data Presentation

The following table provides a template for summarizing quantitative data from a sincalide imaging study.

Table 3: Gallbladder Volume and Ejection Fraction in Mice

Animal IDBaseline Volume (mm³)Minimum Volume (mm³)Time to Min. Volume (min)GBEF (%)
Mouse 1
Mouse 2
Mouse 3
...
Average ± SD

Applications in Small Animal Imaging

  • Hepatobiliary Function: Assessing the overall health and function of the liver and gallbladder.

  • Drug-Induced Cholestasis: Investigating the effects of novel drug candidates on bile flow and gallbladder motility.

  • Gallstone Research: Studying the pathogenesis of gallstone formation in animal models of cholelithiasis.

  • Phenotyping Genetically Modified Animals: Characterizing the hepatobiliary phenotype of transgenic or knockout mouse models.

Conclusion

The use of sincalide in conjunction with non-invasive imaging techniques provides a powerful tool for the functional assessment of the hepatobiliary system in small animals. The protocols and dosage recommendations provided in these application notes offer a starting point for researchers. It is crucial to optimize these parameters for specific animal models and experimental goals to ensure the acquisition of reliable and reproducible data.

References

Application Notes and Protocols for Sincalide for Injection in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the preparation and administration of sincalide (B1681796) for injection in a research setting. Sincalide, a synthetic C-terminal octapeptide of cholecystokinin (B1591339) (CCK), is a potent agonist of the cholecystokinin-A (CCK-A) receptor. Its primary physiological effects include stimulation of gallbladder contraction and pancreatic enzyme secretion, making it a valuable tool in gastroenterology and related research fields.

Mechanism of Action

Sincalide mimics the action of endogenous cholecystokinin by binding to and activating CCK-A receptors, which are predominantly located on the smooth muscle cells of the gallbladder and pancreatic acinar cells[1][2]. The activation of these G protein-coupled receptors initiates a downstream signaling cascade, leading to the physiological responses.

Signaling Pathway of Sincalide via CCK-A Receptor

The binding of sincalide to the CCK-A receptor, a Gq protein-coupled receptor, triggers a cascade of intracellular events. This includes the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These signaling events ultimately lead to physiological responses such as gallbladder contraction and pancreatic enzyme secretion. Further downstream, these pathways can influence mitogen-activated protein kinase (MAPK) cascades and the PI3K/Akt signaling pathway, which are involved in regulating cell growth and protein synthesis[3][4].

Sincalide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Sincalide Sincalide CCKAR CCK-A Receptor (Gq-coupled) Sincalide->CCKAR Binds to PLC Phospholipase C (PLC) CCKAR->PLC Activates PI3K_Akt PI3K/Akt Pathway CCKAR->PI3K_Akt Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Gallbladder Contraction, Pancreatic Secretion) Ca_release->Response MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK PKC->Response

Caption: Sincalide signaling through the CCK-A receptor.

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation and administration of sincalide for injection.

ParameterValueReference(s)
Reconstitution Volume 5 mL of Sterile Water for Injection, USP[4][5]
Final Concentration 1 mcg/mL
Storage (Reconstituted) Room Temperature: up to 8 hours. Some studies suggest chemical stability for up to 8 days, but microbial sterility should be considered.[4][5][6]
Storage (Diluted) Room Temperature: up to 1 hour[7]

Table 1: Reconstitution and Storage of Sincalide for Injection

IndicationRecommended Dose (Human)Administration MethodReference(s)
Gallbladder Contraction 0.02 mcg/kgIntravenous (IV) injection over 30 to 60 seconds. A second dose of 0.04 mcg/kg may be given if the initial response is unsatisfactory. To reduce side effects, an IV infusion of 0.12 mcg/kg in 100 mL of 0.9% Sodium Chloride Injection over 50 minutes can be used.[5][7]
Pancreatic Secretion (with Secretin) 0.02 mcg/kgIV infusion over 30 minutes, 30 minutes after the start of a secretin infusion. The sincalide dose is typically diluted in 30 mL of 0.9% Sodium Chloride Injection.[5][7]
Acceleration of Barium Meal Transit 0.04 mcg/kgIV injection over 30 to 60 seconds. A second dose may be administered if needed. To reduce side effects, an IV infusion of 0.12 mcg/kg in 100 mL of 0.9% Sodium Chloride Injection over 30 minutes can be used.[5][7]

Table 2: Recommended Dosages and Administration for Clinical Research

Animal ModelRoute of AdministrationDose RangeObserved EffectsReference(s)
Rat SubcutaneousUp to 12.5 times the maximum human doseNo evidence of fetal harm in reproduction studies.[5]
Dog Intravenous (bolus)0.05 mcg/kgHypotension and bradycardia. Higher doses caused syncope and ECG changes.[7]
Mouse Intraperitoneal (IP)Dose-dependentSuppression of exploratory locomotion.[8]
Mouse Intracerebroventricular (ICV)Dose-dependentSuppression of exploratory locomotion.[8]

Table 3: Dosing Information for Preclinical Research Models

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and administration of sincalide for injection in a research setting.

Protocol for Reconstitution of Sincalide for Injection

This protocol outlines the aseptic technique for reconstituting lyophilized sincalide.

Reconstitution_Workflow Start Start: Gather Materials Materials Lyophilized Sincalide Vial (5 mcg) Sterile Water for Injection (5 mL) Sterile Syringe and Needle Alcohol Swabs Start->Materials Prep_Vial Prepare Vial: Remove cap and swab rubber stopper with alcohol. Materials->Prep_Vial Reconstitute Reconstitute: Aseptically withdraw 5 mL of Sterile Water for Injection. Prep_Vial->Reconstitute Inject Inject diluent into the sincalide vial. Reconstitute->Inject Swirl Gently swirl to dissolve. Do not shake. Inject->Swirl Inspect Visually inspect for particulate matter and discoloration. Swirl->Inspect Ready Reconstituted Solution (1 mcg/mL) Ready for use or further dilution. Inspect->Ready

Caption: Workflow for the reconstitution of sincalide.

Methodology:

  • Gather Materials: Obtain a vial of lyophilized sincalide (5 mcg), a 5 mL vial of Sterile Water for Injection, USP, a sterile syringe and needle, and alcohol swabs.

  • Prepare Vial: Remove the protective cap from the sincalide vial and sterilize the rubber stopper with an alcohol swab.

  • Reconstitute: Aseptically withdraw 5 mL of Sterile Water for Injection into the syringe.

  • Inject Diluent: Inject the 5 mL of Sterile Water for Injection into the vial of sincalide.

  • Dissolve: Gently swirl the vial until the powder is completely dissolved. Avoid shaking to prevent foaming.

  • Inspect: Visually inspect the reconstituted solution for any particulate matter or discoloration. The solution should be clear and colorless.

  • Storage: If not used immediately, store the reconstituted solution at room temperature for up to 8 hours[4]. For longer-term studies, researchers should validate storage conditions and consider potential microbial contamination, even though chemical stability may be longer[5][6].

Protocol for Intravenous Administration in a Research Setting

This protocol describes the preparation and administration of sincalide via intravenous injection or infusion for both clinical and preclinical research.

Methodology for Intravenous Injection (Bolus):

  • Calculate Dose: Determine the required dose based on the subject's body weight and the desired dosage (e.g., 0.02 mcg/kg).

  • Withdraw Dose: Using a sterile syringe, withdraw the calculated volume of the reconstituted sincalide solution (1 mcg/mL).

  • Administer: Administer the dose as an intravenous injection over a period of 30 to 60 seconds[7].

Methodology for Intravenous Infusion:

  • Calculate Dose and Dilution: Determine the total dose of sincalide required. For infusion, this dose is further diluted in a larger volume of 0.9% Sodium Chloride Injection, USP. For example, a dose of 0.12 mcg/kg can be diluted in 100 mL of saline[7].

  • Prepare Infusion: Aseptically add the calculated volume of reconstituted sincalide to the infusion bag or syringe of 0.9% Sodium Chloride Injection.

  • Administer: Administer the infusion over the specified duration using a calibrated infusion pump. For example, a 100 mL infusion can be administered over 30 or 50 minutes[7].

Protocol for Administration in Preclinical Animal Models

This protocol provides a general guideline for administering sincalide to laboratory animals. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Preclinical_Admin_Workflow Start Start: IACUC Protocol Approval Dose_Calc Dose Calculation Based on animal weight and study design Start->Dose_Calc Prep_Sol Prepare Sincalide Solution Reconstitute and dilute as needed Dose_Calc->Prep_Sol Animal_Prep Animal Preparation Acclimatization and appropriate restraint Prep_Sol->Animal_Prep Route_Selection Select Route of Administration Animal_Prep->Route_Selection IV Intravenous (IV) (Tail vein, etc.) Route_Selection->IV IV IP Intraperitoneal (IP) Route_Selection->IP IP SC Subcutaneous (SC) Route_Selection->SC SC Administer Administer Sincalide IV->Administer IP->Administer SC->Administer Monitor Post-administration Monitoring Observe for physiological and behavioral changes Administer->Monitor

Caption: General workflow for sincalide administration in preclinical models.

Methodology:

  • Dose Calculation and Preparation:

    • Calculate the required dose based on the animal's weight and the specific aims of the research. Doses in animal studies may vary significantly from human doses.

    • Prepare the sincalide solution as described in Protocol 3.1. Further dilution with sterile saline may be necessary to achieve the desired concentration for accurate dosing in small animals.

  • Animal Preparation:

    • Ensure animals are properly acclimatized to the experimental conditions.

    • Use appropriate and approved methods of restraint to minimize stress and ensure accurate administration.

  • Administration:

    • Intravenous (IV): For IV administration, the tail vein is commonly used in rodents. The injection should be given slowly.

    • Intraperitoneal (IP): For IP injection, administer the solution into the lower abdominal cavity, taking care to avoid organs.

    • Subcutaneous (SC): For SC injection, lift a fold of skin and insert the needle into the subcutaneous space.

  • Post-administration Monitoring:

    • Closely monitor the animals after administration for any adverse reactions, as well as the expected physiological and behavioral responses relevant to the study.

Safety and Handling

  • Sincalide for injection is for single use only; discard any unused portion of the reconstituted vial after 8 hours[4].

  • Visually inspect the solution for particulate matter and discoloration before administration[4].

  • In case of overdose, symptoms may include gastrointestinal distress (cramps, nausea, vomiting, diarrhea) and hypotension with dizziness[7]. Treatment should be symptomatic.

  • Exercise caution when administering sincalide to pregnant subjects, as it may cause preterm labor or spontaneous abortion[7]. Animal studies in rats and hamsters at doses comparable to the maximum recommended clinical dose did not show adverse developmental outcomes[7].

These application notes and protocols are intended to serve as a comprehensive guide for the use of sincalide for injection in a research setting. Researchers should adapt these protocols as necessary to meet the specific requirements of their studies, always adhering to institutional and regulatory guidelines.

References

Application Notes and Protocols for Sincalide Infusion in Gallbladder Ejection Fraction (GBEF) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sincalide (B1681796), a synthetic C-terminal octapeptide of cholecystokinin (B1591339) (CCK-8), is a potent stimulator of gallbladder contraction and is widely used in conjunction with cholescintigraphy (also known as a HIDA scan) to measure the gallbladder ejection fraction (GBEF).[1] This measurement is a critical diagnostic tool for various biliary tract disorders, including chronic acalculous cholecystitis and biliary dyskinesia.[2][3][4] The methodology of sincalide administration has been a subject of extensive research to standardize the procedure and establish reliable normal values. This document provides detailed application notes and protocols for the use of sincalide in GBEF measurement, based on current evidence-based best practices.

Physiological Principle and Signaling Pathway

Sincalide mimics the action of endogenous cholecystokinin, binding with high affinity to CCK-A receptors located on the smooth muscle cells of the gallbladder.[1] This binding event initiates an intracellular signaling cascade that leads to smooth muscle contraction and subsequent emptying of bile into the duodenum.[1]

The signaling pathway is initiated by the binding of sincalide to the G-protein coupled CCK-A receptor. This activates a G protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG-mediated activation of Protein Kinase C (PKC), leads to the phosphorylation of contractile proteins, resulting in gallbladder smooth muscle contraction.[5]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Sincalide Sincalide CCK-A_Receptor CCK-A Receptor (GPCR) Sincalide->CCK-A_Receptor Binds to G_Protein G Protein CCK-A_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Contraction Smooth Muscle Contraction Ca2+->Contraction PKC->Contraction start Start patient_prep Patient Preparation (Fasting ≥ 4 hours) start->patient_prep radiopharm_admin IV Administration of 99mTc-labeled Radiopharmaceutical patient_prep->radiopharm_admin gb_filling Dynamic Imaging for 60 min (Gallbladder Filling Phase) radiopharm_admin->gb_filling sincalide_prep Prepare Sincalide Infusion (0.02 µg/kg in Saline) gb_filling->sincalide_prep sincalide_infusion 60-minute IV Infusion of Sincalide & Simultaneous Dynamic Imaging sincalide_prep->sincalide_infusion data_analysis Data Analysis: Draw ROIs, Generate Time-Activity Curve sincalide_infusion->data_analysis gbef_calc Calculate GBEF (%) data_analysis->gbef_calc end End gbef_calc->end

References

Application of Sincalide in the Evaluation of Acalculous Gallbladder Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Sincalide (B1681796), a synthetic C-terminal octapeptide of cholecystokinin (B1591339) (CCK), is a valuable pharmacological tool in the diagnostic evaluation of acalculous gallbladder disease, a condition characterized by biliary colic in the absence of gallstones.[1][2] It is primarily used in conjunction with hepatobiliary scintigraphy (also known as a HIDA scan or cholescintigraphy) to quantitatively assess gallbladder motor function.[2][3]

The underlying principle of its application is the stimulation of gallbladder contraction.[4][5][6] By mimicking the physiological action of endogenous CCK, intravenously administered sincalide induces gallbladder emptying, allowing for the calculation of the gallbladder ejection fraction (GBEF).[3][7] A reduced GBEF in a patient with appropriate clinical symptoms is considered indicative of gallbladder dyskinesia or chronic acalculous cholecystitis, suggesting that the gallbladder is the source of the patient's symptoms.[1][2] Consequently, a low GBEF can predict which patients may benefit from cholecystectomy.[8][9][10]

Sincalide's utility extends to differentiating chronic acalculous cholecystitis from other functional gastrointestinal disorders with overlapping symptoms. While not a therapeutic agent for this condition, its diagnostic application is crucial for guiding appropriate patient management.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the use of sincalide in the assessment of acalculous gallbladder disease.

Table 1: Sincalide Dosage and Administration for Gallbladder Ejection Fraction (GBEF) Calculation

ParameterValueNotes
Standard Dosage 0.02 mcg/kgThis is the FDA-approved and most commonly cited dose.[1][10][11]
Administration Route Intravenous (IV) InfusionSlow infusion is generally recommended to minimize side effects and variability.[2][12]
Recommended Infusion Duration 60 minutesConsensus recommendations suggest a 60-minute infusion for optimal results and reduced false positives.[2][12][13][14]
Alternative Infusion Durations 15, 30, or 45 minutesShorter infusion times have been used but may be associated with higher variability and false-positive rates.[1][15]
Bolus Injection 0.02 mcg/kg over 30-60 secondsWhile an option, it can cause more significant side effects like nausea and abdominal cramping.[6][16][17] A second dose of 0.04 mcg/kg may be given if the initial response is unsatisfactory.[6][17]

Table 2: Gallbladder Ejection Fraction (GBEF) Reference Values

GBEF ValueInterpretationClinical Significance
≥ 38% NormalA GBEF of 38% or greater is considered normal with a 60-minute sincalide infusion.[13][18]
< 38% AbnormalSuggestive of chronic acalculous gallbladder disease or gallbladder dyskinesia.[13][18]
< 35% AbnormalA commonly used cutoff, particularly with shorter infusion protocols, to indicate acalculous cholecystitis.[10][19]
35% - 60% Borderline/EquivocalCholecystectomy may be considered in patients with classic biliary symptoms.[10]

Experimental Protocols

Protocol 1: Sincalide-Augmented Cholescintigraphy for GBEF Calculation

Objective: To quantitatively measure the gallbladder ejection fraction in response to sincalide stimulation.

Materials:

  • Sincalide for injection (e.g., Kinevac®)

  • Sterile water for reconstitution

  • 0.9% Sodium Chloride (NaCl) for dilution

  • Syringes and infusion pump

  • Radiopharmaceutical: Technetium-99m (99mTc)-labeled mebrofenin (B129125) or disofenin

  • Gamma camera

Patient Preparation:

  • The patient must be fasting for a minimum of 2-4 hours prior to the study.[11]

  • If the patient has been fasting for more than 24 hours or is on parenteral nutrition, pre-treatment with sincalide (0.02 mcg/kg infused over 30 minutes) is recommended to empty the gallbladder of viscous bile. The cholescintigraphy can begin 15-60 minutes after the pre-treatment infusion is complete.[11]

  • Medications that may interfere with gallbladder motility (e.g., opiates, anticholinergics) should be withheld for at least 48 hours before the study.[2][12]

Procedure:

  • Radiopharmaceutical Administration: Administer 5 mCi of 99mTc-mebrofenin intravenously.[11]

  • Gallbladder Filling Phase: Acquire images using a gamma camera until the gallbladder is visualized, which typically occurs within 60 minutes.[1]

  • Sincalide Preparation: Reconstitute 5 mcg of sincalide with 5 ml of sterile water to a concentration of 1 mcg/ml. Calculate the patient's dose (0.02 mcg/kg) and dilute it in a 50 ml syringe with 0.9% NaCl.[11]

  • Sincalide Infusion and GBEF Imaging:

    • Once the gallbladder is maximally filled with the radiotracer, begin the intravenous infusion of the prepared sincalide solution over 60 minutes.[2][12]

    • Simultaneously, start dynamic image acquisition, collecting frames every 1-2 minutes for the duration of the infusion.

  • Data Analysis:

    • Draw regions of interest (ROIs) around the gallbladder and an adjacent liver background area on the pre-infusion and all subsequent images.

    • Correct the gallbladder counts for background activity.

    • Calculate the GBEF using the following formula: GBEF (%) = [(Maximum (pre-infusion) gallbladder counts - Minimum (post-infusion) gallbladder counts) / Maximum (pre-infusion) gallbladder counts] x 100

Visualizations

Sincalide_Signaling_Pathway Sincalide Sincalide (IV) CCKA_Receptor CCK-A Receptor (Gallbladder Smooth Muscle) Sincalide->CCKA_Receptor Binds to Intracellular_Signaling Intracellular Signaling Cascade CCKA_Receptor->Intracellular_Signaling Activates Contraction Smooth Muscle Contraction Intracellular_Signaling->Contraction Leads to Bile_Ejection Bile Ejection Contraction->Bile_Ejection Results in

Caption: Simplified signaling pathway of sincalide-induced gallbladder contraction.

Caption: Experimental workflow for sincalide-augmented cholescintigraphy.

Diagnostic_Logic Start Patient with Suspected Acalculous Gallbladder Disease HIDA_Scan Perform Sincalide-Augmented Cholescintigraphy Start->HIDA_Scan GBEF_Result GBEF < 38%? HIDA_Scan->GBEF_Result Positive_Diagnosis Diagnosis of Gallbladder Dyskinesia Confirmed GBEF_Result->Positive_Diagnosis Yes Negative_Diagnosis Normal Gallbladder Function GBEF_Result->Negative_Diagnosis No Consider_Surgery Consider Cholecystectomy Positive_Diagnosis->Consider_Surgery Other_Causes Investigate Other Causes of Symptoms Negative_Diagnosis->Other_Causes

Caption: Diagnostic decision-making based on GBEF results.

References

Application Notes and Protocols: Accelerating Barium Transit in Intestinal Studies with Sincalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing sincalide (B1681796) to accelerate barium transit during intestinal imaging studies. Sincalide, a synthetic C-terminal octapeptide of cholecystokinin (B1591339) (CCK), serves as a valuable tool to reduce examination time and radiation exposure in fluoroscopic and X-ray examinations of the small bowel.

Introduction

Sincalide is a potent cholecystopancreatic and gastrointestinal hormone peptide that mimics the physiological effects of endogenous cholecystokinin.[1][2] Its primary mechanism of action involves the stimulation of gallbladder contraction, secretion of pancreatic enzymes, and an increase in intestinal motility.[1][3] In the context of barium-based intestinal studies, the prokinetic effect of sincalide on the small intestine is leveraged to hasten the transit of the contrast medium, thereby decreasing the overall duration of the imaging procedure.[4]

Mechanism of Action

Sincalide exerts its effects by binding to cholecystokinin-A (CCK-A) receptors, which are G-protein coupled receptors found on the smooth muscle cells of the gallbladder and small intestine.[2] Activation of these receptors initiates a downstream signaling cascade, leading to increased smooth muscle contraction and, consequently, accelerated intestinal transit.[2][5]

Signaling Pathway of Sincalide (via CCK-A Receptor)

Sincalide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sincalide Sincalide CCKAR CCK-A Receptor (GPCR) Sincalide->CCKAR Binds to Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release of PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_ER->Contraction Leads to PKC->Contraction Contributes to

Caption: Sincalide binds to the CCK-A receptor, initiating a signaling cascade that leads to smooth muscle contraction.

Quantitative Data on Barium Transit Acceleration

Clinical studies have demonstrated a significant reduction in small bowel transit time with the administration of sincalide. The following table summarizes the quantitative effects of sincalide on barium meal transit.

GroupAgent and DoseNumber of PatientsMean Transit Time (minutes)
Sincalide 20 ng/kg11147
Sincalide 40 ng/kg13234
Saline (Control) Similar Doses10976
Saline (Control) Similar Doses125>70

Data sourced from a study involving 477 patients.[6]

Experimental Protocols

Patient Preparation
  • Fasting: Patients should fast for a minimum of 8 hours prior to the procedure to ensure the stomach and small bowel are empty.

  • Medication Review: Review the patient's current medications. Drugs that may affect gastrointestinal motility should be discontinued (B1498344) if clinically appropriate and in consultation with the prescribing physician.[5]

  • Contraindications: Confirm that the patient has no history of hypersensitivity to sincalide or intestinal obstruction.[3][7]

Materials
  • Sincalide for Injection, 5 mcg vial

  • Sterile Water for Injection, USP

  • 0.9% Sodium Chloride Injection, USP

  • Standard Barium Sulfate suspension for small bowel follow-through

  • Syringes and needles for reconstitution and administration

  • Fluoroscopy or X-ray equipment

Experimental Workflow for Barium Transit Study

Barium_Transit_Workflow cluster_prep Preparation cluster_procedure Procedure P1 Patient Fasting (min. 8 hours) Barium Administer Barium Meal P1->Barium P2 Reconstitute Sincalide (5 mcg in 5 mL Sterile Water) Sincalide_Admin Administer Sincalide (IV Injection or Infusion) P2->Sincalide_Admin Monitor Monitor Barium Transit to Proximal Jejunum via Fluoroscopy Barium->Monitor Monitor->Sincalide_Admin Imaging Perform Serial Imaging (Fluoroscopy/X-ray) Sincalide_Admin->Imaging Endpoint Continue Imaging until Barium reaches Cecum Imaging->Endpoint

Caption: Workflow for a barium transit study accelerated by sincalide administration.

Sincalide Reconstitution and Administration

Reconstitution:

  • Aseptically add 5 mL of Sterile Water for Injection, USP to the 5 mcg vial of sincalide.

  • The resulting solution will have a concentration of 1 mcg/mL.[8]

  • Visually inspect the reconstituted solution for particulate matter and discoloration before administration.[9]

Administration to Accelerate Barium Transit:

  • Timing: Administer sincalide only after the barium meal has passed the proximal jejunum. Sincalide can cause pyloric contraction, which may delay gastric emptying if given too early.[10][11]

  • Intravenous Injection Protocol:

    • Administer a dose of 0.04 mcg/kg intravenously over a 30 to 60-second interval.[7][10]

    • If satisfactory transit of the barium meal has not occurred within 30 minutes, a second dose of 0.04 mcg/kg may be administered.[7][11]

  • Intravenous Infusion Protocol (to reduce adverse reactions):

    • Dilute the reconstituted sincalide to a total dose of 0.12 mcg/kg in 100 mL of 0.9% Sodium Chloride Injection, USP.[7][9]

    • Infuse the solution intravenously over 30 minutes.[7][12]

Data Collection and Analysis

  • Record the time of barium administration.

  • Record the time of sincalide administration.

  • Using fluoroscopy or serial radiographs, record the time at which the head of the barium column reaches the cecum.

  • The small bowel transit time is the duration from the administration of the barium meal to its arrival in the cecum.

Potential Adverse Reactions and Management

The administration of sincalide, particularly as a rapid intravenous injection, may cause transient adverse reactions.[3][7] These can include:

  • Nausea

  • Vomiting

  • Abdominal pain or cramping

  • Dizziness

  • Flushing

Administering sincalide as an intravenous infusion over 30 minutes can reduce the incidence and severity of these side effects.[7][9] In the event of a severe or prolonged reaction, symptomatic treatment should be provided.

Conclusion

The use of sincalide is a well-established and effective method for accelerating barium transit through the small intestine. By adhering to the detailed protocols outlined in these application notes, researchers and clinicians can significantly reduce the duration of small bowel follow-through examinations, thereby improving patient comfort and reducing radiation exposure, while obtaining the necessary diagnostic information.

References

Application Notes and Protocols for the Use of Sincalide in Obtaining Duodenal Aspirate for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sincalide (B1681796), a synthetic analog of the C-terminal octapeptide of cholecystokinin (B1591339) (CCK), is a valuable pharmacological tool for stimulating gallbladder contraction and pancreatic secretion.[1][2][3] This response mimics the physiological effects of endogenous CCK, which is naturally released by the small intestine after a meal to aid in the digestion of fats and proteins.[3] Intravenous administration of sincalide leads to the release of bile from the gallbladder and enzymes from the pancreas into the duodenum.[1][4] Consequently, the collection of duodenal aspirate following sincalide administration provides a rich biological sample for the analysis of bile components (cholesterol, bile salts, phospholipids) and pancreatic enzyme activity.[2][4][5][6]

These application notes provide detailed protocols for the use of sincalide to obtain duodenal aspirate for analysis, a critical procedure in gastroenterology research and the development of drugs targeting the hepatobiliary and pancreatic systems.

Mechanism of Action

Sincalide primarily exerts its effects by binding to CCK-A receptors, which are abundant on the smooth muscle cells of the gallbladder and pancreatic acinar cells.[1] This binding initiates a signaling cascade that results in gallbladder contraction and the secretion of digestive enzymes from the pancreas.[1][7]

Signaling Pathway of Sincalide

sincalide_pathway cluster_blood Bloodstream cluster_gallbladder Gallbladder Smooth Muscle Cell cluster_pancreas Pancreatic Acinar Cell Sincalide Sincalide CCKAR_GB CCK-A Receptor Sincalide->CCKAR_GB Binds CCKAR_P CCK-A Receptor Sincalide->CCKAR_P Binds Gq_GB Gq Protein CCKAR_GB->Gq_GB Activates PLC_GB PLC Gq_GB->PLC_GB Activates IP3_DAG_GB IP3 & DAG PLC_GB->IP3_DAG_GB Produces Ca_GB Ca²⁺ Release IP3_DAG_GB->Ca_GB Induces Contraction Muscle Contraction Ca_GB->Contraction Bile_Release Bile Release into Duodenum Contraction->Bile_Release Gq_P Gq Protein CCKAR_P->Gq_P Activates PLC_P PLC Gq_P->PLC_P Activates IP3_DAG_P IP3 & DAG PLC_P->IP3_DAG_P Produces Ca_P Ca²⁺ Release IP3_DAG_P->Ca_P Induces Enzyme_Secretion Enzyme Secretion Ca_P->Enzyme_Secretion Pancreatic_Juice_Release Pancreatic Juice Release into Duodenum Enzyme_Secretion->Pancreatic_Juice_Release

Caption: Sincalide signaling pathway in gallbladder and pancreas.

Applications in Research and Drug Development

The analysis of duodenal aspirates obtained following sincalide stimulation has several key applications:

  • Assessment of Gallbladder Function: Evaluating the gallbladder's ability to contract and release bile is crucial in diagnosing conditions like biliary dyskinesia.[1]

  • Evaluation of Pancreatic Exocrine Function: Measuring the concentration of pancreatic enzymes in the duodenal fluid helps in diagnosing pancreatic insufficiency and chronic pancreatitis.[1][8]

  • Pharmacodynamic Studies: In drug development, this method can be used to assess the effect of new chemical entities on biliary and pancreatic secretion.

  • Biomarker Discovery: Duodenal fluid is a promising source for the discovery of biomarkers for gastrointestinal and systemic diseases.

Quantitative Data from Duodenal Aspirate Analysis

The following table summarizes representative quantitative data that can be obtained from the analysis of duodenal aspirate following stimulation.

ParameterBaseline (Pre-Sincalide)Post-Sincalide StimulationReference
Volume of Duodenal Fluid Variable85 +/- 4.4 mL (mean +/- SEM)[9]
Lipase Concentration 595,680 +/- 11,930 IU/L (mean +/- SEM)1,778,847 +/- 171,204 IU/L (mean +/- SEM)[9]
Amylase Concentration VariableNo significant increase noted in one study[9]
Bicarbonate Concentration VariableIncreased with concurrent secretin administration[8][10]
Bile Salt Concentration VariableSignificantly increased[2][5]
Cholesterol Concentration VariableSignificantly increased[2][5]
Phospholipid Concentration VariableSignificantly increased[2][5]

Experimental Protocols

Protocol 1: Stimulation of Gallbladder Contraction for Bile Analysis

This protocol is designed to obtain a concentrated sample of bile from the duodenum for the analysis of cholesterol, bile salts, phospholipids, and crystals.[2][5]

Materials:

  • Sincalide for Injection, USP

  • Sterile Water for Injection, USP

  • 0.9% Sodium Chloride Injection, USP

  • Dreiling or similar double-lumen duodenal aspiration tube

  • Fluoroscopy or other appropriate method for tube placement confirmation

  • Low intermittent suction apparatus

  • Sterile, pre-chilled collection tubes

  • Ice bath

Procedure:

  • Patient Preparation: The patient should fast for at least 6 hours prior to the procedure. Certain medications that may affect gallbladder motility should be discontinued.[5]

  • Duodenal Tube Placement: A double-lumen tube is inserted through the nose or mouth and advanced into the duodenum (ligament of Treitz) under fluoroscopic guidance. One lumen is for gastric aspiration, and the other is for duodenal aspiration.

  • Baseline Aspiration: For 20 minutes, continuously aspirate from both gastric and duodenal ports to clear residual fluids.[9]

  • Sincalide Administration:

    • Reconstitution: Aseptically reconstitute sincalide with 5 mL of Sterile Water for Injection.

    • Dosage: The recommended dose is 0.02 mcg/kg body weight.[2][11]

    • Administration: Administer as a slow intravenous injection over 30 to 60 seconds.[2][11] To reduce the risk of gastrointestinal side effects, an intravenous infusion over 50 minutes can be considered.[12][13][14]

  • Duodenal Fluid Collection:

    • Immediately following sincalide administration, begin collecting duodenal fluid by low intermittent suction.

    • Collect samples on ice in 20-minute aliquots for a total of 80 minutes.[9] Maximal gallbladder contraction typically occurs within 5 to 15 minutes.[4][8][12][13]

  • Sample Handling: Keep the collected samples on ice and process or freeze at -80°C as soon as possible for later analysis.

Protocol 2: Combined Secretin-Sincalide Test for Pancreatic Function

This protocol is used to assess pancreatic exocrine function by measuring the secretion of bicarbonate and digestive enzymes.[8][10]

Materials:

  • In addition to the materials listed in Protocol 1:

  • Secretin for Injection

Procedure:

  • Patient Preparation and Tube Placement: Follow steps 1-3 from Protocol 1.

  • Secretin Administration:

    • Begin an intravenous infusion of secretin at a dose of 0.25 units/kg over a 60-minute period.[2][11]

  • Sincalide Administration:

    • Thirty minutes after the start of the secretin infusion, begin a separate intravenous infusion of sincalide.[2][10][11]

    • The recommended dose of sincalide is 0.02 mcg/kg.[2][10][11]

    • Dilute the calculated dose of reconstituted sincalide in 30 mL of 0.9% Sodium Chloride Injection and infuse over 30 minutes at a rate of 1 mL/minute.[2][10][11]

  • Duodenal Fluid Collection:

    • Collect duodenal aspirate in timed aliquots throughout the secretin and sincalide infusions.

  • Sample Handling: Handle the collected samples as described in Protocol 1. The aspirate can be analyzed for volume, bicarbonate concentration, and enzyme activity (e.g., amylase, lipase, trypsin).[8][10]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Patient_Prep Patient Preparation (Fasting, Medication Review) Tube_Placement Duodenal Tube Placement (Fluoroscopic Guidance) Patient_Prep->Tube_Placement Baseline_Aspiration Baseline Aspiration (20 minutes) Tube_Placement->Baseline_Aspiration Sincalide_Admin Sincalide Administration (IV Injection or Infusion) Baseline_Aspiration->Sincalide_Admin Duodenal_Aspiration Duodenal Fluid Collection (Timed Aliquots on Ice) Sincalide_Admin->Duodenal_Aspiration Sample_Processing Sample Processing (Centrifugation, Aliquoting) Duodenal_Aspiration->Sample_Processing Biochemical_Analysis Biochemical Analysis (Enzymes, Bile Acids, etc.) Sample_Processing->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis

Caption: Experimental workflow for duodenal aspirate collection.

Safety Considerations

  • Adverse Reactions: The most common adverse reactions to sincalide are abdominal discomfort or pain and nausea.[5] These are often related to the rate of administration and can be minimized by using a slower infusion.[7][11]

  • Contraindications: Sincalide is contraindicated in patients with a hypersensitivity to the drug, intestinal obstruction, and during pregnancy due to the potential risk of preterm labor or spontaneous abortion.[5][7]

  • Gallstones: Caution should be exercised in patients with small gallstones, as gallbladder contraction could lead to the evacuation of stones into the bile ducts.[5]

Conclusion

Sincalide is a potent and effective tool for obtaining duodenal aspirate for the analysis of bile and pancreatic secretions. The protocols outlined in these application notes provide a framework for researchers and drug development professionals to utilize this technique for a variety of applications, from basic physiological research to clinical diagnostics and pharmacodynamic studies. Adherence to proper procedures and safety precautions is essential for obtaining reliable data and ensuring patient well-being.

References

Application Note: Experimental Design for Studying Drug Interactions with Sincalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sincalide (B1681796), a synthetic C-terminal octapeptide analog of cholecystokinin (B1591339) (CCK), is a critical diagnostic agent used to evaluate gallbladder and pancreatic function.[1] It exerts its physiological effects by binding to and activating cholecystokinin-A (CCK-A) receptors, primarily located on the smooth muscle cells of the gallbladder and pancreatic acinar cells.[1] This interaction stimulates gallbladder contraction, leading to the release of bile, and promotes the secretion of pancreatic enzymes, both vital processes in digestion.[1][2] Given its potent effects on the gastrointestinal (GI) system, it is crucial to understand how co-administered therapeutic agents might interfere with sincalide's mechanism of action, potentially leading to misdiagnosis or adverse effects.

This document provides a comprehensive framework for designing preclinical studies to assess potential drug-drug interactions (DDIs) with sincalide. The focus is on pharmacodynamic (PD) interactions, where a concomitant drug interferes with sincalide's physiological effect, rather than pharmacokinetic (PK) interactions, which are less likely for an intravenously administered peptide.[2] The protocols outlined here follow a tiered approach, beginning with in vitro screening to identify potential interactions and progressing to in vivo models for confirmation and characterization.

Core Principles of Sincalide Action & Interaction

Sincalide mimics endogenous CCK by binding to Gq protein-coupled CCK-A receptors.[1][3] This binding event initiates a signaling cascade involving the activation of Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, and the resulting increase in cytosolic Ca²⁺ is the primary driver for smooth muscle contraction in the gallbladder and exocytosis of enzyme granules in the pancreas.[5][6]

Potential drug interactions can occur at several points in this pathway:

  • Receptor Level: Competitive or allosteric antagonism at the CCK-A receptor.

  • Signaling Cascade: Interference with G-protein coupling, PLC activity, or calcium mobilization.

  • Physiological Level: Opposing physiological effects, such as smooth muscle relaxation by calcium channel blockers or anticholinergic agents.

Visualized Experimental Framework

The following diagrams illustrate the key signaling pathway of sincalide and the proposed tiered experimental workflow for assessing drug interactions.

Sincalide_Signaling_Pathway cluster_cell Target Cell (e.g., Gallbladder Smooth Muscle) Sincalide Sincalide CCKAR CCK-A Receptor (GPCR) Sincalide->CCKAR Binds Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., Contraction) Ca->Response Mediates PKC->Response Phosphorylates Targets

Caption: Sincalide activates the Gq-coupled CCK-A receptor, leading to a rise in intracellular calcium.

Experimental_Workflow start Start: Test Compound (TC) Identified in_vitro Phase 1: In Vitro Screening start->in_vitro binding 1.1: Receptor Binding Assay (Sincalide + TC vs. CCK-A) in_vitro->binding calcium 1.2: Calcium Mobilization Assay (CCK-A Cells + Sincalide + TC) binding->calcium tissue 1.3: Ex Vivo Tissue Assay (Gallbladder Strip Contraction) calcium->tissue decision1 Interaction Detected? tissue->decision1 in_vivo Phase 2: In Vivo Confirmation decision1->in_vivo Yes risk_low Low Risk of Clinical DDI decision1->risk_low No ultrasound 2.1: Gallbladder Motility (Ultrasound in Rodents) in_vivo->ultrasound secretion 2.2: Pancreatic Secretion (Amylase in Rats) ultrasound->secretion decision2 Significant In Vivo Interaction? secretion->decision2 risk_high High Risk of Clinical DDI decision2->risk_high Yes decision2->risk_low No

Caption: A tiered approach for assessing drug interactions with sincalide, from in vitro to in vivo.

Experimental Protocols: Phase 1 (In Vitro Screening)

This phase is designed to rapidly screen compounds for their potential to interfere with sincalide's primary actions at the cellular and tissue level.

Protocol 4.1: CCK-A Receptor Binding Assay
  • Objective: To determine if a test compound (TC) competes with sincalide for binding to the CCK-A receptor.

  • Methodology:

    • Source: Use cell membrane preparations from a cell line stably expressing the human CCK-A receptor (e.g., CHO-CCKAR) or from animal tissue rich in these receptors (e.g., pancreas).

    • Radioligand: Utilize a radiolabeled CCK analog (e.g., ¹²⁵I-CCK-8).

    • Procedure: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the TC.

    • Detection: Separate bound from free radioligand via filtration and quantify radioactivity using a gamma counter.

    • Analysis: Calculate the concentration of the TC that inhibits 50% of specific radioligand binding (IC₅₀). Include a known CCK-A antagonist (e.g., L-364,718) as a positive control.

Protocol 4.2: Intracellular Calcium Mobilization Assay
  • Objective: To assess the ability of a TC to inhibit sincalide-induced intracellular calcium release.[5][6]

  • Methodology:

    • Cell Line: Use a cell line expressing the CCK-A receptor (e.g., HEK293 or CHO cells).

    • Dye Loading: Culture cells in a 96- or 384-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.[7]

    • Assay: Use a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

    • Procedure:

      • Establish a stable baseline fluorescence reading.

      • For antagonist screening, pre-incubate the cells with varying concentrations of the TC for 15-30 minutes.

      • Stimulate the cells with a pre-determined EC₈₀ concentration of sincalide and record the fluorescence signal for 60-120 seconds.[5]

    • Analysis: Determine the IC₅₀ value of the TC for the inhibition of the sincalide-induced calcium signal.

Protocol 4.3: Ex Vivo Gallbladder Contraction Assay
  • Objective: To measure the effect of a TC on sincalide-induced contraction of gallbladder muscle strips.

  • Methodology:

    • Tissue Preparation: Isolate gallbladders from small animals (e.g., guinea pigs, rabbits).[8][9] Prepare longitudinal muscle strips (approx. 10 mm x 2 mm).

    • Organ Bath Setup: Suspend strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂. Attach one end to a fixed holder and the other to an isometric force transducer.

    • Procedure:

      • Allow strips to equilibrate under a resting tension of ~1.0 g.

      • Perform a cumulative concentration-response curve for sincalide (e.g., 10⁻¹¹ to 10⁻⁷ M) to establish a baseline.[10]

      • After washout and re-equilibration, pre-incubate a separate set of strips with the TC for 20-30 minutes before repeating the sincalide concentration-response curve.

    • Analysis: Compare the sincalide EC₅₀ and Emax values in the presence and absence of the TC to determine the nature of the interaction (e.g., competitive vs. non-competitive antagonism).

Data Presentation: Phase 1

Summarize all quantitative data from in vitro screening in a structured table.

Assay Test Compound (TC) Endpoint Result (e.g., Mean ± SD) Positive Control Interpretation
Receptor Binding Compound XIC₅₀ (nM)250 ± 35L-364,718: 1.5 nMModerate affinity for CCK-A receptor
Calcium Mobilization Compound XIC₅₀ (nM)480 ± 50L-364,718: 2.1 nMFunctional antagonism of Ca²⁺ signaling
Ex Vivo Contraction Compound XEC₅₀ Fold Shift3.5-fold rightward shiftVerapamil (1 µM)Attenuation of tissue-level response
Receptor Binding Compound YIC₅₀ (nM)>10,000L-364,718: 1.5 nMNo direct receptor binding
Ex Vivo Contraction Compound YEmax Reduction45% reductionVerapamil (1 µM)Non-competitive antagonism

Experimental Protocols: Phase 2 (In Vivo Confirmation)

If a significant interaction is identified in Phase 1, in vivo studies are warranted to confirm the effect in a whole-animal system.

Protocol 6.1: In Vivo Gallbladder Motility Assessment in Rodents
  • Objective: To measure the effect of a TC on sincalide-induced gallbladder emptying in an intact animal.

  • Methodology:

    • Animal Model: Use fasted rodents (e.g., guinea pigs, mice).[8] Anesthetize the animal and maintain body temperature.

    • Imaging: Use a high-frequency small-animal ultrasound system to visualize the gallbladder.[11][12]

    • Procedure:

      • Obtain a baseline measurement of the fasting gallbladder volume using the ellipsoid formula (Volume = 0.52 x length x width x depth).[8][12]

      • Administer the TC (or vehicle control) via an appropriate route (e.g., IV, IP, PO) and allow for sufficient time to reach target tissues.

      • Administer a bolus IV injection of sincalide (e.g., 0.02 mcg/kg).[13][14]

      • Measure gallbladder volume at peak contraction, typically 5-15 minutes post-sincalide injection.[2][14]

    • Analysis: Calculate the Gallbladder Ejection Fraction (GBEF) as: [(Fasting Volume - Post-stimulation Volume) / Fasting Volume] x 100. Compare GBEF between the TC-treated and vehicle control groups.

Protocol 6.2: Assessment of Pancreatic Secretion in Anesthetized Rats
  • Objective: To determine if a TC alters sincalide-stimulated pancreatic enzyme secretion.[15]

  • Methodology:

    • Animal Model: Use anesthetized rats with cannulation of the common bile-pancreatic duct.

    • Procedure:

      • Collect basal pancreatic juice for a set period.

      • Administer the TC or vehicle control.

      • Administer a continuous IV infusion of secretin to stimulate fluid flow, followed by a bolus or infusion of sincalide to stimulate enzyme secretion.[15][16]

      • Collect pancreatic juice at timed intervals (e.g., every 15 minutes) for 1-2 hours post-stimulation.

    • Analysis: Measure the total volume of secreted juice and determine the concentration of a key pancreatic enzyme (e.g., amylase or lipase) using a commercially available assay kit.[17] Compare the total enzyme output between the TC-treated and control groups.

Data Presentation: Phase 2

Summarize all quantitative data from in vivo confirmation in a structured table.

Assay Treatment Group N Endpoint Result (Mean ± SEM) p-value vs. Control
Gallbladder Motility Vehicle Control8GBEF (%)75.2 ± 5.1-
Test Compound (10 mg/kg)8GBEF (%)32.5 ± 4.8<0.001
Pancreatic Secretion Vehicle Control6Amylase Output (U/hr)1540 ± 120-
Test Compound (10 mg/kg)6Amylase Output (U/hr)810 ± 95<0.01

Conclusion

This tiered experimental framework provides a robust methodology for identifying and characterizing potential drug interactions with sincalide. By starting with targeted in vitro assays and progressing to confirmatory in vivo models, researchers can efficiently assess the risk of pharmacodynamic DDIs. Clear data presentation and interpretation at each stage are essential for making informed decisions during drug development and for ensuring the continued safe and effective diagnostic use of sincalide.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Gallbladder Contraction with Sincalide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are utilizing sincalide (B1681796) to assess gallbladder contraction. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended infusion methodology for sincalide to ensure reliable gallbladder ejection fraction (GBEF) results?

A1: Published data and consensus recommendations strongly advocate for a standardized infusion protocol to minimize variability and avoid erroneously low GBEF readings.[1][2][3][4][5] The optimal and recommended method is the intravenous infusion of 0.02 µg/kg of sincalide over a 60-minute period.[1][2][3][4][5] Shorter infusion times, such as 3, 15, or 30 minutes, have been shown to have higher variability and may result in a false-positive diagnosis of poor gallbladder contraction in a significant number of healthy individuals.[1][6][7]

Q2: What is considered a normal gallbladder ejection fraction (GBEF) with sincalide stimulation?

A2: Using the recommended 60-minute infusion of 0.02 µg/kg sincalide, a GBEF of 38% or greater is considered normal.[1][3][5][8] Values below this threshold may be indicative of gallbladder dyskinesia or chronic acalculous gallbladder disease.[1][8] It is crucial to adhere to the standardized infusion protocol, as different methodologies have different established normal values.[1]

Q3: What are the common side effects of sincalide, and can they affect the experimental outcome?

A3: Side effects are more common with rapid infusions and may include abdominal cramping, nausea, dizziness, and flushing.[1][2][9][10][11] These symptoms are typically transient.[12] Importantly, rapid infusions that cause these side effects can also lead to ineffective gallbladder contraction and a falsely low GBEF.[1] The recommended 60-minute infusion minimizes these adverse effects.[7]

Q4: Can patient preparation affect the results of a sincalide-stimulated cholescintigraphy study?

A4: Yes, proper patient preparation is critical. Patients should be fasting for at least 4 to 6 hours, but not more than 24 hours, before the study.[13] Fasting for less than 4 hours may result in a falsely low GBEF due to residual food in the stomach, while fasting for more than 24 hours can lead to a gallbladder full of viscous bile that may not contract effectively, also causing a false-positive result.[13] In cases of prolonged fasting, a pre-treatment with sincalide may be necessary to empty the gallbladder before the diagnostic study.[13]

Q5: Which medications can interfere with sincalide-stimulated gallbladder contraction?

A5: Several medications can inhibit gallbladder contraction and should be withheld for at least 48 hours before the study.[2][4] These include:

  • Opiates (e.g., morphine)[8][13]

  • Anticholinergic drugs[8]

  • Nifedipine[8]

  • Indomethacin[8]

  • Octreotide[8][13]

  • Theophylline[8][13]

  • Benzodiazepines[8][13]

  • Progesterone[8]

Troubleshooting Guide: Poor Gallbladder Contraction

This guide provides a systematic approach to troubleshooting unexpectedly low GBEF results in your experiments.

Step 1: Verify the Sincalide Infusion Protocol

An improper infusion rate is a primary cause of apparently poor gallbladder contraction.[6]

Infusion DurationSincalide DoseExpected OutcomeTroubleshooting Action
60 minutes 0.02 µg/kg Optimal; lowest variability. Lower limit of normal GBEF is 38%.[1][3][5] This is the recommended protocol. If GBEF is still low, proceed to the next troubleshooting steps.
30 minutes0.02 µg/kgHigher variability than 60-minute infusion.[1][3]Consider re-evaluating with the 60-minute infusion protocol for more reliable results.
15 minutes0.02 µg/kgHigh variability; may lead to false-positive results.[1][3]This infusion duration is not recommended due to its high coefficient of variation.
1-3 minutes (Bolus)0.02 µg/kgVery high variability and incidence of side effects; can cause ineffective gallbladder contraction.[1][6]This method is strongly discouraged. Re-test using the 60-minute infusion protocol.
Step 2: Review Patient Preparation and Concomitant Medications
Potential IssueTroubleshooting QuestionsRecommended Action
Improper Fasting Was the subject fasted for 4-6 hours? Was the fast longer than 24 hours?[13]Ensure strict adherence to the fasting guidelines. For subjects fasted >24 hours, consider a sincalide pre-treatment protocol.[13]
Interfering Medications Has the subject taken any opiates, anticholinergics, or other inhibitory drugs within the last 48 hours?[2][8]Review the subject's medication history and ensure all interfering drugs are withheld for the appropriate duration. A list of common interfering medications is provided in the FAQs.
Underlying Conditions Is the subject an inpatient or suffering from an acute illness?Hospitalized patients may have reduced GBEFs for reasons other than primary gallbladder disease.[2][8] Interpret results with caution and consider re-evaluation on an outpatient basis when the subject is asymptomatic.[2][8]
Step 3: Evaluate for Technical Errors in GBEF Calculation
Potential IssueTroubleshooting QuestionsRecommended Action
Incorrect Region of Interest (ROI) Drawing Was the ROI drawn accurately around the gallbladder for all frames? Was there overlap with adjacent structures like the duodenum or liver?Re-process the imaging data, ensuring precise ROI placement. Using a 35-40° left anterior oblique projection can help separate the gallbladder from the duodenum.[14]
Background Subtraction Was background correction applied appropriately?Verify the background ROI placement and the calculation method.

Experimental Protocols and Visualizations

Standard Protocol for Sincalide-Stimulated Cholescintigraphy

This protocol is based on the multicenter investigation that determined the optimal infusion methodology.[1]

  • Patient Preparation: Fasting for a minimum of 4-6 hours, but no longer than 24 hours.[13] Withhold any interfering medications for at least 48 hours.[2][4]

  • Radiopharmaceutical Administration: Administer an intravenous injection of a 99mTc-labeled hepatobiliary iminodiacetic acid (HIDA) agent (e.g., 99mTc-mebrofenin).

  • Gallbladder Filling: Acquire images until the gallbladder is visualized, which typically occurs within 60 minutes.[1]

  • Sincalide Infusion: Once the gallbladder is filled, begin a continuous intravenous infusion of 0.02 µg/kg of sincalide over 60 minutes.[1][2][3][4][5]

  • Dynamic Image Acquisition: Simultaneously with the start of the sincalide infusion, begin dynamic image acquisition for 60 minutes.

  • GBEF Calculation: Calculate the gallbladder ejection fraction at the 60-minute time point. A GBEF < 38% is considered abnormal.[1][5]

Visualizations

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_imaging Phase 2: Imaging cluster_intervention Phase 3: Intervention & Acquisition cluster_analysis Phase 4: Analysis PatientPrep Patient Preparation (Fasting 4-24h, Withhold Meds) Radiotracer Administer 99mTc-HIDA Agent PatientPrep->Radiotracer GB_Filling Image until Gallbladder Fills (≤60 min) Radiotracer->GB_Filling Sincalide Infuse Sincalide (0.02 µg/kg over 60 min) GB_Filling->Sincalide DynamicImaging Dynamic Image Acquisition (60 min) GB_Filling->DynamicImaging GBEF_Calc Calculate GBEF at 60 min DynamicImaging->GBEF_Calc Result GBEF < 38%? GBEF_Calc->Result Normal Normal Contraction Result->Normal No Poor Poor Contraction Result->Poor Yes TroubleshootingFlow Start Low GBEF Result Observed CheckProtocol Used 0.02 µg/kg over 60 min? Start->CheckProtocol CheckPrep Proper Patient Prep & No Interfering Meds? CheckProtocol->CheckPrep Yes CorrectProtocol Action: Re-test with Standard 60-min Infusion Protocol CheckProtocol->CorrectProtocol No CheckTech Technical Error in Calculation? CheckPrep->CheckTech Yes CorrectPrep Action: Address Prep Issues & Re-test CheckPrep->CorrectPrep No ValidResult Result Likely Valid (Gallbladder Dysfunction) CheckTech->ValidResult No CorrectTech Action: Re-process Imaging Data CheckTech->CorrectTech Yes InvalidResult Result Likely Invalid CorrectProtocol->InvalidResult CorrectPrep->InvalidResult CorrectTech->InvalidResult SignalingPathway Sincalide Sincalide (CCK Analog) Receptor CCK-1 Receptor (on Gallbladder Smooth Muscle) Sincalide->Receptor G_Protein Gq/11 Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG ↑ IP3 & DAG Production PLC->IP3_DAG Ca_Release ↑ Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction

References

optimizing sincalide infusion rate to prevent adverse effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing sincalide (B1681796) infusion rates to prevent adverse effects during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is sincalide and what is its primary mechanism of action in experimental settings?

A1: Sincalide is a synthetic C-terminal octapeptide of cholecystokinin (B1591339) (CCK).[1][2] It functions as a cholecystokinetic agent, meaning it stimulates the gallbladder to contract and release bile. It also promotes the secretion of pancreatic enzymes.[1][3][4] In research and clinical diagnostics, it is used to assess gallbladder function and pancreatic secretion.[1][3][4] Sincalide primarily acts by binding to cholecystokinin-A (CCK-A) receptors on smooth muscle cells of the gallbladder and pancreatic acinar cells.[1][3]

Q2: What are the most common adverse effects associated with sincalide infusion?

A2: The most frequently reported adverse effects are gastrointestinal and vasovagal in nature. These include abdominal discomfort or pain, nausea, and vomiting.[5] Dizziness and flushing are also common.[5] These reactions are typically transient and related to the rate of infusion.[4]

Q3: How does the infusion rate of sincalide affect the incidence of adverse effects?

A3: Slower infusion rates are associated with a lower incidence of adverse effects.[4] Rapid infusions can lead to symptoms like nausea and abdominal cramping.[4] Published data and consensus recommendations suggest that a 60-minute infusion is optimal for minimizing side effects while achieving the desired physiological response.[4][6][7]

Q4: Can sincalide be administered as a bolus injection?

A4: While bolus injections have been used, they are more likely to cause adverse effects such as nausea and abdominal cramping.[4] A slower, controlled infusion is the recommended method to reduce the risk of these reactions.[4]

Q5: What is the recommended dosage of sincalide for experimental studies?

A5: The standard recommended dose for stimulating gallbladder contraction is 0.02 µg/kg of sincalide.[4][6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Subject experiences nausea and/or abdominal cramping during infusion. The infusion rate may be too rapid.Immediately decrease the infusion rate. For future experiments, consider extending the total infusion duration. A 60-minute infusion is generally well-tolerated.[4][6]
Unexpectedly low Gallbladder Ejection Fraction (GBEF) is observed. - Recent food intake: The subject may not have been properly fasted. - Concurrent medications: Certain drugs can interfere with gallbladder motility. - Improper sincalide dosage or preparation: Errors in calculation or reconstitution can affect efficacy.- Ensure the subject has fasted for at least 4-6 hours prior to the experiment.[6] - Review the subject's current medications for any that may affect gallbladder contraction and consider a washout period if medically appropriate.[4] - Double-check all dosage calculations and ensure the sincalide was reconstituted according to the manufacturer's instructions.
No discernible gallbladder contraction after sincalide administration. - Viscous bile: In subjects who have been fasting for an extended period (>24 hours), the bile can become thick and hinder gallbladder emptying.[6] - Compounded sincalide quality: Non-FDA approved compounded sincalide may have variable potency.[4]- For subjects with prolonged fasting, consider a pre-treatment with a low dose of sincalide to empty the gallbladder of viscous bile before the main experimental infusion.[6] - Whenever possible, use an FDA-approved formulation of sincalide to ensure consistent potency and quality.[4]
Subject experiences dizziness or flushing. These are known vasovagal effects of sincalide.Monitor the subject's vital signs. These symptoms are usually transient. If they are severe or persistent, consider stopping the infusion and providing supportive care. A slower infusion rate in subsequent experiments may mitigate these effects.

Data on Infusion Rate and Adverse Effects

The following table summarizes the incidence of adverse effects observed in a multicenter study comparing different sincalide infusion durations in healthy volunteers.

Infusion DurationTotal DoseNumber of SubjectsIncidence of Nausea and Abdominal Cramping
15 minutes0.02 µg/kg603.3% (2 subjects)
30 minutes0.02 µg/kg600%
60 minutes0.02 µg/kg600%

Data sourced from a multicenter investigation on optimal infusion methodology.

Experimental Protocols

Protocol for Determining Optimal Sincalide Infusion Rate

This protocol is designed to compare the incidence of adverse effects and the efficacy of gallbladder contraction at different sincalide infusion rates.

1. Subject Preparation:

  • Subjects should fast for a minimum of 4 hours prior to the study.

  • A baseline assessment of vital signs and any gastrointestinal symptoms should be recorded.

2. Sincalide Preparation:

  • Reconstitute a vial of sincalide with 5 mL of Sterile Water for Injection, USP.

  • Further dilute the reconstituted sincalide in a 0.9% Sodium Chloride Injection, USP solution to the final desired concentration for infusion. The total volume will depend on the infusion pump and the planned duration.

3. Infusion Administration:

  • The standard dose is 0.02 µg/kg of sincalide.

  • Administer the infusion intravenously using a calibrated infusion pump over the desired duration (e.g., 15, 30, or 60 minutes).

4. Data Collection:

  • Monitor and record any adverse effects (e.g., nausea, abdominal pain, dizziness, flushing) and their severity throughout the infusion and for a post-infusion observation period.

  • Measure the Gallbladder Ejection Fraction (GBEF) using an appropriate imaging modality (e.g., cholescintigraphy or ultrasonography).

5. GBEF Calculation (using Cholescintigraphy):

  • Acquire images of the gallbladder before and after the sincalide infusion.

  • Draw regions of interest (ROIs) around the gallbladder on the pre- and post-infusion images.

  • Calculate the GBEF using the following formula: GBEF (%) = [(Pre-infusion gallbladder counts - Post-infusion gallbladder counts) / Pre-infusion gallbladder counts] x 100

Visualizations

Signaling Pathway of Sincalide-Induced Gallbladder Contraction

Sincalide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sincalide Sincalide CCKAR CCK-A Receptor Sincalide->CCKAR Binds to Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates release from PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Contraction Smooth Muscle Contraction Ca->Contraction Mediates ER->Ca PKC->Contraction Contributes to

Caption: Sincalide binds to the CCK-A receptor, initiating a Gq-mediated signaling cascade.

Experimental Workflow for Optimizing Infusion Rate

Infusion_Optimization_Workflow start Start prep Subject Preparation (Fasting, Baseline Vitals) start->prep dose_calc Sincalide Dose Calculation (0.02 µg/kg) prep->dose_calc infusion_prep Infusion Preparation dose_calc->infusion_prep infusion Administer Infusion (e.g., 15, 30, 60 min) infusion_prep->infusion monitoring Monitor for Adverse Effects infusion->monitoring imaging Pre- and Post-Infusion Imaging infusion->imaging analysis Data Analysis (GBEF, Adverse Effect Incidence) monitoring->analysis imaging->analysis conclusion Determine Optimal Infusion Rate analysis->conclusion end End conclusion->end

Caption: Workflow for a study to determine the optimal sincalide infusion rate.

References

Technical Support Center: Managing Sincalide Side Effects in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the side effects of sincalide (B1681796) during experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered.

Troubleshooting Guides

This section offers step-by-step instructions for managing common side effects associated with sincalide administration in a research setting.

Issue: Participant Reports Nausea and/or Abdominal Cramping

Immediate Actions:

  • Pause or Stop Infusion: If the symptoms are significant, immediately pause the sincalide infusion. If symptoms are severe, stop the infusion entirely.

  • Assess Vital Signs: Monitor the participant's heart rate, blood pressure, and respiratory rate.

  • Reassure the Participant: Inform the participant that these are known and usually transient side effects of sincalide.[1][2][3][4]

  • Provide Symptomatic Relief:

    • Offer sips of water.

    • Encourage the participant to take slow, deep breaths.

    • If vomiting occurs, provide an appropriate receptacle and ensure the participant's comfort.

Follow-up and Prevention:

  • Adjust Infusion Rate: If the infusion is paused and symptoms subside, consider restarting at a slower rate. Slower infusion rates are associated with a lower incidence of gastrointestinal side effects.[1][5]

  • Future Dosing: For subsequent experiments with the same participant, consider prophylactic measures such as starting with a slower infusion rate from the beginning. A 60-minute infusion is often better tolerated than a 15 or 30-minute infusion.[1][5][6]

  • Pre-medication: In consultation with a medical professional, consider the use of anti-emetic medication prior to sincalide administration in participants with a history of severe nausea.

Issue: Participant Experiences Dizziness or Flushing

Immediate Actions:

  • Pause or Stop Infusion: Temporarily halt the infusion to assess the situation.

  • Position the Participant: Have the participant lie down in a supine position. If they are feeling faint, elevate their legs.

  • Monitor Vital Signs: Check blood pressure and heart rate to rule out significant hypotension.

  • Ensure Adequate Ventilation: Provide a cool, well-ventilated environment.

Follow-up and Prevention:

  • Slower Infusion: These symptoms are often related to the rate of administration.[2][3][4] Future administrations should utilize a slower infusion protocol.

  • Hydration: Ensure the participant is well-hydrated before the experiment begins, as this can help mitigate hypotensive responses.

Issue: Suspected Hypersensitivity or Allergic Reaction (e.g., rash, hives, difficulty breathing)

Immediate Actions:

  • STOP THE INFUSION IMMEDIATELY. This is a medical emergency.

  • Activate Emergency Protocol: Alert on-site medical personnel or call for emergency medical services.

  • Assess Airway, Breathing, and Circulation (ABCs):

    • Ensure the participant has a clear airway.

    • Monitor for any signs of respiratory distress.

    • Check for a pulse and monitor blood pressure.

  • Administer Emergency Medications: If trained and equipped, and as per institutional protocols, be prepared to administer epinephrine (B1671497) and other life-support measures.

  • Document the Event: Thoroughly document the signs and symptoms of the reaction and all actions taken.

Follow-up and Prevention:

  • Contraindication: The participant should be advised that they have had a hypersensitivity reaction to sincalide and it is contraindicated for them in the future.[7][8]

  • Reporting: Report the adverse event to the appropriate institutional review board (IRB) and drug manufacturer.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of sincalide observed in a research setting?

A1: The most frequently reported side effects are gastrointestinal in nature and include abdominal discomfort or pain, nausea, and cramping.[2][3] Dizziness and flushing are also reported.[2][4] These effects are generally transient.[3][4]

Q2: How does the infusion rate of sincalide affect the incidence of side effects?

A2: The infusion rate is a critical factor. Faster infusions, such as a bolus injection or a 3-minute infusion, are associated with a significantly higher incidence of nausea and abdominal cramping.[1][5] Slower infusions over 30 to 60 minutes are much better tolerated and are associated with a minimal incidence of these side effects.[1][5][6]

Q3: Can sincalide be administered to all research participants?

A3: No. Sincalide is contraindicated in individuals with a known hypersensitivity to the drug and in those with an intestinal obstruction.[3] Caution should also be exercised in participants with small gallstones, as sincalide-induced gallbladder contraction could cause them to become lodged in the bile duct.[7][8]

Q4: What is the mechanism of action of sincalide that leads to its side effects?

A4: Sincalide is a synthetic C-terminal octapeptide of cholecystokinin (B1591339) (CCK). It mimics the action of endogenous CCK by binding to CCK-A receptors, which leads to gallbladder contraction, stimulation of pancreatic secretion, and delayed gastric emptying.[9] The gastrointestinal side effects are a direct result of these physiological actions, particularly the smooth muscle contractions of the gallbladder and intestines.

Q5: Are there any long-term side effects associated with sincalide administration in a research context?

A5: The available literature and prescribing information suggest that the common side effects of sincalide are acute and transient.[3][4] There is no evidence to suggest long-term side effects from occasional use in a research setting.

Data Presentation

Table 1: Incidence of Gastrointestinal Side Effects by Sincalide Infusion Duration

Infusion DurationIncidence of Nausea and/or Abdominal CrampingReference
3 minutes50% of healthy subjects[1][5]
15 minutesMild symptoms reported in some subjects[1][6]
30 minutesNo adverse symptoms reported[1][5]
60 minutesNo adverse symptoms reported[1][5][6]

Experimental Protocols

Protocol: Management of Sincalide-Induced Side Effects

1. Participant Screening and Informed Consent:

  • Thoroughly screen participants for any contraindications, including a history of hypersensitivity to sincalide or intestinal obstruction.
  • Inform participants of the potential side effects, including nausea, cramping, dizziness, and the rare risk of allergic reactions, as part of the informed consent process.

2. Preparation and Administration:

  • Reconstitute sincalide according to the manufacturer's instructions using sterile water for injection.
  • For intravenous infusion, further dilute the reconstituted sincalide in 0.9% Sodium Chloride Injection to the final desired concentration.
  • To minimize side effects, it is recommended to administer sincalide as a slow intravenous infusion over 60 minutes.[1][6][10]

3. Monitoring During Infusion:

  • Continuously monitor the participant for any signs of adverse effects.
  • Maintain verbal communication with the participant and encourage them to report any new sensations immediately.
  • Have emergency medical equipment and medications readily available.

4. Post-Infusion Observation:

  • Observe the participant for at least 60 minutes post-infusion to monitor for any delayed reactions.
  • Provide the participant with contact information to report any side effects that may occur after they leave the research facility.

Mandatory Visualizations

SincalideSignalingPathway cluster_extracellular Extracellular Space cluster_cell Smooth Muscle Cell (Gallbladder/Intestine) Sincalide Sincalide (CCK Analog) CCKAR CCK-A Receptor Sincalide->CCKAR Binds to Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Sincalide signaling pathway in smooth muscle cells.

TroubleshootingWorkflow Start Sincalide Infusion Start Monitor Monitor Participant for Adverse Events Start->Monitor NoAE No Adverse Events Monitor->NoAE None AE_Detected Adverse Event Detected Monitor->AE_Detected Yes Continue Continue and Complete Experiment NoAE->Continue AssessSeverity Assess Severity AE_Detected->AssessSeverity Mild Mild (Nausea, Cramping, Dizziness, Flushing) AssessSeverity->Mild Mild/Moderate Severe Severe (Hypersensitivity, Respiratory Distress) AssessSeverity->Severe Severe PauseInfusion Pause/Slow Infusion Mild->PauseInfusion StopInfusion STOP INFUSION Severe->StopInfusion SymptomaticCare Provide Symptomatic Care PauseInfusion->SymptomaticCare SymptomaticCare->Monitor EmergencyProtocol Activate Emergency Protocol StopInfusion->EmergencyProtocol Document Document and Report EmergencyProtocol->Document InfusionRateSideEffects cluster_rate Infusion Rate cluster_effects Side Effect Profile Fast Fast Infusion (e.g., 3-15 min) HighIncidence Higher Incidence of: - Nausea - Abdominal Cramping Fast->HighIncidence Associated with Slow Slow Infusion (e.g., 30-60 min) LowIncidence Lower Incidence of Side Effects Slow->LowIncidence Associated with

References

Technical Support Center: Chemical Stability of Reconstituted Sincalide Ammonium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the chemical stability of reconstituted sincalide (B1681796) ammonium. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage duration and temperature for reconstituted sincalide?

According to the manufacturer's package insert for Kinevac®, reconstituted sincalide solution may be kept at room temperature and should be used within 8 hours.[1] However, a recent study has shown that reconstituted sincalide in sterile water is chemically stable for at least 8 days at both room temperature and under refrigeration (2°C–8°C) with little to no chemical degradation observed.[2][3][4][5][6] It is important to note that while chemically stable, microbial testing over this extended duration is warranted before recommending extended usage.[2][3][4][6]

Q2: What is the recommended diluent for reconstituting sincalide?

The manufacturer recommends reconstituting Kinevac® with Sterile Water for Injection, USP.[1] Studies have shown that sincalide is more stable when reconstituted with sterile water compared to 0.9% sodium chloride. After 8 hours, the recovery of sincalide was 89.73% in sterile water versus 80.05% in 0.9% sodium chloride.[6]

Q3: What are the known degradation pathways for sincalide?

The primary known chemical degradation pathway for sincalide is the oxidation of its two methionine residues (at positions 3 and 6) to form methionine sulfoxide (B87167) and subsequently methionine sulfone. Another potential degradation is the hydrolysis of the sulfate (B86663) group from the tyrosine residue (desulfation), particularly under acidic conditions. While not specifically documented for sincalide, other potential peptide degradation pathways include hydrolysis of peptide bonds (especially at aspartic acid residues), deamidation of the C-terminal phenylalanine amide, and photolytic degradation, particularly due to the presence of a tryptophan residue.

Q4: How can I monitor the stability of my reconstituted sincalide solution?

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique for quantifying sincalide and detecting its degradation products.[2][3][4][5] Key parameters to monitor are the peak area or height of the intact sincalide peak and the appearance of any new peaks that may correspond to degradation products.

Troubleshooting Guides

Issue Possible Causes Recommended Actions
Unexpected peaks in HPLC chromatogram - Oxidation: The presence of methionine sulfoxide or disulfoxide derivatives. - Desulfation: Hydrolysis of the sulfate group from the tyrosine residue. - Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid residues. - Photodegradation: Degradation due to exposure to light, especially UV, affecting the tryptophan residue.- Confirm the identity of the unexpected peaks using mass spectrometry (MS). - If oxidation is suspected, ensure proper handling to minimize exposure to oxygen and consider using antioxidants if appropriate for your application. - To avoid desulfation, maintain a neutral pH for your solution. - Protect the solution from light by using amber vials or covering the container.
Decreased concentration of sincalide over a shorter period than expected - Incorrect Diluent: Use of 0.9% sodium chloride instead of sterile water can lead to faster degradation.[6] - Improper Storage: Storage at elevated temperatures or exposure to light can accelerate degradation. - pH Shift: A shift in the pH of the solution to acidic or alkaline conditions can promote hydrolysis.- Verify that the correct diluent (Sterile Water for Injection, USP) was used for reconstitution. - Ensure the reconstituted solution is stored at the correct temperature (room temperature or refrigerated) and protected from light. - Check the pH of your reconstituted solution.
Variability in stability results between experiments - Inconsistent Reconstitution: Variations in the volume of diluent added. - Inconsistent Storage Conditions: Fluctuations in temperature or light exposure. - Analytical Method Variability: Issues with the HPLC system, column, or mobile phase.- Standardize the reconstitution procedure to ensure consistent concentrations. - Tightly control and monitor storage conditions. - Validate your HPLC method for reproducibility and perform system suitability tests before each run.

Data Presentation

Table 1: Chemical Stability of Reconstituted Sincalide in Sterile Water

Storage ConditionDurationPercent Recovery of Initial ConcentrationReference
Room Temperature8 hours89.73% ± 2.49%[2]
Room Temperature8 daysLittle to no chemical degradation observed[2][3][4][5]
Refrigeration (2°C-8°C)8 daysLittle to no chemical degradation observed[2][3][4][5]

Table 2: Comparison of Sincalide Stability in Different Diluents at Room Temperature

DiluentDurationPercent Recovery of Initial ConcentrationReference
Sterile Water for Injection8 hours89.73% ± 2.49%[2]
0.9% Sodium Chloride Injection8 hours80.05% ± 4.07%[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Sincalide Quantification

This protocol is a summary of the validated method used in a study to determine the chemical stability of reconstituted sincalide.[2]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., 1-propanol (B7761284) or acetonitrile).

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV absorbance at a wavelength where sincalide has significant absorbance.

  • Sample Preparation: Reconstitute sincalide vial with a precise volume of Sterile Water for Injection. At predetermined time points, withdraw an aliquot, and if necessary, dilute with the mobile phase to a suitable concentration for HPLC analysis. Store samples at -80°C until analysis.

  • Quantification: Construct a calibration curve using pure sincalide standard solutions of known concentrations. The concentration of sincalide in the test samples is determined by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_results Results reconstitution Reconstitute Sincalide Vials with Sterile Water storage Store at Room Temperature and Refrigeration reconstitution->storage collection Collect Aliquots at Predetermined Time Points storage->collection freezing Store Samples at -80°C collection->freezing hplc HPLC Analysis freezing->hplc quantification Quantify Sincalide Concentration hplc->quantification stability Determine Chemical Stability Over Time quantification->stability

Caption: Experimental workflow for assessing the chemical stability of reconstituted sincalide.

degradation_pathway cluster_oxidation Oxidation cluster_hydrolysis Potential Hydrolysis Sincalide Intact Sincalide (Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2) Met_SO Methionine Sulfoxide Derivative Sincalide->Met_SO Oxidizing agents Desulfated Desulfated Sincalide Sincalide->Desulfated Acidic Conditions Peptide_Fragments Peptide Fragments Sincalide->Peptide_Fragments Acidic/Basic Conditions Met_SO2 Methionine Sulfone Derivative Met_SO->Met_SO2 Further Oxidation

Caption: Known and potential degradation pathways of sincalide.

References

proper storage conditions for reconstituted sincalide solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of reconstituted sincalide (B1681796) solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended diluent for reconstituting lyophilized sincalide?

A1: Lyophilized sincalide should be reconstituted aseptically with 5 mL of Sterile Water for Injection, USP.[1][2][3] Some compounded formulations may specify reconstitution with 3 mL of preservative-free 0.9% sodium chloride.[4] Always refer to the manufacturer's instructions provided with your specific vial of sincalide.

Q2: What are the proper storage conditions for a reconstituted sincalide solution?

A2: The storage conditions for reconstituted sincalide solution can vary depending on the product's labeling. Generally, the solution can be stored at room temperature (15-30°C or 59-86°F).[1][5][6] Some sources also indicate that the reconstituted solution can be stored under refrigeration.[3][5]

Q3: How long is the reconstituted sincalide solution stable?

A3: The stability of reconstituted sincalide solution is a critical factor. Manufacturer guidelines typically state that the solution should be used within 8 hours of reconstitution when stored at room temperature, and any unused portion should be discarded.[1][2][7] Some product monographs suggest a stability of up to 24 hours if stored under refrigeration.[3][5] It is crucial to consult the specific product insert for the recommended storage duration.

Q4: I came across a study suggesting that reconstituted sincalide is chemically stable for up to 8 days. Can I use it after the recommended 8 or 24 hours?

A4: While a chemical stability study has indicated that sincalide may remain chemically stable for up to 8 days at room temperature or under refrigeration, this is not the manufacturer's recommended guideline.[8][9][10][11] The extended use beyond the recommended period has not been evaluated for microbial safety.[8][10][11] For clinical and research applications, it is imperative to adhere to the storage duration specified by the manufacturer to ensure patient safety and data integrity.

Q5: What should I do if the reconstituted sincalide solution appears discolored or contains particulate matter?

A5: Parenteral drug products should always be inspected visually for particulate matter and discoloration prior to administration.[1] If you observe any discoloration or the presence of particulates in the reconstituted solution, it should not be used and must be discarded immediately.

Q6: What are the storage conditions for sincalide that has been further diluted for intravenous infusion?

A6: If the reconstituted sincalide solution is further diluted in 0.9% Sodium Chloride Injection, USP for intravenous infusion, it should be stored at room temperature and used within one hour of dilution.[1][2][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Improper storage of reconstituted sincalide leading to decreased potency.Verify that the reconstituted sincalide solution was stored according to the manufacturer's guidelines (temperature and duration). Prepare a fresh solution for subsequent experiments.
Precipitate formation in the reconstituted solution Incompatibility with the diluent or contamination.Ensure the correct diluent (Sterile Water for Injection, USP, unless otherwise specified) was used.[1][2][3] Do not use the solution if a precipitate is observed. Discard and prepare a new solution under aseptic conditions.
Observed microbial growth in the solution Contamination during reconstitution or prolonged storage beyond the recommended time.Discard the contaminated vial immediately. Review and reinforce aseptic techniques for reconstitution. Strictly adhere to the manufacturer's recommended storage duration.

Data Presentation: Storage Conditions for Reconstituted Sincalide

Storage Parameter Manufacturer Recommendations Findings from Chemical Stability Studies
Diluent Sterile Water for Injection, USP[1][2][3] or 0.9% Sodium Chloride (for some compounded products)[4]Sterile Water for Injection, USP[8][9][10][11]
Storage Temperature Room Temperature (15-30°C; 59-86°F)[1][5][6] or Refrigeration[3][5]Room Temperature and Refrigeration[8][9][10][11]
Stability Duration 8 hours at room temperature[1][2][7] or up to 24 hours under refrigeration[3][5]Chemically stable for at least 8 days[8][9][10][11] (Note: Microbial stability not established for extended duration)
Further Dilution (0.9% NaCl) Use within 1 hour at room temperature[1][2][6]Not specifically addressed in the reviewed studies.

Experimental Protocols

Protocol for Reconstitution of Sincalide
  • Preparation : Before you begin, ensure you are working in a clean and aseptic environment (e.g., a laminar flow hood). Gather a vial of lyophilized sincalide, a vial of Sterile Water for Injection, USP, a sterile syringe, and needles.

  • Reconstitution : Aseptically withdraw 5 mL of Sterile Water for Injection, USP, into the syringe.

  • Inject the 5 mL of Sterile Water for Injection, USP, into the vial of lyophilized sincalide.[1][2]

  • Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously, as this may cause foaming or denaturation of the peptide.

  • Visual Inspection : Visually inspect the reconstituted solution for any particulate matter or discoloration.[1] The solution should be clear and colorless. If any particulates or discoloration are present, discard the vial.

  • Labeling : Immediately label the vial with the date and time of reconstitution.

  • Storage : Store the reconstituted solution at room temperature (15-30°C) and use it within 8 hours, or as specified in the product insert.[1][2] Alternatively, if permitted by the specific product monograph, store under refrigeration for up to 24 hours.[3][5]

Mandatory Visualization

Sincalide_Preparation_Workflow cluster_prep Preparation cluster_reconstitution Reconstitution (Aseptic Technique) cluster_qc Quality Control cluster_storage Storage & Use start Start: Gather Materials (Lyophilized Sincalide, Sterile Water, Syringe) reconstitute Add 5 mL Sterile Water to Lyophilized Sincalide start->reconstitute dissolve Gently Swirl to Dissolve reconstitute->dissolve inspect Visually Inspect for Particulates & Discoloration dissolve->inspect decision Clear & Colorless? inspect->decision storage_options Store Reconstituted Solution decision->storage_options Yes discard Discard Solution decision->discard No use_rt Use within 8 hours (Room Temperature) storage_options->use_rt use_fridge Use within 24 hours (Refrigeration - if permitted) storage_options->use_fridge

Workflow for the proper reconstitution and storage of sincalide solution.

References

Technical Support Center: Navigating Medication Interference in Sincalide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing interfering medications during sincalide-stimulated experiments.

Frequently Asked Questions (FAQs)

Q1: What is sincalide (B1681796) and how does it work?

Sincalide is a synthetic C-terminal octapeptide of cholecystokinin (B1591339) (CCK). It is used as a diagnostic agent to stimulate gallbladder contraction and pancreatic secretion.[1][2][3] Sincalide mimics the action of endogenous CCK, binding to CCK-1 receptors on the smooth muscle of the gallbladder, causing it to contract and eject bile.[4] It also stimulates pancreatic enzyme secretion.[1][2]

Q2: Which medications are known to interfere with sincalide experiments?

Several classes of medications can interfere with sincalide's effect on gallbladder motility, potentially leading to inaccurate measurements of gallbladder ejection fraction (GBEF). These primarily include:

  • Opioids: (e.g., morphine, meperidine, fentanyl, loperamide)

  • Anticholinergics: (e.g., atropine (B194438), dicyclomine)

  • Calcium Channel Blockers: (e.g., nifedipine, verapamil)

  • Somatostatin (B550006) Analogues: (e.g., octreotide)

Q3: How do these medications interfere with sincalide?

The primary mechanisms of interference involve either inhibiting gallbladder contraction or causing a spasm of the Sphincter of Oddi, which can impede bile flow.

  • Opioids can cause the Sphincter of Oddi to contract, which increases pressure in the biliary tree and can prevent bile from being released, even if the gallbladder contracts properly.[5][6][7][8] This effect is primarily mediated by mu-opioid receptors.[5]

  • Anticholinergics block the action of acetylcholine, a neurotransmitter that plays a role in gallbladder contraction. By blocking muscarinic receptors, these drugs can reduce the gallbladder's response to sincalide.[9][10]

  • Calcium Channel Blockers inhibit the influx of calcium into the smooth muscle cells of the gallbladder. Since calcium is essential for muscle contraction, these drugs can lead to a weaker contraction in response to sincalide.[11][12][13]

  • Somatostatin Analogues act on somatostatin receptors (SSTR2 and SSTR5) in the gallbladder to inhibit its contraction.[14]

Q4: What is the standard protocol for a sincalide-stimulated cholescintigraphy (HIDA scan)?

The recommended standard protocol involves the intravenous infusion of 0.02 µg/kg of sincalide over 60 minutes. A gallbladder ejection fraction (GBEF) of 38% or greater is generally considered normal.[15][16]

Troubleshooting Guide: Identifying and Managing Interfering Medications

This guide provides a systematic approach to identifying and mitigating the impact of interfering medications in your sincalide experiments.

Step 1: Thoroughly Review Subject's Medication History

Before initiating any experiment, obtain a comprehensive list of all prescription and over-the-counter medications the subject is taking. Pay close attention to the drug classes listed in the FAQ section.

Step 2: Consult the Medication Interference Tables

The following tables summarize the known quantitative effects of various interfering medications on gallbladder ejection fraction (GBEF).

Table 1: Quantitative Impact of Opioids on Gallbladder Ejection Fraction (GBEF)

MedicationDosageEffect on GBEFReference
Various OpioidsNot specified76% of patients had a low GBEF[14]
Loperamide (B1203769)16 mg oral (single dose)Diminished integrated gallbladder contraction from 5458 +/- 412% min to 2632 +/- 816% min[17]
Loperamide16 mg oral (two doses)Completely abolished gallbladder contraction[17]
Morphine0.1 mg/kgSignificantly increased Sphincter of Oddi basal pressure and phasic wave frequency[8]

Table 2: Quantitative Impact of Anticholinergics on Gallbladder Ejection Fraction (GBEF)

MedicationDosageEffect on GBEFReference
Atropine5 µg/kg/h infusionCompletely blocked gallbladder response to lower doses of CCK and partially inhibited (by 52%) the response to the highest dose.[18]
AtropineNot specifiedDecreased gallbladder emptying responses to a meal and to CCK-octapeptide infusion.[9]

Table 3: Quantitative Impact of Calcium Channel Blockers on Gallbladder Ejection Fraction (GBEF)

MedicationDosageEffect on GBEFReference
Nifedipine10 mg oralDecreased GBEF from 72 +/- 5% to 51 +/- 5%[13]
Verapamil80 mg oralSignificantly increased fasting and postprandial gallbladder volume[11]

Table 4: Quantitative Impact of Somatostatin Analogues on Gallbladder Ejection Fraction (GBEF)

MedicationDosageEffect on GBEFReference
Octreotide100 µg IVInhibited postprandial gallbladder contraction[19]

Step 3: Implement a Washout Period

If a subject is taking a potentially interfering medication, a washout period is recommended before the sincalide experiment. The duration of the washout period will depend on the half-life of the specific drug. It is advisable to consult with a clinical pharmacologist to determine an appropriate washout time.

Step 4: Consider Alternative Experimental Designs

For preclinical research, in vitro models can be employed to assess the direct effects of a test compound on gallbladder smooth muscle contractility, thereby avoiding the complexities of systemic drug interactions.

Experimental Protocols

Standard Protocol for Sincalide-Stimulated Cholescintigraphy

  • Patient Preparation: The patient should fast for at least 4 hours prior to the study to allow for gallbladder filling.

  • Radiotracer Administration: Administer a hepatobiliary imaging agent, such as 99mTc-mebrofenin, intravenously.

  • Baseline Imaging: Acquire images to confirm gallbladder filling.

  • Sincalide Infusion: Infuse 0.02 µg/kg of sincalide intravenously over 60 minutes.

  • Dynamic Imaging: Acquire dynamic images of the gallbladder throughout the infusion.

  • GBEF Calculation: Calculate the gallbladder ejection fraction from the dynamic images. A GBEF of ≥38% is considered normal.[15][16]

Visualizing Pathways and Workflows

Sincalide Signaling Pathway

sincalide_pathway Sincalide Sincalide CCK1_Receptor CCK-1 Receptor Sincalide->CCK1_Receptor binds Gq_Protein Gq Protein CCK1_Receptor->Gq_Protein activates PLC Phospholipase C Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release stimulates PKC_Activation PKC Activation DAG->PKC_Activation activates Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC_Activation->Contraction

Caption: Sincalide binding to CCK-1 receptors initiates a signaling cascade leading to gallbladder smooth muscle contraction.

Experimental Workflow for Assessing Medication Interference

interference_workflow cluster_screening Phase 1: Screening cluster_experiment Phase 2: Experimentation P1_Start Subject Recruitment & Medication History Review P1_Check Is subject on a potentially interfering medication? P1_Start->P1_Check P1_Washout Implement Washout Period P1_Check->P1_Washout Yes P1_Proceed Proceed to Experiment P1_Check->P1_Proceed No P1_Washout->P1_Proceed P2_Protocol Standard Sincalide Infusion Protocol P1_Proceed->P2_Protocol P2_Data GBEF Data Acquisition and Analysis P2_Protocol->P2_Data P2_Compare Compare GBEF to Normal Values (≥38%) P2_Data->P2_Compare P2_Normal Result: No Interference P2_Compare->P2_Normal Normal P2_Abnormal Result: Potential Interference P2_Compare->P2_Abnormal Abnormal

Caption: A logical workflow for screening subjects and assessing potential medication interference in sincalide experiments.

Logical Relationship of Interfering Mechanisms

mechanism_relationship cluster_drugs Interfering Medications cluster_mechanisms Mechanisms of Action Opioids Opioids SO_Spasm Sphincter of Oddi Spasm Opioids->SO_Spasm GB_Contraction_Inhibition Inhibition of Gallbladder Contraction Opioids->GB_Contraction_Inhibition Anticholinergics Anticholinergics Anticholinergics->GB_Contraction_Inhibition Ca_Blockers Calcium Channel Blockers Ca_Blockers->GB_Contraction_Inhibition Somatostatin Somatostatin Analogues Somatostatin->GB_Contraction_Inhibition Reduced_GBEF Reduced/Inaccurate GBEF Measurement SO_Spasm->Reduced_GBEF GB_Contraction_Inhibition->Reduced_GBEF

Caption: Relationship between classes of interfering medications and their physiological mechanisms leading to inaccurate GBEF results.

References

Technical Support Center: Sincalide-Stimulated GBEF Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding erroneously low Gallbladder Ejection Fraction (GBEF) results when using sincalide (B1681796).

Frequently Asked Questions (FAQs)

Q1: What is a normal GBEF value?

A normal Gallbladder Ejection Fraction (GBEF) is considered to be ≥38% when using a standardized protocol of 0.02 µg/kg sincalide infused over 60 minutes.[1][2][3] Values can vary with different infusion protocols, but the 60-minute infusion is recommended for the least variability.[2][4]

Q2: What is the most common cause of an erroneously low GBEF result?

The most common cause is improper sincalide infusion methodology.[5][6] Short infusion times (e.g., 3-minute or 15-minute infusions) are known to cause highly variable and often falsely low GBEF results compared to the recommended 60-minute infusion.[6][7][8][9][10]

Q3: Can patient medications affect GBEF results?

Yes, certain medications can interfere with gallbladder contraction and lead to falsely low GBEF values. Opiates and opioid drugs are known to constrict the sphincter of Oddi, which can prevent effective gallbladder emptying.[11] Other medications, such as dicyclomine, may also interfere with the test's validity.[12] It is crucial to review and screen for any interfering patient medications.[11]

Q4: How long should a patient fast before a GBEF study?

Patients should typically fast for at least 4 hours before the examination.[13] If a patient has been fasting for more than 24 hours, it is recommended to pre-treat with a sincalide infusion to empty the gallbladder before the radiopharmaceutical injection to prevent a falsely low GBEF.[6][11][13]

Troubleshooting Guide for Erroneously Low GBEF Results

If you encounter an unexpectedly low GBEF result, this guide will help you troubleshoot potential causes.

Step 1: Verify the Sincalide Infusion Protocol

  • Question: Was the recommended 60-minute infusion protocol used?

  • Action: Confirm the total dose of sincalide (0.02 µg/kg) and the infusion duration. Shorter infusion times are a primary source of erroneously low and variable results.[6][7][8]

  • Recommendation: If a shorter infusion was used, consider repeating the study with the standardized 60-minute infusion protocol for a more accurate assessment.[2][5]

Step 2: Review Patient Preparation and History

  • Question: Was the patient properly prepared for the study?

  • Action:

    • Confirm the patient's fasting status (at least 4 hours, but not over 24 hours without pre-treatment).[13]

    • Review the patient's current medications for any that might interfere with gallbladder motility, such as opioids or anticholinergic drugs.[11][12]

  • Recommendation: If the fasting protocol was not followed or interfering medications were used, the study may need to be repeated after proper patient preparation.

Step 3: Examine the Imaging and Data Analysis

  • Question: Was the data acquisition and analysis performed correctly?

  • Action:

    • Review the dynamic images to ensure there was no significant patient motion that could have caused the gallbladder to move out of the region of interest (ROI).[11]

    • Verify that the ROIs for the gallbladder and the background were drawn correctly. An improperly placed background ROI that includes bowel activity can lead to errors.[11]

  • Recommendation: Re-analyze the data with careful attention to ROI placement and correction for any patient motion.

Data Presentation

Table 1: Comparison of Sincalide Infusion Methodologies and GBEF Normal Values

Infusion DurationSincalide DoseLower Limit of Normal GBEFCoefficient of Variation (CV)Reference
60 minutes0.02 µg/kg38%19%[2]
30 minutes0.02 µg/kg>30%35%[4][6]
15 minutes0.02 µg/kgNot Recommended52%[4]
3 minutes0.01 µg/kg16.8%Highly Variable[7][8]

Experimental Protocols

Standardized Protocol for Sincalide-Stimulated Cholescintigraphy

This protocol is based on the recommendations from a multicenter investigation to ensure the most accurate and reproducible GBEF results.[2]

  • Patient Preparation:

    • The patient must fast for a minimum of 4 hours prior to the study.

    • If the patient has been fasting for more than 24 hours, pre-treat with a 0.02 µg/kg sincalide infusion over 60 minutes to empty the gallbladder. Wait at least 30 minutes after the infusion before proceeding.[6][13]

    • Screen for and discontinue any interfering medications (e.g., opioids) for an appropriate duration before the study.[11]

  • Radiopharmaceutical Administration:

    • Inject 5 mCi (185 MBq) of Tc-99m-mebrofenin or Tc-99m-disofenin intravenously.[13]

    • Acquire images until the gallbladder is visualized, which typically occurs within 60 minutes.[2]

  • Sincalide Infusion and Image Acquisition:

    • Prepare a 0.02 µg/kg dose of sincalide diluted in a 30-mL volume.[13]

    • Administer the diluted sincalide via a constant infusion pump over 60 minutes.[2][13]

    • Begin dynamic image acquisition at the start of the sincalide infusion. Acquire images for 60 minutes, typically as one-minute frames.[13]

  • Data Analysis:

    • Draw a region of interest (ROI) around the gallbladder and an adjacent area for liver background correction.[13]

    • Generate a background-corrected time-activity curve for the gallbladder.

    • Calculate the GBEF using the following formula: GBEF (%) = [(Maximum Counts - Minimum Counts) / Maximum Counts] x 100[13]

Visualizations

GBEF_Troubleshooting_Workflow start Start: Erroneously Low GBEF Result check_infusion Step 1: Verify Sincalide Infusion Protocol start->check_infusion is_60_min Was the infusion over 60 minutes? check_infusion->is_60_min review_prep Step 2: Review Patient Preparation is_60_min->review_prep Yes invalid_result_infusion Invalid Result: Repeat with 60-min infusion. is_60_min->invalid_result_infusion No is_prep_correct Was fasting and medication screening correct? review_prep->is_prep_correct analyze_data Step 3: Examine Imaging and Data Analysis is_prep_correct->analyze_data Yes invalid_result_prep Invalid Result: Repeat after proper preparation. is_prep_correct->invalid_result_prep No is_analysis_correct Are ROIs and motion correction accurate? analyze_data->is_analysis_correct valid_result Result is likely valid, consider clinical correlation. is_analysis_correct->valid_result Yes invalid_result_analysis Invalid Result: Re-analyze data. is_analysis_correct->invalid_result_analysis No

Caption: Troubleshooting workflow for low GBEF results.

GBEF_Experimental_Workflow patient_prep 1. Patient Preparation (Fasting, Medication Screen) radiotracer 2. Radiotracer Injection (Tc-99m-mebrofenin) patient_prep->radiotracer gb_visualization 3. Gallbladder Visualization (Imaging up to 60 min) radiotracer->gb_visualization sincalide_infusion 4. Sincalide Infusion (0.02 µg/kg over 60 min) gb_visualization->sincalide_infusion dynamic_imaging 5. Dynamic Imaging (60 min acquisition) sincalide_infusion->dynamic_imaging data_analysis 6. Data Analysis (ROI Drawing, Curve Generation) dynamic_imaging->data_analysis gbef_calculation 7. GBEF Calculation data_analysis->gbef_calculation

Caption: Standardized GBEF measurement workflow.

References

Technical Support Center: Extending the Usability of Sincalide Vials Post-Reconstitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed information on the stability of sincalide (B1681796) after reconstitution, addressing common questions and troubleshooting potential issues to help optimize its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the manufacturer-recommended storage period for sincalide after reconstitution?

A1: According to the package inserts for commercially available sincalide products, such as Kinevac®, the reconstituted solution should be kept at room temperature and used within 8 hours.[1][2] Any unused portion should be discarded after this period.

Q2: Is it possible to extend the use of a reconstituted sincalide vial beyond the recommended 8 hours?

A2: Recent scientific evidence suggests that from a chemical stability standpoint, the usability of sincalide may be extended. A 2020 study published in the Journal of Nuclear Medicine Technology found that sincalide, when reconstituted with sterile water, showed little to no chemical degradation for up to 8 days when stored at either room temperature or under refrigeration.[3][4][5][6][7]

Q3: What are the risks associated with using sincalide beyond the 8-hour window?

A3: The primary risk is not chemical degradation but microbial contamination. The extended stability studies focused on chemical potency and did not evaluate sterility.[4][5][6] The U.S. Pharmacopeia guidelines advise against using a reconstituted medication beyond the manufacturer-specified expiration time unless microbial testing is performed.[5] Therefore, any use beyond 8 hours is "off-label" and should be undertaken with caution, ensuring aseptic techniques are strictly followed.

Q4: Does the type of reconstitution fluid affect sincalide's stability?

A4: Yes, the choice of diluent can impact stability. One study reported that sincalide is more stable when reconstituted with sterile water compared to 0.9% sodium chloride (normal saline).[6] After 8 hours, sincalide reconstituted with sterile water had a recovery of 89.73% compared to 80.05% in normal saline.[3][5][6] Always refer to the specific product's package insert for the recommended reconstitution fluid.[1][8]

Q5: How does storage temperature affect the stability of reconstituted sincalide?

A5: The key stability study demonstrated that reconstituted sincalide is chemically stable for at least 8 days at both room temperature and under refrigeration.[3][4][5][7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Unexpectedly low biological activity or inconsistent results. 1. Degradation: Although chemically stable for an extended period, improper storage or handling could lead to degradation. 2. Adsorption: Peptides like sincalide can adhere to glass or plastic surfaces, reducing the effective concentration. 3. Incorrect Reconstitution: Using the wrong diluent or an incorrect volume can alter the final concentration.1. Ensure the vial has been stored correctly and is within its recommended or validated use period. 2. Consider the potential for surface adsorption in your experimental setup. 3. Always follow the manufacturer's instructions for reconstitution, using the specified diluent and volume.[1][8]
Visible particulates or discoloration in the reconstituted vial. 1. Contamination: Microbial growth or foreign matter introduced during reconstitution. 2. Precipitation: The peptide may have precipitated out of solution due to improper storage or pH changes.1. Do not use the vial. Discard it immediately. 2. Review your aseptic technique for reconstitution. 3. Parenteral drug products should always be inspected visually for particulate matter and discoloration prior to administration.[1]
Observed adverse reactions in an experimental model. 1. High Dose/Rapid Infusion: Side effects like nausea, vomiting, and abdominal cramps are more likely with higher doses or rapid injection rates.[9][10] 2. Impurities: Degradation products or impurities in the preparation could cause unexpected reactions.1. Consider reducing the infusion rate or dose as described in product literature for clinical use.[2] 2. If using beyond the recommended 8-hour window, be aware of the potential for uncharacterized degradation products, although major chemical degradation appears minimal up to 8 days.[3]

Data Presentation

Summary of Sincalide Chemical Stability Post-Reconstitution
Reconstitution VehicleStorage TemperatureDuration of StudyChemical Stability FindingSource
Sterile Water for InjectionRoom Temperature8 daysLittle to no chemical degradation observed.[3][4][5]
Sterile Water for InjectionRefrigeration8 daysLittle to no chemical degradation observed.[3][4][5]
Sterile Water for InjectionRoom Temperature8 hours89.73% ± 2.49% recovery of initial concentration.[3][5]
0.9% Sodium ChlorideRoom Temperature8 hours80.05% ± 4.07% recovery of initial concentration.[3][5]

Experimental Protocols

Protocol: Assessment of Sincalide Chemical Stability via HPLC

This section outlines the methodology used in the key study that evaluated the extended stability of reconstituted sincalide.

Objective: To quantify the concentration of sincalide in a reconstituted solution over time to determine its chemical stability.

Materials:

  • Sincalide for Injection vials (e.g., Kinevac®)

  • Sterile Water for Injection, USP

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Mobile phase components (e.g., sodium phosphate (B84403) buffer, acetonitrile)

  • Sincalide reference standard

Methodology:

  • Sample Preparation:

    • Reconstitute multiple vials of sincalide according to the manufacturer's instructions (e.g., with 5 mL of Sterile Water for Injection).

    • Divide the vials into two storage groups: room temperature and refrigeration (2-8°C).

    • At predetermined time points (e.g., 0, 4, 8, 24, 48, 72 ... 192 hours), withdraw an aliquot from each vial.

  • HPLC Analysis:

    • Use a validated, stability-indicating HPLC method.

    • Set the HPLC system parameters (e.g., flow rate, injection volume, column temperature, UV detection wavelength).

    • Inject the prepared samples, along with a reference standard of known concentration, into the HPLC system.

  • Data Analysis:

    • Measure the peak area of the sincalide eluting from the column.

    • Calculate the concentration of sincalide in each sample by comparing its peak area to that of the reference standard.

    • Plot the concentration or percentage of the initial concentration over time for each storage condition to assess the stability profile.

Visualizations

Sincalide Signaling Pathway

Sincalide acts as an analog of cholecystokinin (B1591339) (CCK) and primarily exerts its effects by binding to the Cholecystokinin A (CCK1) receptor, a G-protein coupled receptor.[3] This initiates a signaling cascade, predominantly through the Gq protein pathway, leading to physiological responses like gallbladder contraction.

Sincalide_Signaling_Pathway cluster_Cell_Membrane Cell Membrane cluster_Cytosol Cytosol CCK1R CCK1 Receptor (GPCR) Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C-β (PLC-β) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to PKC->Contraction Contributes to Sincalide Sincalide (CCK-8 Analog) Sincalide->CCK1R Binds

Caption: Sincalide activates the CCK1 receptor, initiating the Gq/PLC pathway.

Experimental Workflow for Stability Testing

The following diagram illustrates the logical flow of an experiment designed to test the extended stability of reconstituted sincalide.

Stability_Workflow cluster_Prep Preparation cluster_Analysis Analysis Reconstitution Reconstitute Sincalide Vials (Sterile Water) Divide Divide Vials into Two Groups Reconstitution->Divide Group_RT Group 1: Room Temperature Storage Divide->Group_RT Group_Fridge Group 2: Refrigerated Storage Divide->Group_Fridge Sampling Sample at Predetermined Time Points (0-8 days) Group_RT->Sampling Group_Fridge->Sampling HPLC Quantify Sincalide Concentration via HPLC Sampling->HPLC Data Analyze Data: Concentration vs. Time HPLC->Data Conclusion Determine Chemical Stability Profile Data->Conclusion

Caption: Workflow for assessing post-reconstitution sincalide stability.

References

Navigating Kinevac (Sincalide) Supply Shortages: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals frequently encounter challenges due to supply chain disruptions of critical reagents. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues arising from the intermittent supply shortages of Kinevac (sincalide), a synthetic cholecystokinin (B1591339) (CCK) analog essential for various research applications.

Frequently Asked Questions (FAQs)

Q1: What is Kinevac (sincalide) and why is it used in research?

Kinevac is the brand name for sincalide (B1681796), a synthetic C-terminal octapeptide of cholecystokinin (CCK). In research, it is primarily used to stimulate gallbladder contraction and pancreatic secretion.[1] Its ability to mimic the physiological effects of endogenous CCK makes it a valuable tool for studying gastrointestinal motility, pancreatic function, satiety mechanisms, and in the diagnostic evaluation of gallbladder and pancreatic disorders.[1][2]

Q2: What are the primary reasons for the Kinevac supply shortages?

The supply shortages of Kinevac have been primarily attributed to manufacturing delays.[3] These disruptions have prompted the exploration of viable alternatives to ensure the continuation of research and clinical diagnostics.

Q3: What are the immediate alternatives to Kinevac for my experiments?

The most readily available and commonly used alternative to Kinevac is a standardized fatty meal . For pharmacological alternatives, compounded sincalide from a reputable pharmacy can be considered, although with important quality control considerations. Additionally, other CCK receptor agonists are available for research purposes from various suppliers.

Q4: How does a fatty meal stimulate gallbladder contraction?

A fatty meal stimulates the release of endogenous cholecystokinin from the I-cells of the duodenum and jejunum. This naturally produced CCK then enters the bloodstream and acts on the CCK1 receptors on the gallbladder smooth muscle, causing it to contract and eject bile.

Q5: Are there any commercially available pharmacological alternatives to Kinevac?

Yes, several CCK receptor agonists and antagonists are available for research use from suppliers like Tocris Bioscience and Cayman Chemical. These compounds can be used to investigate the CCK signaling pathway.

  • CCK1 Receptor Agonists:

    • A-71623: A potent and selective CCK1 agonist.

    • CCK Octapeptide, sulfated (CCK-8): The endogenous C-terminal octapeptide of CCK.

  • CCK2 Receptor Agonists:

    • Gastrin I (human): A selective CCK2 agonist.[4]

  • CCK1 Receptor Antagonists:

    • Devazepide: A selective, orally active CCK1 receptor antagonist.[5]

    • Loxiglumide: A CCK1 antagonist active in vivo.[5]

  • CCK2 Receptor Antagonists:

    • CI 988: A potent and selective CCK2 antagonist.[4]

    • L-365,260: A selective CCK2 antagonist.[4]

Q6: What is compounded sincalide and are there quality concerns?

Compounded sincalide is a version of the drug prepared by a compounding pharmacy. While it can be an alternative during shortages, it is crucial to be aware of potential quality control issues.[6] Unlike FDA-approved Kinevac, compounded versions may not have undergone the same rigorous testing for purity, potency, and sterility.[6] Researchers should request a certificate of analysis from the compounding pharmacy to verify the quality of the product. AnazaoHealth Corporation is one of the suppliers of compounded sincalide.[7]

Troubleshooting Guides

Issue: Inconsistent or weak gallbladder contraction with a fatty meal alternative.
  • Possible Cause 1: Insufficient fat content in the meal.

    • Solution: Ensure the fatty meal contains a standardized and adequate amount of fat. For instance, Ensure® Plus provides 11 grams of fat per 8 oz serving, which has been shown to be effective.[3]

  • Possible Cause 2: Delayed gastric emptying in the animal model.

    • Solution: If the animal model has delayed gastric emptying, the fatty meal may not reach the small intestine in a timely manner to stimulate CCK release. Consider using a prokinetic agent if it does not interfere with the experimental aims.

  • Possible Cause 3: Individual variability in response.

    • Solution: The physiological response to a fatty meal can be more variable than to a standardized dose of sincalide. Increase the sample size of your study to account for this variability.

Issue: Difficulty in sourcing a reliable supply of compounded sincalide.
  • Possible Cause: Limited number of reputable compounding pharmacies.

    • Solution: Thoroughly vet potential compounding pharmacies. Inquire about their quality control procedures, including testing for potency, purity, and sterility. Request references from other research institutions.

Issue: Altered physiological responses in satiety studies using CCK analogs.
  • Possible Cause: Different receptor binding affinities and pharmacokinetics of the analog.

    • Solution: Carefully select the CCK analog based on its receptor selectivity (CCK1R vs. CCK2R) and pharmacokinetic profile. Conduct pilot studies to determine the optimal dose and administration route for your specific research question and animal model.

Data Presentation: Comparison of Sincalide and Fatty Meal for Gallbladder Ejection Fraction (GBEF)

ParameterKinevac (Sincalide)Fatty Meal (Ensure® Plus)Reference
Mechanism of Action Direct CCK1 receptor agonistStimulates endogenous CCK release[2]
Mean GBEF (%) ~75%~54-67%[8]
Time to Peak Contraction 5-15 minutes55-60 minutes[1]
Variability LowerHigher
Reproducibility HighModerate
Lower Limit of Normal GBEF 38% (60-min infusion)33%[3]
Advantages Standardized dosing, rapid onset, high reproducibilityMore physiological, readily available, cost-effective[3]
Disadvantages Subject to supply shortages, higher costSlower onset, higher variability, potential for delayed gastric emptying to affect results

Experimental Protocols

Protocol 1: Evaluation of Gallbladder Ejection Fraction using a Fatty Meal (Ensure® Plus)

Objective: To quantify gallbladder ejection fraction in response to a standardized fatty meal.

Materials:

  • Animal model (e.g., mouse, rat)

  • Ensure® Plus (or other standardized liquid fatty meal)

  • Imaging system (e.g., ultrasound, scintigraphy)

  • Gavage needles (for animal studies)

Methodology:

  • Animal Preparation: Fast animals for 4-6 hours prior to the experiment. Water can be provided ad libitum.

  • Baseline Imaging: Acquire baseline images of the gallbladder to determine its fasting volume.

  • Fatty Meal Administration: Administer a standardized volume of Ensure® Plus. For mice, a typical dose is 0.2-0.3 mL via oral gavage.

  • Post-Meal Imaging: Acquire images of the gallbladder at regular intervals (e.g., every 15 minutes) for up to 60-90 minutes.

  • Data Analysis: Calculate the gallbladder ejection fraction (GBEF) using the following formula: GBEF (%) = [(Fasting Volume - Minimum Post-Meal Volume) / Fasting Volume] x 100

Protocol 2: Assessment of Pancreatic Exocrine Secretion using Sincalide or a CCK1R Agonist in a Rodent Model

Objective: To measure the secretion of pancreatic enzymes in response to CCK receptor stimulation.

Materials:

  • Rodent model (e.g., rat with bile-pancreatic duct cannulation)

  • Sincalide or a specific CCK1R agonist (e.g., A-71623)

  • Saline (vehicle)

  • Anesthesia

  • Collection tubes

  • Amylase or lipase (B570770) activity assay kit

Methodology:

  • Animal Preparation: Anesthetize the animal and perform a laparotomy to expose the common bile-pancreatic duct. Cannulate the duct for collection of pancreatic juice.

  • Basal Secretion: Collect pancreatic juice for a basal period (e.g., 30 minutes) to establish a baseline secretion rate.

  • Drug Administration: Administer sincalide or the CCK1R agonist intravenously at the desired dose. For sincalide, a typical research dose is in the range of 0.1-1.0 µg/kg.

  • Stimulated Secretion: Collect pancreatic juice in fractions (e.g., every 10-15 minutes) for a period of 60-90 minutes following drug administration.

  • Enzyme Analysis: Measure the volume of each fraction and determine the concentration of pancreatic enzymes (e.g., amylase, lipase) using a commercially available assay kit.

  • Data Analysis: Calculate the total enzyme output for the basal and stimulated periods. Express the results as enzyme units per minute.

Protocol 3: Evaluation of Satiety Effects of CCK Analogs in Rodents

Objective: To assess the effect of a CCK analog on food intake and meal patterns.

Materials:

  • Rodent model (e.g., rat or mouse)

  • CCK analog (e.g., CCK-8) or vehicle (saline)

  • Standard rodent chow or a palatable liquid diet

  • Automated feeding monitoring system or manual observation setup

Methodology:

  • Animal Acclimation: Individually house the animals and acclimate them to the feeding apparatus and diet for several days.

  • Fasting: Fast the animals for a predetermined period (e.g., 4-12 hours) to ensure motivation to eat.

  • Drug Administration: Administer the CCK analog or vehicle via the desired route (e.g., intraperitoneal, intravenous). Doses for satiety studies typically range from 0.5-5 µg/kg for CCK-8.

  • Feeding Behavior Monitoring: Immediately after injection, provide access to food and monitor feeding behavior for a set period (e.g., 1-2 hours). Record parameters such as:

    • Latency to the first meal

    • Size of the first meal

    • Duration of the first meal

    • Inter-meal interval

    • Total food intake

  • Data Analysis: Compare the feeding parameters between the drug-treated and vehicle-treated groups using appropriate statistical tests.

Mandatory Visualizations

G cluster_0 Sincalide/CCK Signaling Pathway Sincalide Sincalide (Kinevac) CCK1R CCK1 Receptor Sincalide->CCK1R Binds to Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Contraction Gallbladder Contraction Ca2->Contraction Secretion Pancreatic Enzyme Secretion PKC->Secretion

Caption: Sincalide/CCK signaling pathway via the CCK1 receptor.

G cluster_0 Experimental Workflow: Fatty Meal for GBEF Start Start Fasting Animal Fasting (4-6 hours) Start->Fasting Baseline Baseline Gallbladder Imaging Fasting->Baseline Administration Fatty Meal Administration Baseline->Administration PostMeal Post-Meal Imaging (0-90 mins) Administration->PostMeal Analysis Calculate GBEF PostMeal->Analysis End End Analysis->End

Caption: Workflow for evaluating gallbladder ejection fraction using a fatty meal.

G cluster_0 Troubleshooting Logic for Kinevac Alternatives Shortage Kinevac Shortage Alternative Choose Alternative Shortage->Alternative FattyMeal Fatty Meal Alternative->FattyMeal Compounded Compounded Sincalide Alternative->Compounded Pharmacological Pharmacological Alternative Alternative->Pharmacological FM_Protocol Standardized Protocol? FattyMeal->FM_Protocol CS_Quality Verified Quality? Compounded->CS_Quality PA_Select Select Appropriate Agonist/Antagonist Pharmacological->PA_Select FM_Success Successful Experiment FM_Protocol->FM_Success Yes FM_Fail Inconsistent Results FM_Protocol->FM_Fail No CS_Success Successful Experiment CS_Quality->CS_Success Yes CS_Fail Inconsistent Results CS_Quality->CS_Fail No PA_Success Successful Experiment PA_Select->PA_Success

References

Validation & Comparative

A Comparative Guide: Sincalide Ammonium vs. Endogenous Cholecystokinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of sincalide (B1681796) ammonium, a synthetic analog of cholecystokinin (B1591339) (CCK), and endogenous cholecystokinin. The information presented herein is intended to be an objective resource, supported by experimental data, to aid in research and development involving these peptides.

Introduction

Endogenous cholecystokinin is a crucial peptide hormone in the gastrointestinal system, responsible for stimulating the digestion of fat and protein. It is synthesized and secreted by enteroendocrine cells in the duodenum and exists in various isoforms, with CCK-58 being the predominant circulating form. Sincalide is the synthetic C-terminal octapeptide of cholecystokinin (CCK-8) and is clinically used to stimulate gallbladder contraction and pancreatic secretion for diagnostic purposes.[1][2] This guide will delve into a comparative analysis of their performance, supported by experimental data and detailed methodologies.

Mechanism of Action and Receptor Binding

Both sincalide and endogenous CCK exert their effects by binding to cholecystokinin receptors, primarily the CCK-A (CCK1) and CCK-B (CCK2) receptors. The CCK-A receptor is predominantly found in peripheral tissues like the gallbladder and pancreas, while the CCK-B receptor is more prevalent in the central nervous system.[3][4] The activation of these G-protein coupled receptors initiates a signaling cascade that leads to the physiological effects associated with CCK.

dot

Caption: CCK Receptor Signaling Pathway.

Quantitative Data Comparison

The following tables summarize the available quantitative data comparing sincalide (CCK-8) and various endogenous CCK isoforms.

Table 1: Receptor Binding Potency
LigandReceptorSpeciesPotency ComparisonReference
CCK-58CCK-A (CCK1)Mouse3 times more potent than CCK-8[4]
CCK-8CCK-A (CCK1)Mouse-[4]
CCK-58CCK-B (CCK2)MouseEquipotent to CCK-8[4]
CCK-8CCK-B (CCK2)Mouse-[4]
CCK-8Pancreatic CCKRatKd = 0.76 nM[5]
CCK-8Cerebral Cortex CCKRatKd = 1.66 nM[5]
Table 2: Relative Molar Potencies (Standardized to CCK-8 = 1.00)
LigandAssaySpeciesRelative PotencyReference
CCK-39Canine Pancreatic Secretion (in vivo)Dog4.1[6]
CCK-33Canine Pancreatic Secretion (in vivo)Dog2.2[6]
CCK-39Rat Pancreatic Secretion (in vivo)Rat2.1[6]
CCK-33Rat Pancreatic Secretion (in vivo)Rat5.4[6]
CCK-33Rat Pancreatic Secretion (in vitro)Rat1.7[6]
CCK-33Guinea Pig Gallbladder Contraction (in vivo)Guinea Pig1.3[6]
CCK-33Guinea Pig Gallbladder Contraction (in vitro)Guinea Pig1.8[6]
Table 3: Pharmacokinetic Parameters
ParameterSincalide (CCK-8)Endogenous CCK-58SpeciesReference
Half-life1.3 ± 0.1 minutes4.4 ± 0.6 minutesDog[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of sincalide and endogenous CCK isoforms to CCK receptors.

dot

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor_Prep Prepare cell membranes expressing CCK receptors Incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of competitor Receptor_Prep->Incubate Ligand_Prep Prepare radiolabeled CCK (e.g., 125I-CCK-8) and unlabeled competitor ligands (Sincalide, CCK-33, CCK-58) Ligand_Prep->Incubate Separate Separate bound from free radioligand (e.g., via vacuum filtration) Incubate->Separate Quantify Quantify radioactivity of bound ligand (e.g., using a gamma counter) Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki values Quantify->Analyze

Caption: Workflow for a Competitive Radioligand Binding Assay.

Methodology:

  • Receptor Preparation: Cell membranes expressing either CCK-A or CCK-B receptors are prepared from transfected cell lines or native tissues (e.g., mouse pancreas for CCK-A, mouse brain for CCK-B).[4]

  • Radioligand: A radiolabeled form of CCK, typically 125I-CCK-8, is used as the tracer.

  • Competition: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (sincalide, CCK-33, CCK-58, etc.).

  • Separation: The reaction is terminated, and bound radioligand is separated from the free radioligand, commonly by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

In Vivo Gallbladder Contraction Assay (Cholescintigraphy)

This clinical and research procedure is used to assess gallbladder function in response to CCK stimulation.[2][7][8]

Methodology:

  • Patient Preparation: The patient fasts for at least 4 hours prior to the study to ensure the gallbladder is filled with bile.

  • Radiotracer Administration: A technetium-99m (99mTc)-labeled hepatobiliary iminodiacetic acid (HIDA) agent is administered intravenously. This tracer is taken up by the liver and excreted into the bile.

  • Baseline Imaging: Gamma camera images are acquired to visualize the filling of the gallbladder.

  • Sincalide Infusion: Once the gallbladder is adequately filled, sincalide is infused intravenously. A common protocol involves infusing 0.02 µg/kg of sincalide over 60 minutes.[2]

  • Dynamic Imaging: Dynamic images of the gallbladder are acquired throughout the infusion.

  • Data Analysis: A region of interest is drawn around the gallbladder on the images, and a time-activity curve is generated. The gallbladder ejection fraction (GBEF) is calculated as: GBEF (%) = [(Maximum gallbladder counts - Minimum gallbladder counts) / Maximum gallbladder counts] x 100

In Vivo Pancreatic Secretion Assay in Rats

This experimental procedure measures the pancreatic exocrine response to CCK and its analogs.[9][10][11]

Methodology:

  • Animal Preparation: Anesthetized rats are prepared with cannulas in the pancreatic and bile ducts to allow for the collection of pancreatic juice.

  • Stimulation: A continuous intravenous infusion of sincalide or an endogenous CCK isoform is administered. Often, secretin is co-infused to potentiate the response.[10]

  • Sample Collection: Pancreatic juice is collected at timed intervals.

  • Analysis: The volume of the collected juice is measured, and the concentration of pancreatic enzymes (e.g., amylase, trypsin) is determined using appropriate assays.

  • Data Interpretation: The output of pancreatic enzymes is calculated and compared between different treatment groups to assess the relative potencies of the administered substances.

Conclusion

Sincalide (CCK-8) effectively mimics the physiological actions of endogenous cholecystokinin, making it a valuable tool for diagnostic procedures. However, it is important for researchers and clinicians to recognize the differences in potency and pharmacokinetics between sincalide and the various endogenous CCK isoforms. The longer half-life and, in some cases, higher potency of larger endogenous forms like CCK-58 suggest that they may have more prolonged and significant physiological roles.[4] The experimental protocols detailed in this guide provide a framework for further investigation into the nuanced activities of these important peptides.

References

A Comparative Guide to Sincalide and Fatty Meal for Gallbladder Contraction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sincalide (B1681796) and fatty meals as cholecystagogues in gallbladder contraction studies. It delves into their efficacy, experimental protocols, and underlying physiological mechanisms to assist researchers in selecting the appropriate stimulus for their specific study objectives.

I. Overview and Mechanism of Action

Gallbladder contractility, a key indicator of its function, is often assessed by measuring the gallbladder ejection fraction (GBEF). This is achieved by stimulating the gallbladder to contract using a cholecystagogue. The two most commonly employed stimuli are the synthetic cholecystokinin (B1591339) (CCK) analog, sincalide, and a standardized fatty meal.

Sincalide is a synthetic C-terminal octapeptide of CCK.[1] Administered intravenously, it directly stimulates CCK-A receptors on the gallbladder's smooth muscle cells, inducing contraction.[2] This provides a standardized and reproducible stimulus.

A fatty meal , on the other hand, offers a more physiological stimulus. Ingested fats in the duodenum trigger the release of endogenous CCK from I-cells in the intestinal mucosa.[3] This naturally released CCK then circulates to the gallbladder to stimulate contraction.[4]

II. Efficacy and Clinical Performance

The primary measure of efficacy for a cholecystagogue is its ability to induce a measurable and consistent gallbladder contraction, quantified as the GBEF.

ParameterSincalideFatty Meal
GBEF (Normal Lower Limit) ≥38% (with 60-minute infusion)[5][6]Varies with meal composition: ≥33% (Ensure Plus), ≥51% (milk), ≥20% (corn oil emulsions)[5][6]
Variability Less variability with standardized infusion protocols[7]Higher variability due to differences in gastric emptying and individual physiological responses[8][9]
Time to Maximal Contraction 5-15 minutes (bolus injection)[10]Approximately 40 minutes[10]

Studies have shown that a 10-minute intravenous infusion of CCK-8 (a form of sincalide) produces a higher GBEF than a standardized fatty meal (half-and-half milk) at 60 minutes.[8][9] The variability in GBEF is also significantly greater with a fatty meal.[8]

III. Experimental Protocols

The choice of protocol is critical for obtaining reliable and comparable results.

Sincalide Administration

The most widely recommended protocol for sincalide administration is a slow infusion over 60 minutes.[5] This method has been shown to have the least variability in GBEF response in healthy subjects.[7]

  • Dosage: 0.02 µg/kg.[5][7]

  • Preparation: Reconstitute sincalide powder with sterile water. The calculated dose is then typically diluted in a larger volume (e.g., 50 ml) of 0.9% NaCl for infusion.[3]

  • Administration: Intravenous infusion over 60 minutes.[5] Shorter infusion times (e.g., 15 or 30 minutes) have been associated with greater variability in GBEF and a higher incidence of side effects.[5]

Fatty Meal Administration

Standardization of the fatty meal is crucial for reproducibility. Several options have been studied, with Ensure Plus being a well-documented and tolerated choice.[6][11]

  • Composition: A meal with at least 10g of fat is required to induce gallbladder contraction.[1][5]

    • Ensure Plus: 237 mL (8 oz) provides 11.4g of fat.[6][11]

    • Half-and-Half Milk: 240 mL per 70 kg of body weight contains approximately 24g of fat.[8]

  • Administration: The patient should ingest the entire meal, typically within 5 minutes.[6]

  • Patient Preparation: Patients should fast for a minimum of 2 hours, and preferably 4-6 hours, before either study.[6] For patients fasting longer than 24 hours, pretreatment with sincalide may be necessary to empty the gallbladder of viscous bile before the radiopharmaceutical is administered.[6][11]

IV. Side Effects and Contraindications

SincalideFatty Meal
Common Side Effects Nausea, abdominal cramping/pain, dizziness, flushing.[2][5][12] These are more common with rapid infusions.[5]Generally well-tolerated.[11]
Severe Side Effects Hypersensitivity reactions, including anaphylaxis.[11][12] Can induce preterm labor or abortion in pregnant patients.[11][12]Rare, but can be problematic for patients with specific dietary restrictions (e.g., lactose (B1674315) intolerance).[13]
Contraindications Known allergy to sincalide, pregnancy, intestinal obstruction.[1][5]Inability to ingest the meal, delayed gastric emptying (gastroparesis) which can lead to false-positive results.[1][5]

Reproduction of a patient's initial symptoms during sincalide infusion is sometimes considered a positive indicator for recommending cholecystectomy, though pain can also be a result of a rapid infusion rate.[1][11]

V. Signaling Pathways and Experimental Workflow

Signaling Pathways

The contraction of the gallbladder is initiated by the binding of CCK or its analog, sincalide, to CCK-A receptors on the smooth muscle cells. This triggers a cascade of intracellular events.

cluster_0 Physiological Stimulus (Fatty Meal) cluster_1 Pharmacological Stimulus (Sincalide) cluster_2 Gallbladder Smooth Muscle Cell FattyMeal Fatty Meal Ingestion Duodenum Duodenum FattyMeal->Duodenum Digestion ICells Enteroendocrine I-Cells Duodenum->ICells Stimulation EndoCCK Endogenous CCK Release ICells->EndoCCK Secretion CCKAR CCK-A Receptor EndoCCK->CCKAR Binds to Sincalide Sincalide (IV) Sincalide->CCKAR Binds to Gq Gq Protein CCKAR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca Ca²⁺ Release ER->Ca Contraction Smooth Muscle Contraction Ca->Contraction Increased Intracellular Ca²⁺

Signaling pathway of gallbladder contraction.

Experimental Workflow

The general workflow for a comparative gallbladder contraction study is outlined below.

cluster_0 Patient Preparation cluster_1 Imaging Protocol cluster_2 Data Analysis cluster_3 Fasting Patient Fasting (4-6 hours) Screening Screening (e.g., ultrasound) Fasting->Screening Radiotracer Administer ⁹⁹ᵐTc-labeled HIDA analog Screening->Radiotracer Baseline Baseline Imaging (60 min) Radiotracer->Baseline Stimulus Administer Stimulus Baseline->Stimulus PostStim Post-Stimulus Dynamic Imaging (60 min) Stimulus->PostStim Sincalide Sincalide Infusion (0.02 µg/kg over 60 min) Stimulus->Sincalide Pharmacological FattyMeal Fatty Meal Ingestion Stimulus->FattyMeal Physiological ROI Draw Regions of Interest (ROI) PostStim->ROI GBEF Calculate Gallbladder Ejection Fraction (GBEF) ROI->GBEF Compare Compare GBEF between groups GBEF->Compare

Experimental workflow for comparative studies.

VI. Conclusion

The choice between sincalide and a fatty meal for gallbladder contraction studies depends on the specific research question.

  • Sincalide is the preferred agent when a highly standardized, reproducible, and potent stimulus is required, minimizing inter-subject variability. It is particularly useful in clinical trials and for diagnosing conditions like chronic acalculous gallbladder disease.

  • A fatty meal provides a more physiological assessment of gallbladder function, reflecting the natural digestive process. It is a valuable alternative, especially when sincalide is unavailable or in studies where a physiological response is paramount. However, researchers must be mindful of the inherent variability and the potential for confounding factors like delayed gastric emptying.

Careful consideration of the advantages and disadvantages of each method, along with strict adherence to standardized protocols, is essential for generating high-quality, reliable data in gallbladder function research.

References

A Comparative Guide to the Cross-Validation of Sincalide-Induced Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physiological effects of sincalide (B1681796), a synthetic cholecystokinin (B1591339) (CCK) analog, across various animal models. By presenting key experimental data, detailed protocols, and illustrating the underlying signaling pathways, this document aims to facilitate the cross-validation of research findings and support the selection of appropriate animal models for preclinical studies.

Sincalide-Induced Gallbladder Contraction: A Comparative Analysis

Sincalide is widely used to stimulate gallbladder contraction, a primary physiological response mediated by the cholecystokinin 1 receptor (CCK1R). The following table summarizes the dose-response relationships and methodologies for assessing sincalide-induced gallbladder emptying in different animal models.

Animal ModelEffective Dose RangeMethod of AdministrationMethod of MeasurementObserved EffectCitations
Dog 0.02 - 0.04 µg/kgIntravenous (bolus or infusion)Ultrasonography, CholescintigraphySignificant gallbladder emptying (at least 40% reduction in volume) within 5-20 minutes.[1][2][1][2]
Guinea Pig Not specified in vivoNot specified in vivoIn vitro muscle strip tensionDose-dependent contraction of gallbladder muscle strips.[1][3][1][3]
Mouse 2 nmol/L/kgSubcutaneousHepatobiliary Scintigraphy (99mTc-mebrofenin)Triggered gallbladder emptying, with ejection fractions similar to wild-type mice in a cystic fibrosis model.[4][4]
Rat Not specifiedNot specifiedNot specified in detailSincalide is used in rat models of cholelithiasis, implying an effect on gallbladder function.[5][5]

Experimental Protocol: Sincalide-Stimulated Gallbladder Emptying in the Dog

This protocol outlines a typical procedure for evaluating sincalide-induced gallbladder contraction in dogs using ultrasonography.

1. Animal Preparation:

  • Adult beagle dogs are fasted overnight but allowed free access to water.

  • Anesthesia may be induced and maintained as per institutional guidelines.

2. Baseline Measurement:

  • The gallbladder is visualized using a 7.5 MHz ultrasound transducer.

  • Baseline gallbladder volume is calculated from two-dimensional images using the formula for a prolate ellipsoid (Volume = 0.52 x length x width x height).

3. Sincalide Administration:

  • Sincalide is administered intravenously as a bolus injection at a dose of 0.04 µg/kg.[2]

4. Post-Stimulation Measurement:

  • Gallbladder volume is measured at regular intervals (e.g., 5, 10, 15, 20, 30, and 60 minutes) post-injection.[2]

  • The gallbladder ejection fraction (GBEF) is calculated as: ((Baseline Volume - Post-injection Volume) / Baseline Volume) x 100%.

5. Data Analysis:

  • A time-course of gallbladder emptying is plotted to determine the maximal ejection fraction and the time to achieve it.

Workflow for Gallbladder Emptying Protocol

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (Fasting, Anesthesia) Baseline_US Baseline Ultrasound (Measure Gallbladder Volume) Animal_Prep->Baseline_US Sincalide_Admin Sincalide Administration (IV Bolus) Baseline_US->Sincalide_Admin Post_US Post-Stimulation Ultrasound (Serial Volume Measurements) Sincalide_Admin->Post_US GBEF_Calc Calculate GBEF Post_US->GBEF_Calc Data_Plot Plot Time-Course GBEF_Calc->Data_Plot

Caption: Experimental workflow for assessing sincalide-induced gallbladder emptying.

Sincalide-Induced Pancreatic Secretion: A Comparative Analysis

Sincalide, often in conjunction with secretin, is a potent stimulator of pancreatic exocrine secretion. The following table compares the effects of sincalide on pancreatic function in different animal models.

Animal ModelEffective Dose RangeMethod of AdministrationMethod of MeasurementObserved EffectCitations
Rat 40 ng/kg/hour (CCK)Intravenous infusionCollection of duodenal aspiratesStimulation of pancreatic enzyme (lipase, amylase) and bicarbonate secretion.[6][6]
Mouse Not specifiedNot specifiedNot specified in detailSincalide is used to study agonist-stimulated enzyme secretion from pancreatic acini.[7][7]

Experimental Protocol: Sincalide-Stimulated Pancreatic Function Test in the Rat

This protocol describes a method for assessing pancreatic exocrine secretion in rats following stimulation with sincalide and secretin.

1. Animal Preparation:

  • Male Wistar rats are fasted overnight with free access to water.

  • Anesthesia is induced (e.g., with urethane).

  • A laparotomy is performed, and a cannula is inserted into the common bile duct at its opening into the duodenum for the collection of pancreatic juice.

2. Hormonal Stimulation:

  • A continuous intravenous infusion of secretin (e.g., 1 CU/kg) is initiated to stimulate bicarbonate secretion.

  • After a stabilization period, a continuous intravenous infusion of sincalide (as CCK, e.g., 40 ng/kg/hour) is administered.[6]

3. Sample Collection and Analysis:

  • Pancreatic juice is collected in timed intervals (e.g., every 15 minutes).

  • The volume of the collected juice is measured.

  • The concentration of bicarbonate is determined by titration.

  • The activity of pancreatic enzymes (e.g., amylase, lipase) is measured using appropriate enzymatic assays.

4. Data Analysis:

  • The output of bicarbonate and enzymes is calculated by multiplying their concentration by the volume of pancreatic juice collected per unit of time.

Workflow for Pancreatic Function Test Protocol

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (Fasting, Anesthesia) Cannulation Cannulation of Common Bile Duct Animal_Prep->Cannulation Hormone_Admin Hormone Administration (Secretin & Sincalide IV) Cannulation->Hormone_Admin Sample_Collection Pancreatic Juice Collection (Timed Intervals) Hormone_Admin->Sample_Collection Volume_Measurement Measure Volume Sample_Collection->Volume_Measurement Bicarb_Enzyme_Assay Bicarbonate & Enzyme Assays Sample_Collection->Bicarb_Enzyme_Assay Output_Calc Calculate Output Volume_Measurement->Output_Calc Bicarb_Enzyme_Assay->Output_Calc

Caption: Experimental workflow for assessing sincalide-stimulated pancreatic secretion.

Sincalide-Induced Cardiovascular Effects in Dogs

While primarily targeting the gastrointestinal system, sincalide can exert cardiovascular effects, particularly at higher doses.

ParameterDoseRouteObserved EffectCitations
Blood Pressure Not specifiedIntravenousTransient decreases in arterial blood pressure.[8][8]
Heart Rate Not specifiedIntravenousTransient decreases in heart rate.[8][8]

Experimental Protocol: Assessment of Cardiovascular Effects in Dogs

1. Animal Preparation:

  • Beagle dogs are anesthetized and instrumented for cardiovascular monitoring.

  • An electrocardiogram (ECG) is recorded continuously.

  • Arterial blood pressure is measured via a catheter placed in a major artery.

2. Sincalide Administration:

  • Sincalide is administered intravenously at varying doses and infusion rates.

3. Data Acquisition and Analysis:

  • Heart rate, systolic, diastolic, and mean arterial blood pressure are recorded continuously before, during, and after sincalide administration.

  • Dose-response curves are generated to characterize the effects of sincalide on cardiovascular parameters.

Signaling Pathways of Sincalide Action

Sincalide exerts its effects by binding to the CCK1 receptor, a G-protein coupled receptor (GPCR). Activation of the CCK1R triggers multiple intracellular signaling cascades, which can vary depending on the cell type and species.

Primary Signaling Pathways of the CCK1 Receptor

G cluster_gq Gq/11 Pathway cluster_gs Gs Pathway Sincalide Sincalide CCK1R CCK1 Receptor Sincalide->CCK1R Binds to Gq Gαq/11 CCK1R->Gq Gs Gαs CCK1R->Gs PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Secretion Enzyme Secretion PKA->Secretion

Caption: Sincalide activates the CCK1R, leading to Gq/11 and Gs protein signaling.

The activation of the Gq/11 pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The rise in intracellular calcium is a key driver of smooth muscle contraction, such as that observed in the gallbladder.

The Gs pathway, on the other hand, activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This pathway is more prominently involved in stimulating enzyme secretion from pancreatic acinar cells.

While this general scheme is conserved across species, there is evidence of species-specific differences in the affinity of CCK1R for its ligands and potentially in the downstream signaling events. For instance, some studies suggest that the mouse CCK1R may have different allosteric modulation properties compared to rat, monkey, and human receptors, which could influence the response to sincalide and other CCK analogs.[9] Further research is needed to fully elucidate these cross-species variations in signaling.

References

A Comparative Guide: Compounded Sincalide vs. FDA-Approved Kinevac®

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between compounded sincalide (B1681796) and Kinevac®, the sole FDA-approved sincalide formulation. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use of these agents in clinical and research settings.

Sincalide, a synthetic C-terminal octapeptide of cholecystokinin (B1591339) (CCK), is a diagnostic agent used to stimulate gallbladder contraction and pancreatic secretion.[1][2] It is a critical component in hepatobiliary scintigraphy (HIDA scans) for calculating the gallbladder ejection fraction (GBEF), a key measure in diagnosing functional gallbladder disorders.[3][4] While Kinevac® is the only commercially available, FDA-approved version, compounded formulations of sincalide are also used, particularly during shortages of the approved product.[4][5][6] This guide will delineate the critical differences between these two sources of sincalide, focusing on regulatory status, quality control, and clinical performance data.

Section 1: Regulatory and Quality Comparison

The fundamental difference between Kinevac® and compounded sincalide lies in their regulatory oversight and manufacturing standards. Kinevac®, as an FDA-approved drug, has undergone extensive review for safety, efficacy, and quality.[7] Compounded drugs, by contrast, are not FDA-approved, meaning they bypass this rigorous pre-market evaluation.[8][9] This leads to significant disparities in quality assurance.

FeatureFDA-Approved Kinevac®Compounded Sincalide
Regulatory Status FDA-approved New Drug Application (NDA)[2]Not FDA-approved[8][9]
Manufacturing Standards Adheres to Current Good Manufacturing Practices (cGMP)[10]Exempt from cGMP; standards vary by pharmacy[10]
Purity & Potency Verified through validated, stability-indicating assays (e.g., HPLC) and bioassays.[11][12]Testing is inconsistent; potency can be variable (superpotent or subpotent)[13]
Sterility Manufactured under sterile conditions to prevent microbial contamination.Considered a High-Risk Level Compounded Sterile Product if starting from non-sterile components, increasing contamination risk.[13]
Impurity Profile Rigorously controlled and characterized.[12]May contain uncharacterized impurities from the synthesis or compounding process.[13]
Stability Proven stability over an 18-month shelf-life through formal studies.[12]Stability is often unknown or assumed; may degrade, leading to subpotent doses.[13]
Adverse Event Reporting Mandatory reporting of adverse events to the FDA.[10][14]503A compounding pharmacies are not required to report adverse events to the FDA.[14]

Section 2: Performance and Efficacy Data

Direct, large-scale clinical trials comparing Kinevac® to compounded sincalide are scarce. However, available data and regulatory principles highlight potential performance variability. The potency of sincalide is critical; subpotent doses can lead to falsely low GBEF measurements, potentially resulting in misdiagnosis of chronic cholecystitis, while superpotent doses can increase the frequency and severity of side effects.[13]

A published case report provides direct evidence of this variability. Two patients underwent HIDA scans on separate occasions using both a compounded sincalide and the proprietary (Kinevac®) product. The results showed significant discrepancies in the calculated GBEF.

Table 2.1: Comparative Gallbladder Ejection Fraction (GBEF) Data

PatientGBEF with Compounded SincalideGBEF with Proprietary Sincalide (Kinevac®)
Patient 1 11%32%
Patient 2 24%72%
Source: Compounded Versus Proprietary Sincalide for Evaluation of Gallbladder Ejection Fraction, 2004.[15]

These findings, though limited to two patients, underscore the potential for compounded products to yield clinically different outcomes compared to the standardized, FDA-approved drug.[15]

Adverse Effects: The most common adverse reactions to sincalide are gastrointestinal, including abdominal discomfort or pain and nausea, which occur in approximately 20% of patients.[16][17][18] Dizziness and flushing are less common.[17] Rapid intravenous injection can exacerbate these effects.[4][16] While the adverse effect profile of the active ingredient is known, the risk with compounded products may be elevated due to potential impurities or superpotent formulations.[13] Furthermore, the lack of mandatory adverse event reporting for many compounding pharmacies creates a significant gap in post-market surveillance.[14][19]

Section 3: Mechanism of Action and Signaling Pathway

Sincalide functions as an analog of cholecystokinin (CCK) by binding to CCK-A receptors on smooth muscle cells of the gallbladder and acinar cells of the pancreas.[14] This interaction initiates a well-defined intracellular signaling cascade.

  • Receptor Binding: Sincalide binds to the CCK-A receptor, a G-protein coupled receptor (GPCR).

  • G-Protein Activation: The receptor activates a pertussis toxin-sensitive G-protein, specifically involving the Giα3 subunit.[17]

  • PLC Activation: The activated G-protein stimulates Phospholipase C-β3 (PLC-β3).[17]

  • Second Messenger Production: PLC-β3 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][17]

  • Calcium Release: IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5][6]

  • Cellular Response: The rise in intracellular Ca2+ and the presence of DAG activate downstream effectors. At low doses, this primarily involves Protein Kinase C (PKC), while at higher doses, calmodulin is activated, leading to the contraction of gallbladder smooth muscle.[17]

Sincalide_Signaling_Pathway Sincalide (CCK-A) Signaling Pathway cluster_cytosol Cytosol Sincalide Sincalide CCKAR CCK-A Receptor (GPCR) Sincalide->CCKAR Binds G_Protein Gi Protein (Giα3) CCKAR->G_Protein Activates PLC Phospholipase C-β3 (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction Promotes

Caption: Sincalide's mechanism of action via the CCK-A receptor.

Section 4: Experimental Protocols

Protocol 1: Hepatobiliary Scintigraphy (HIDA Scan) with Sincalide for GBEF Calculation

This protocol outlines the standardized procedure for assessing gallbladder motor function using sincalide.

  • Patient Preparation:

    • The patient must be fasting for a minimum of 4-6 hours but no longer than 24 hours prior to the study.[20] Fasting beyond 24 hours can lead to gallbladder stasis and a false-positive result (non-visualization).[10]

    • In patients who have fasted for over 24 hours or are on total parenteral nutrition (TPN), pre-treatment with sincalide (0.02 µg/kg infused over 30-60 minutes) may be required to empty the gallbladder. The diagnostic radiotracer should be injected at least 30 minutes after this pre-treatment ends.[10][20]

    • Opiate medications, which can cause spasm of the Sphincter of Oddi, should be withheld for at least 6 hours.[20]

  • Radiotracer Administration:

    • Administer an appropriate dose of a 99mTc-labeled hepatobiliary iminodiacetic acid (HIDA) agent intravenously (e.g., 99mTc-mebrofenin).

    • Acquire dynamic images of the liver, biliary tree, and gallbladder for approximately 60 minutes, or until the gallbladder is maximally filled with the radiotracer and there is activity in the small bowel.[21]

  • Sincalide Infusion:

    • Once the gallbladder is maximally visualized, administer sincalide.

    • Recommended Method (Slow Infusion): Infuse 0.02 µg/kg of sincalide intravenously over 60 minutes.[4][6] This method is considered more physiological, results in more complete emptying, has fewer side effects, and improves test specificity compared to rapid injection.[8]

    • Alternative Method (Bolus Injection): Inject 0.02 µg/kg intravenously over a 30- to 60-second interval.[17] Note: This method is associated with a higher incidence of abdominal cramping and nausea.[4]

  • Image Acquisition and GBEF Calculation:

    • Acquire dynamic images (e.g., 1 frame per minute) for the duration of the sincalide infusion and for a post-infusion period (typically up to 30 minutes).[3][21]

    • Calculate the GBEF using the following formula:[19] GBEF (%) = [(Maximal GB Counts) - (Minimal GB Counts)] / (Maximal GB Counts) x 100

    • A normal GBEF is generally considered to be ≥38%.[3]

Protocol 2: Quality Control Testing for Sincalide

FDA-approved Kinevac® and its active pharmaceutical ingredient (API) undergo rigorous quality control testing based on United States Pharmacopeia (USP) monographs and internal validated methods.

  • Potency Assay (USP <111>):

    • The official USP monograph for sincalide requires a bioassay to determine potency.[2][13]

    • Method: Anesthetized guinea pigs are administered varying doses of a USP Sincalide Reference Standard and the test article (Assay Preparation). The contractile response of the gallbladder is measured.

    • Acceptance Criteria: The potency must be between 85.0% and 125.0% of the labeled amount of sincalide.[2][20]

    • Note: This bioassay is complex and not typically performed by compounding pharmacies, leading to uncertainty in the biological activity of compounded preparations.[13]

  • Purity and Stability Assay (HPLC):

    • A stability-indicating High-Performance Liquid Chromatography (HPLC) method is used to quantify sincalide and separate it from any degradation products or impurities.[11][16]

    • Method Outline:

      • Column: Reverse-phase C18 column.[11][13]

      • Mobile Phase: A mixture of phosphate (B84403) buffer and an organic solvent (e.g., 1-propanol (B7761284) or acetonitrile).[11][13][16]

      • Detection: UV detection at 220 nm.[11][13]

      • Validation: The method is validated for linearity, accuracy, precision, and specificity. Forced degradation studies (exposure to acid, base, oxidation, heat) are performed to ensure the method can separate the intact drug from its degradation products.[16]

    • This method provides a precise measure of the amount of active ingredient and is crucial for determining the stability and shelf-life of the product.[11]

Comparative Workflow: FDA-Approved vs. Compounded Drug

The following diagram illustrates the stark differences in the lifecycle and quality assurance pathways between an FDA-approved drug like Kinevac® and a typical compounded drug.

Drug_Workflow_Comparison Drug Development and Supply Chain Comparison cluster_fda FDA-Approved Drug (Kinevac®) cluster_compounded Compounded Sincalide F_Preclinical Preclinical (Lab & Animal Studies) F_Clinical Clinical Trials (Phase I-III) F_Preclinical->F_Clinical F_NDA NDA Submission & FDA Review F_Clinical->F_NDA F_Approval FDA Approval F_NDA->F_Approval F_cGMP cGMP Manufacturing F_Approval->F_cGMP F_QC Rigorous QC Testing (Potency, Purity, Sterility) F_cGMP->F_QC F_Dist Distribution F_QC->F_Dist F_Use Patient Use F_Dist->F_Use F_Post Post-Market Surveillance (Mandatory AE Reporting) F_Use->F_Post C_API API Sourcing (Variable Quality) C_Compounding Compounding (Pharmacy Level) C_API->C_Compounding C_Rx Patient-Specific Prescription C_Rx->C_Compounding C_QC Limited/Variable QC (e.g., Sterility Testing) C_Compounding->C_QC C_Dispense Dispense to Patient C_QC->C_Dispense C_Use Patient Use C_Dispense->C_Use C_AE No Mandatory AE Reporting C_Use->C_AE

Caption: Workflow differences: FDA-approved vs. compounded drugs.

Conclusion

The choice between using FDA-approved Kinevac® and a compounded sincalide formulation involves a trade-off between established, regulated quality and potential variability. While compounded drugs can serve a role, particularly during shortages of approved medications, researchers and clinicians must be aware of the inherent risks.[4][8][9] Kinevac® offers the assurance of cGMP manufacturing, consistent potency and purity, and comprehensive safety and efficacy data backed by the FDA. Compounded sincalide lacks this regulatory oversight, which can lead to inconsistencies in product quality and clinical performance, as demonstrated by the variability in GBEF results. For applications demanding high precision and reproducibility, the use of a standardized, FDA-approved product is advisable.

References

Validating the Efficacy of Sincalide for Pancreatic Enzyme Secretion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sincalide's performance in stimulating pancreatic enzyme secretion against other alternatives, supported by experimental data and detailed methodologies. Sincalide (B1681796), a synthetic C-terminal octapeptide of cholecystokinin (B1591339) (CCK), is a potent diagnostic agent used to assess pancreatic acinar cell function by stimulating the secretion of digestive enzymes.

Mechanism of Action: The CCK-A Receptor Pathway

Sincalide mimics the action of endogenous cholecystokinin by binding with high affinity to cholecystokinin type A (CCK-A) receptors on pancreatic acinar cells.[1] This interaction initiates a well-defined intracellular signaling cascade. The CCK-A receptor is a Gq protein-coupled receptor. Upon ligand binding, the Gq alpha subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium is the primary trigger for the fusion of zymogen granules with the cell membrane, leading to the secretion of digestive enzymes such as amylase, lipase, and proteases into the pancreatic duct.[2]

Caption: Sincalide's signaling pathway for pancreatic enzyme secretion.

Comparison with Alternatives

The primary agents used in clinical and research settings to evaluate pancreatic exocrine function are sincalide (or other CCK analogs) and secretin. These agents assess two different aspects of pancreatic function.

  • Sincalide (CCK Analogs): Directly stimulate pancreatic acinar cells to secrete enzymes. This provides a measure of acinar cell reserve and function.[3] Cerulein, another CCK analog, is often used in research models and has a similar mechanism of action.[4][5]

  • Secretin: Stimulates pancreatic ductal cells to release a bicarbonate-rich fluid. This is the gold standard for assessing ductal cell function.[3] While secretin's primary role is to stimulate fluid and bicarbonate secretion, some studies show it can weakly stimulate enzyme output, though this effect is minor compared to CCK analogs.[6][7]

In practice, a combined test using both secretin and a CCK analog is often employed for a comprehensive assessment of both ductal and acinar function.[8]

Quantitative Data Comparison

Direct, head-to-head clinical trials providing quantitative comparisons of enzyme output between sincalide and other secretagogues are limited. However, available data consistently demonstrate that CCK analogs are potent stimulators of enzyme secretion, whereas secretin's effect on enzyme output is minimal.

One study comparing a combined secretin-cholecystokinin (S-C) endoscopic pancreatic function test (ePFT) in healthy subjects versus patients with chronic pancreatitis (CP) found that peak bicarbonate concentration (stimulated by secretin) was a superior diagnostic marker for CP than enzyme concentrations.[9] This highlights the clinical utility of secretin for diagnosing ductal dysfunction characteristic of chronic pancreatitis. However, for specifically assessing acinar cell secretory capacity, a CCK analog like sincalide is indispensable.

The table below summarizes findings from a study in rats that illustrates the relative potency of CCK-PZ (an early form of cholecystokinin) and secretin on pancreatic juice and protein (enzyme) secretion.

StimulantPeak Rate of Juice Flow (μl / 5 min)Qualitative Protein Secretion
Secretin 14.0Small but significant increase
CCK-PZ 20.3Strong stimulation

Data adapted from a study in anesthetized rats.[10]

A study in healthy human volunteers demonstrated that graded intravenous doses of caerulein (B1668201) (a CCK analog) produced a stepwise increase in trypsin output, while increasing doses of secretin did not stimulate trypsin secretion above basal levels.[7] This confirms that CCK, and by extension its analog sincalide, is the primary hormonal driver of post-meal pancreatic enzyme secretion in humans.

Experimental Protocols

The most comprehensive method for assessing pancreatic exocrine function is the direct pancreatic function test, now commonly performed endoscopically (ePFT).

Combined Secretin-Sincalide Endoscopic Pancreatic Function Test (ePFT) Protocol

This protocol allows for the sequential assessment of ductal (bicarbonate) and acinar (enzyme) function.

1. Patient Preparation:

  • Patients should fast for at least 6-8 hours prior to the procedure.

  • Medications that may interfere with pancreatic secretion (e.g., opiates, anticholinergics) should be discontinued (B1498344) if possible.

2. Endoscopic Procedure:

  • A standard upper endoscope is passed into the second portion of the duodenum.

  • The stomach and duodenum are thoroughly suctioned to remove all residual fluid. A baseline duodenal fluid sample may be collected.

3. Hormonal Stimulation and Sample Collection:

  • Secretin Phase: Synthetic human secretin (0.2 mcg/kg) is administered as an intravenous bolus.[3]

  • Timed duodenal fluid aspirates (e.g., 5-10 mL) are collected continuously through the endoscope's suction channel at 15, 30, 45, and 60 minutes post-injection.[3]

  • Sincalide Phase: Following the secretin collection period, or in some protocols 30 minutes after the initiation of a secretin infusion, sincalide is administered.[2] A typical dose is 0.02 mcg/kg, diluted in 30 mL of 0.9% sodium chloride and infused intravenously over 30 minutes.[11]

  • Additional duodenal fluid samples are collected during and after the sincalide infusion to measure enzyme concentrations.

4. Sample Analysis:

  • Samples are immediately placed on ice.

  • Bicarbonate Analysis: Bicarbonate concentration is measured in the secretin-stimulated samples using a standard chemistry autoanalyzer. A peak concentration below 80 mEq/L is generally considered abnormal and indicative of exocrine insufficiency.[3][8]

  • Enzyme Analysis: Amylase, lipase, and/or trypsin activity are measured in the sincalide-stimulated samples using standardized enzymatic assays.

ePFT_Workflow cluster_secretin Secretin Phase (Ductal Function) cluster_sincalide Sincalide Phase (Acinar Function) start Start ePFT prep Patient Prep: - Fasting (6-8h) - Hold interfering meds start->prep endoscopy Advance Endoscope to Duodenum prep->endoscopy suction_initial Aspirate Gastric & Duodenal Fluid endoscopy->suction_initial secretin_iv Administer IV Secretin (0.2 mcg/kg bolus) suction_initial->secretin_iv collect_secretin Collect Duodenal Aspirates (15, 30, 45, 60 min) secretin_iv->collect_secretin analyze_hco3 Analyze Bicarbonate (Peak < 80 mEq/L is abnormal) collect_secretin->analyze_hco3 sincalide_iv Administer IV Sincalide (0.02 mcg/kg over 30 min) analyze_hco3->sincalide_iv collect_sincalide Collect Duodenal Aspirates sincalide_iv->collect_sincalide analyze_enzymes Analyze Enzyme Levels (Amylase, Lipase, Trypsin) collect_sincalide->analyze_enzymes finish End Procedure analyze_enzymes->finish

Caption: Experimental workflow for a combined secretin-sincalide ePFT.

Conclusion

Sincalide is a highly effective and specific agent for stimulating pancreatic enzyme secretion, making it an invaluable tool for the direct assessment of pancreatic acinar function. Its mechanism of action via the CCK-A receptor is well-characterized. While secretin is the primary agent for evaluating ductal bicarbonate secretion and is often more sensitive for diagnosing conditions like early chronic pancreatitis, sincalide remains the gold standard for quantifying the secretory capacity of pancreatic acinar cells. For a complete evaluation of exocrine pancreatic function, a combined stimulation protocol using both secretin and sincalide provides the most comprehensive data for both clinical diagnostics and research applications.

References

A Comparative Analysis of Sincalide Administration Routes for Cholescintigraphy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different administration routes for sincalide (B1681796), a synthetic cholecystokinin (B1591339) analog used to stimulate gallbladder contraction during cholescintigraphy. The objective is to assist researchers and clinicians in selecting the most appropriate administration method based on efficacy, patient tolerance, and procedural considerations. This analysis is supported by experimental data from published studies.

Executive Summary

The administration route of sincalide significantly impacts gallbladder ejection fraction (GBEF), the incidence of adverse effects, and the overall diagnostic utility of cholescintigraphy. Intravenous (IV) infusions, particularly over a prolonged period (e.g., 60 minutes), are emerging as the standard of care, offering a balance of efficacy and patient comfort. Intramuscular (IM) administration presents a viable alternative, demonstrating greater gallbladder contraction than rapid IV bolus injections with potentially fewer side effects. Rapid IV bolus injections are associated with a higher incidence of adverse effects and more variable GBEF responses.

Data Presentation: Quantitative Comparison of Administration Routes

The following tables summarize key quantitative data from comparative studies of different sincalide administration routes.

Table 1: Comparison of Gallbladder Ejection Fraction (GBEF) by Administration Route

Administration RouteDosageMean GBEF (%)Timing of MeasurementKey Findings
Intramuscular (IM) 400 ng/kg54.7 ± 7.225 minutes post-injectionSignificantly greater gallbladder contraction compared to IV bolus.[1]
100 ng/kg47.3 ± 8.2Not specified
Intravenous (IV) Bolus 20 ng/kg (over 30-60s)26.5 ± 8.2Not specifiedLower GBEF compared to IM administration.[1]
0.02 µg/kg (over 3 min)56 ± 2730 minutes post-infusionHigh variability in GBEF response.[2][3]
Intravenous (IV) Infusion 0.02 µg/kg (over 15 min)Not specified15 minutes post-infusionHighest coefficient of variation (52%) in GBEF.
0.02 µg/kg (over 30 min)70 ± 2230 minutes post-infusionLower variability than 3-min infusion; higher normalcy rate.[2][3]
0.01 µg/kg (over 30 min)Similar to 0.02 µg/kg30 minutes post-infusion
0.01 µg/kg (over 60 min)Not specified45 and 60 minutesClinically useful normal values established at 45 and 60 minutes.[4]
0.02 µg/kg (over 60 min)Not specified60 minutes post-infusionLowest coefficient of variation (19%) in GBEF; lower limit of normal GBEF is 38%.[5]

Table 2: Comparison of Adverse Effects by Administration Route

Administration RouteIncidence of Adverse EffectsCommon Adverse Effects
Intramuscular (IM) Less common than IV bolusNot specified
Intravenous (IV) Bolus More commonAbdominal discomfort/pain, nausea, vomiting, dizziness, flushing.[6][7][8]
Intravenous (IV) Infusion (Slow) No side effects noted in some studiesAbdominal discomfort or pain, and nausea are the most common adverse reactions (≥20%).[2][3][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Protocol for Comparative Study of Intramuscular vs. Intravenous Bolus Sincalide Administration
  • Objective: To compare the effects of IM and IV sincalide on gallbladder contraction.

  • Subjects: 37 subjects referred for oral cholecystography.

  • Procedure:

    • Subjects underwent oral cholecystography.

    • A baseline cholecystogram was obtained.

    • Subjects were randomly assigned to one of the following groups:

      • Sincalide 400 ng/kg IM

      • Sincalide 100 ng/kg IM

      • Sincalide 20 ng/kg IV

    • Follow-up cholecystograms were obtained at various intervals to measure gallbladder size.

    • The maximum reduction in gallbladder size was calculated.

  • Data Analysis: The mean maximum reduction in gallbladder size and the percentage of subjects with visualization of the common bile duct were compared between the groups.

Protocol for Comparative Study of Rapid vs. Slow Intravenous Sincalide Infusion
  • Objective: To compare the GBEF and side effects of a 3-minute versus a 30-minute sincalide infusion.

  • Subjects: 23 normal volunteers.[2][3]

  • Procedure:

    • Each subject underwent three separate studies on different days.

    • Hepatobiliary scintigraphy was performed using 5 mCi of 99mTc-mebrofenin.

    • After gallbladder filling, subjects received one of the following infusions in a randomized order:

      • 0.02 µg/kg sincalide as a 3-minute infusion.[2][3]

      • 0.02 µg/kg sincalide as a 30-minute infusion.[2][3]

      • 0.01 µg/kg sincalide as a 30-minute infusion (14 subjects).[2][3]

    • Gallbladder emptying was monitored, and GBEF was calculated at 20 and 30 minutes.

    • The incidence of side effects was recorded for each infusion method.

  • Data Analysis: Mean GBEF, the pattern of gallbladder emptying, and the frequency of side effects were compared between the infusion methods.

Protocol for Determining Optimal Intravenous Infusion Duration
  • Objective: To determine the optimal infusion duration for sincalide by comparing the variability of GBEF.

  • Subjects: 60 healthy volunteers at four medical centers.[5]

  • Procedure:

    • Each subject underwent three separate studies on different days.

    • Subjects were injected intravenously with 99mTc-mebrofenin.

    • After gallbladder visualization was confirmed at 60 minutes, 0.02 µg of sincalide per kilogram was administered using three different infusion durations in a randomized order: 15, 30, and 60 minutes.[5]

    • GBEF was calculated at the end of each infusion.

  • Data Analysis: The coefficient of variation (CV) of the GBEF was calculated for each infusion duration to determine the method with the least variability.

Mandatory Visualization

Signaling Pathway for Sincalide-Induced Gallbladder Contraction

cluster_blood Bloodstream cluster_gb Gallbladder Smooth Muscle Cell Sincalide Sincalide CCK1R CCK1 Receptor Sincalide->CCK1R Gq Gq Protein CCK1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to Ca Ca²⁺ ER->Ca releases Contraction Muscle Contraction Ca->Contraction

Caption: Sincalide signaling pathway in gallbladder smooth muscle cells.

Experimental Workflow for Comparing Sincalide Administration Routes

cluster_prep Preparation cluster_admin Sincalide Administration cluster_acq Data Acquisition cluster_analysis Data Analysis Patient Patient Fasting Radiotracer 99mTc-mebrofenin Administration Patient->Radiotracer IM Intramuscular Injection Radiotracer->IM IV_Bolus Intravenous Bolus Radiotracer->IV_Bolus IV_Infusion Intravenous Infusion Radiotracer->IV_Infusion Imaging Hepatobiliary Scintigraphy IM->Imaging Side_Effects Adverse Event Monitoring IM->Side_Effects IV_Bolus->Imaging IV_Bolus->Side_Effects IV_Infusion->Imaging IV_Infusion->Side_Effects GBEF GBEF Calculation Imaging->GBEF Comparison Comparative Analysis GBEF->Comparison Side_Effects->Comparison

Caption: Workflow for comparing sincalide administration routes.

Logical Relationship of Sincalide Administration and Outcomes

cluster_routes Administration Route cluster_outcomes Clinical Outcomes IM Intramuscular GBEF Gallbladder Ejection Fraction (GBEF) IM->GBEF High Side_Effects Adverse Effects IM->Side_Effects Low IV_Bolus IV Bolus IV_Bolus->GBEF Variable IV_Bolus->Side_Effects High Variability GBEF Variability IV_Bolus->Variability High IV_Infusion IV Infusion (Slow) IV_Infusion->GBEF Consistent IV_Infusion->Side_Effects Low IV_Infusion->Variability Low

Caption: Relationship between administration route and outcomes.

References

Unveiling the Impact of Sincalide on Gastrointestinal Transit: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of sincalide (B1681796) on gastrointestinal (GI) transit times is crucial for its clinical application and for the development of novel therapeutic agents. This guide provides a comprehensive comparison of sincalide's performance against alternative methods for modulating GI motility, supported by experimental data and detailed protocols.

Sincalide, a synthetic C-terminal octapeptide of cholecystokinin (B1591339) (CCK), is primarily utilized in diagnostic imaging, particularly for stimulating gallbladder contraction during cholescintigraphy.[1][2] However, its physiological effects extend throughout the gastrointestinal tract, influencing gastric emptying, small bowel transit, and pancreatic secretion.[3] This guide will delve into the quantitative effects of sincalide and compare them with those of a physiological stimulus (a fatty meal) and other prokinetic agents like erythromycin (B1671065) and metoclopramide (B1676508).

Comparative Analysis of Gastrointestinal Transit Times

The following tables summarize the quantitative effects of sincalide and its alternatives on gastric emptying, small bowel transit, and colonic transit. It is important to note that direct comparative studies are limited, and the data presented here is a synthesis of findings from individual studies.

Agent Effect on Gastric Emptying Quantitative Data (Example) Mechanism of Action
Sincalide Delays gastric emptyingSlows the rate of gastric emptying by causing pyloric contraction.[3] Specific quantitative data on the extent of delay is not consistently reported in clinical trials focused on other endpoints.Mimics endogenous cholecystokinin (CCK), binding to CCK-A receptors.[4]
Fatty Meal Delays gastric emptyingIn healthy dogs, a high-fat meal significantly increased mean gastric emptying times from 237.9 ± 155 minutes to 740.3 ± 187.6 minutes.[5] In obese individuals, some studies suggest a more rapid gastric emptying.[6]Stimulates the release of endogenous CCK and other gut hormones that regulate gastric motility.[6]
Erythromycin Accelerates gastric emptyingIn patients undergoing capsule endoscopy, oral erythromycin significantly reduced mean gastric transit time from 70 minutes to 16 minutes.[7] In healthy volunteers, 250 mg of erythromycin shortened postprandial gastric emptying of indigestible solids from 243 ± 34 minutes to 72 ± 46 minutes.[8]Acts as a motilin receptor agonist, stimulating strong antral contractions.[9][10]
Metoclopramide Accelerates gastric emptyingIn patients with delayed gastric emptying after vagotomy, 10 mg of intravenous metoclopramide significantly improved the mean half-emptying time (T½) from 369 minutes to 194 minutes.[11]A dopamine (B1211576) D2 receptor antagonist that increases the tone and amplitude of gastric contractions and relaxes the pyloric sphincter.[1][12]
Agent Effect on Small Bowel Transit Quantitative Data (Example) Mechanism of Action
Sincalide Accelerates transit of barium mealUsed to accelerate the transit of a barium meal through the small bowel, thereby reducing examination time.[13][14] Specific transit time reductions are not consistently quantified in readily available literature.Increases intestinal motility.[13]
Fatty Meal Variable effectsInduces a "postprandial" transit pattern characterized by a continuous distribution of radioactivity, as opposed to the "interdigestive" pattern of well-separated portions.[15]Triggers a complex interplay of neural and hormonal signals that alter the motor patterns of the small intestine.[15]
Erythromycin Inconsistent effectsOne study in healthy volunteers showed that intravenous erythromycin slowed small intestinal transit (duodeno-cecal transit time increased from 159 ± 17 minutes to 191 ± 12 minutes).[16] Another study found no significant effect on small bowel transit time in patients undergoing capsule endoscopy.[7] A study in healthy volunteers also reported that oral erythromycin did not influence small bowel transit.[8]The complex effects may be dose-dependent and related to its action as a motilin agonist.
Metoclopramide Accelerates transitIncreases peristalsis of the duodenum and jejunum.[12] A study in patients with terminal ileostomies showed that metoclopramide significantly reduced the time for a meal to empty from the ileum.[17]Enhances the release of acetylcholine (B1216132) in the myenteric plexus, leading to increased smooth muscle contractions.[1]
Agent Effect on Colonic Transit Quantitative Data (Example) Mechanism of Action
Sincalide No significant data available--
Fatty Meal May delay colonic transitHigh-fat meals can induce retrograde phasic contractions in the colon, potentially contributing to delayed transit.[6]Induces the "gastrocolic reflex," which is modulated by the diet type.[6]
Erythromycin No significant data availableOne study in healthy volunteers found that oral erythromycin did not influence large bowel transit.[8]-
Metoclopramide Little to no effectHas little to no effect on colonic motility.[12]Primarily acts on the upper gastrointestinal tract.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols for assessing gastrointestinal transit.

Sincalide-Stimulated Cholescintigraphy

This procedure is primarily used to measure gallbladder ejection fraction but provides insights into sincalide's effect on the upper GI tract.

  • Patient Preparation: Patients are required to fast for a minimum of 4 hours prior to the examination.

  • Radiopharmaceutical Administration: An intravenous injection of a technetium-99m (99mTc)-labeled hepatobiliary iminodiacetic acid (HIDA) derivative, such as 99mTc-mebrofenin, is administered.

  • Imaging: Dynamic imaging of the gallbladder is performed using a gamma camera.

  • Sincalide Infusion: Once the gallbladder is visualized, a continuous intravenous infusion of sincalide (typically 0.02 µg/kg) is administered over a specified period (e.g., 60 minutes).

  • Data Acquisition and Analysis: Gallbladder activity is measured over time to calculate the ejection fraction. The movement of the radiotracer into the small intestine can provide a qualitative assessment of upper GI transit.

Fatty Meal-Stimulated Cholescintigraphy

A physiological alternative to sincalide for gallbladder stimulation.

  • Patient Preparation and Radiopharmaceutical Administration: Similar to the sincalide protocol.

  • Fatty Meal Ingestion: After gallbladder visualization, the patient ingests a standardized fatty meal (e.g., a liquid nutritional supplement containing a specific amount of fat).

  • Imaging and Data Analysis: Dynamic imaging and calculation of gallbladder ejection fraction are performed as with the sincalide protocol.

Scintigraphic Measurement of Gastric Emptying and Small Bowel Transit

A non-invasive method to quantify transit times.

  • Test Meal: The patient consumes a standardized meal labeled with a radioisotope (e.g., 99mTc-sulfur colloid mixed with eggs for solid-phase emptying).

  • Imaging: Serial images of the abdomen are acquired using a gamma camera at specified time points (e.g., immediately after meal ingestion and at 1, 2, and 4 hours).

  • Data Analysis: Regions of interest are drawn around the stomach to calculate the rate of gastric emptying. The progression of the radiolabel through the small intestine is monitored to determine the small bowel transit time, often reported as the time for the leading edge of the meal to reach the cecum (orocolic transit time).

Wireless Motility Capsule

An ingestible capsule that measures pH, temperature, and pressure as it travels through the GI tract.

  • Capsule Ingestion: The patient swallows the capsule after a standardized meal.

  • Data Recording: The capsule transmits data to an external receiver worn by the patient.

  • Data Analysis: Gastric emptying time is determined by the abrupt pH change as the capsule moves from the acidic stomach to the more alkaline duodenum. Small bowel transit time is the interval between exiting the stomach and entering the cecum (identified by another pH drop). Colonic transit time is the period from cecal entry to expulsion of the capsule.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Sincalide_Signaling_Pathway cluster_sincalide Sincalide (CCK-8) Administration cluster_receptors Receptor Binding cluster_effects Physiological Effects Sincalide Sincalide (CCK-8) CCKAR CCK-A Receptor Sincalide->CCKAR Binds to Gallbladder Gallbladder Contraction CCKAR->Gallbladder Stimulates Pancreas Pancreatic Enzyme Secretion CCKAR->Pancreas Stimulates Stomach Pyloric Sphincter Contraction (Delayed Gastric Emptying) CCKAR->Stomach Stimulates SmallBowel Increased Intestinal Motility CCKAR->SmallBowel Stimulates

Caption: Signaling pathway of sincalide's action on the gastrointestinal tract.

GI_Transit_Workflow cluster_prep Preparation cluster_admin Administration cluster_acq Data Acquisition cluster_analysis Data Analysis Fasting Patient Fasting Stimulus Administer Stimulus (Sincalide, Fatty Meal, etc.) Fasting->Stimulus Tracer Administer Labeled Meal/Capsule Fasting->Tracer Imaging Scintigraphic Imaging / Capsule Data Recording Stimulus->Imaging Tracer->Imaging GET Gastric Emptying Time Imaging->GET SBTT Small Bowel Transit Time Imaging->SBTT CTT Colonic Transit Time Imaging->CTT

Caption: General experimental workflow for assessing gastrointestinal transit times.

Agent_Comparison_Logic cluster_agents Stimulatory Agents cluster_outcomes Measured Outcomes Goal Evaluate GI Transit Sincalide Sincalide Goal->Sincalide FattyMeal Fatty Meal Goal->FattyMeal Erythromycin Erythromycin Goal->Erythromycin Metoclopramide Metoclopramide Goal->Metoclopramide GET Gastric Emptying Sincalide->GET Delays SBTT Small Bowel Transit Sincalide->SBTT Accelerates (Barium) FattyMeal->GET Delays FattyMeal->SBTT Alters Pattern Erythromycin->GET Accelerates Erythromycin->SBTT Inconsistent Metoclopramide->GET Accelerates Metoclopramide->SBTT Accelerates CTT Colonic Transit Metoclopramide->CTT No Effect

Caption: Logical relationship of different agents on various gastrointestinal transit outcomes.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Sincalide Ammonium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory materials is paramount. This guide provides essential, step-by-step procedures for the proper disposal of sincalide (B1681796) ammonium (B1175870), a cholecystokinin (B1591339) analog used for diagnostic purposes. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the immediate safety and handling precautions for sincalide ammonium. This substance is typically a sterile, lyophilized white powder.[1]

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, and eye protection.[2]

  • In case of dust formation, provide suction extractors to avoid inhalation.[3]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and water and rinse thoroughly. If irritation persists, seek medical attention.[3]

  • Eye Contact: Rinse the opened eye for several minutes under running water. If irritation continues, consult a doctor.[1][3]

  • Ingestion: Call a doctor immediately. Vomiting should only be induced in a conscious person if ingestion occurred within the last three hours. Never induce vomiting in an unconscious individual.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, regional, national, and international regulations.[2] It is imperative not to dispose of this compound with household garbage or allow it to enter the sewage system.[3]

1. Waste Collection and Segregation:

  • Collect waste this compound, including unused product and contaminated materials, in a designated and properly labeled hazardous waste container.

  • The container must be in good condition and compatible with the chemical.[4]

  • Ensure containers are kept closed except when adding waste.[4]

  • Segregate this compound waste from other classes of chemical waste, such as acids and bases.[4]

2. Handling Spills:

  • In the event of a spill, evacuate personnel from the immediate area.[3]

  • Ventilate the spill area.[3]

  • Wear appropriate PPE, including respiratory protection if dust is present.

  • Mechanically retrieve the spilled product. For example, sweep the material onto paper and place it into a designated fiber drum for disposal.[3]

  • Decontaminate the spill area after the material has been collected.[3]

3. Disposal of Empty Containers:

  • Thoroughly empty all contents from the original vial.

  • The first rinse of the container must be collected and disposed of as hazardous waste.[5]

  • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5] After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste, depending on institutional policies.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste container through your institution's Environmental Health & Safety (EH&S) office or a licensed chemical waste disposal service.[4]

  • Ensure all waste is accompanied by a properly completed hazardous waste manifest, if required.

Quantitative Data on Disposal

Waste TypeGeneral Disposal Guidelines
Unused this compoundCollect as hazardous chemical waste. Do not dispose of down the drain or in regular trash.
Contaminated Labware (e.g., gloves, wipes)Place in a sealed bag and dispose of as hazardous waste. Liquids should be emptied into an appropriate liquid waste container. Absorb any remaining liquid with absorbent material.[6]
Empty VialsThe first rinseate must be collected as hazardous waste. Subsequent disposal of the vial depends on institutional procedures for decontaminated glassware.[5]
Aqueous SolutionsDilute solutions may have specific institutional procedures for neutralization and drain disposal, but sincalide solutions should not be discharged to the sewer system.[3][5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Sincalide_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_spill Spill Management cluster_final Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Gown, Eye Protection) A->B C Collect in a Labeled Hazardous Waste Container B->C D Segregate from Incompatible Chemicals C->D J Store Waste Container in a Secure Area D->J E Spill Occurs F Evacuate & Ventilate Area E->F G Retrieve Spill with Inert Absorbent F->G H Place in Hazardous Waste Container G->H H->J I Decontaminate Spill Area I->J K Contact EH&S or Licensed Waste Disposal Service J->K L Complete Waste Manifest K->L M Arrange for Pickup and Final Disposal L->M

This compound Disposal Workflow

References

Essential Safety and Handling of Sincalide Ammonium for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Sincalide ammonium (B1175870), including personal protective equipment (PPE) recommendations, procedural guidance for handling and disposal, and emergency plans. Adherence to these protocols is critical for minimizing exposure risks and ensuring operational safety.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling Sincalide ammonium to prevent skin and eye contact. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Eye / Face Protection Chemical safety goggles or a full-face shield.[1]Protects against splashes, which can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, neoprene, or PVC).[2]Prevents skin contact during handling.
Body Protection Lab coat or chemical-resistant coveralls and closed-toe shoes.[1]Protects skin from accidental splashes and contamination.
Respiratory Protection Not generally required if handled in a well-ventilated area. Use a NIOSH-approved respirator if dust is formed.[3]Minimizes the risk of inhaling airborne particles.

Safe Handling and Storage Protocols

Proper handling and storage are essential to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Always handle this compound in a well-ventilated area.[3]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Wash hands and face thoroughly after handling the substance.[1]

  • Keep containers tightly closed when not in use.

Storage:

  • Store vials of lyophilized Sincalide for Injection at room temperature (15°C - 30°C).[4]

  • After reconstitution, the solution may be stored at room temperature for up to 8 hours or under refrigeration for up to 24 hours.[4] Any unused portion should be discarded after this period.[4]

Spill Management and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary to mitigate any potential harm.

Spill Response Workflow

Spill_Response This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill (Use absorbent material) ppe->contain cleanup Clean Up Spill (Sweep material onto paper) contain->cleanup dispose Dispose of Waste (Place in a labeled container) cleanup->dispose decontaminate Decontaminate the Area and Equipment dispose->decontaminate report Report the Incident decontaminate->report

Caption: Workflow for responding to a this compound spill.

First-Aid Measures:

  • After skin contact: Immediately wash with water and soap and rinse thoroughly.[3] If skin irritation persists, consult a doctor.[3]

  • After eye contact: Rinse the opened eye for several minutes under running water.[3] If irritation persists, seek medical attention.[1][3]

  • After inhalation: Move the person to fresh air. If required, provide artificial respiration.

  • After swallowing: Immediately call a doctor.[3]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Unused Product: Must not be disposed of together with household garbage.[3] Do not allow the product to reach the sewage system.[3]

  • Contaminated Materials: Dispose of contaminated materials (e.g., gloves, absorbent pads) in a designated and properly labeled waste container.

  • Follow all local, regional, national, and international regulations for chemical waste disposal.[5]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.